6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile experimental protocol
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Introduction
This compound is a highly functionalized quinolone derivative. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The specific substitutions on this molecule—a bromine atom at the 6-position, an oxo group at the 2-position (existing in tautomeric equilibrium with a hydroxyl group), and a carbonitrile at the 3-position—make it a valuable intermediate for the synthesis of more complex pharmaceutical compounds. This guide provides a comprehensive experimental protocol for its synthesis, grounded in the principles of the Friedländer annulation, and offers insights into the causality behind the procedural choices for researchers in drug discovery and organic synthesis.
Synthetic Strategy: The Friedländer Annulation
The synthesis of the target quinolone core is most effectively achieved through a modified Friedländer annulation. The classical Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base, to form a quinoline.[1][2] For the synthesis of this compound, the strategy involves the base-catalyzed condensation of 2-Amino-5-bromobenzaldehyde (1) with Ethyl Cyanoacetate (2) .
This pathway is advantageous due to the commercial availability and relative stability of the starting materials, as well as the generally high-yielding nature of the condensation. The reaction proceeds through an initial Knoevenagel condensation, a variant of the aldol condensation, followed by an intramolecular cyclization and tautomerization to yield the stable quinolone product.[3]
Overall Reaction Scheme:
Figure 1: Overall synthetic route from 2-Amino-5-bromobenzaldehyde and Ethyl Cyanoacetate to the target compound.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism under basic catalysis (e.g., using a mild base like piperidine):
-
Knoevenagel Condensation: The base abstracts an acidic α-proton from ethyl cyanoacetate (2) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of 2-amino-5-bromobenzaldehyde (1) . Subsequent elimination of a water molecule yields the α,β-unsaturated intermediate (3) .[3][4]
-
Intramolecular Cyclization & Tautomerization: The amino group of the intermediate (3) then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to cyclization. A subsequent tautomerization of the resulting imine to the more stable amide within the aromatic ring system affords the final product, this compound (4) .
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism flow from starting materials to the final product.
Materials and Instrumentation
| Material | Grade | Supplier Recommendation |
| 2-Amino-5-bromobenzaldehyde | >97% | Sigma-Aldrich, TCI |
| Ethyl Cyanoacetate | Reagent Grade, 98% | Sigma-Aldrich, Acros |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Piperidine | Reagent Grade, 99% | Standard Supplier |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Supplier |
| Diethyl Ether | ACS Grade | Standard Supplier |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Fume hood
Experimental Protocol
This protocol details the direct synthesis of the target compound from its immediate precursors. The synthesis of the starting material, 2-Amino-5-bromobenzaldehyde, is well-documented and can be achieved via the oxidation of 2-Amino-5-bromobenzyl alcohol.[5]
Step-by-Step Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir the mixture to dissolve the aldehyde. To this solution, add ethyl cyanoacetate (1.24 g, 1.18 mL, 11.0 mmol, 1.1 equiv.).
-
Catalyst Introduction: Add piperidine (0.17 g, 0.2 mL, 2.0 mmol, 0.2 equiv.) to the reaction mixture using a micropipette. The use of a mild base like piperidine is crucial to facilitate the condensation without promoting unwanted side reactions.[3]
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. A yellow precipitate is expected to form within 30-60 minutes. Maintain the reflux for a total of 4 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: After 4 hours, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and piperidine.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Sources
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Introduction: The Significance of the Quinolone Scaffold
The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a versatile framework for the design of therapeutic agents. The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position, as in 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, significantly modulates the electronic and steric properties of the molecule. This functionalization can enhance binding affinity to biological targets and influence metabolic stability, making it a valuable intermediate in the synthesis of novel drug candidates.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atomic numbering convention for the this compound ring system is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean NMR tube. The choice of DMSO-d₆ is often preferred for quinolone structures due to their moderate polarity and the presence of an exchangeable N-H proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in the table below. These predictions are based on the analysis of related structures, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile and various 6-substituted quinolin-2-ones.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 | br s | 1H | N1-H | The amide proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the deshielding effect of the carbonyl group. |
| ~8.6 | s | 1H | H-4 | The proton at C4 is adjacent to the electron-withdrawing nitrile group and is part of a vinylogous amide system, leading to a significant downfield shift. It is expected to be a singlet. |
| ~7.9 | d | 1H | H-5 | This proton is ortho to the bromine atom and is expected to be a doublet. |
| ~7.7 | dd | 1H | H-7 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| ~7.4 | d | 1H | H-8 | This proton is coupled to H-7, appearing as a doublet. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on the known effects of bromine and nitrile substituents on the quinolone ring system.[1][3]
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160 | C-2 | The carbonyl carbon is expected at a characteristic downfield position. |
| ~145 | C-4 | The vinylic carbon at C4 is significantly deshielded by the adjacent nitrile group. |
| ~139 | C-8a | A quaternary carbon in the aromatic ring. |
| ~135 | C-7 | Aromatic CH carbon. |
| ~130 | C-5 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~122 | C-4a | A quaternary carbon in the aromatic ring. |
| ~118 | C-8 | Aromatic CH carbon. |
| ~116 | C-6 | The carbon bearing the bromine atom. |
| ~115 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~105 | C-3 | The carbon bearing the nitrile group is expected to be significantly upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are summarized below, based on characteristic group frequencies for similar molecules.[1][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-2900 | Medium, Broad | N-H stretch | Amide |
| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1660 | Strong | C=O stretch | Amide (Lactam) |
| ~1600 | Medium | C=C stretch | Aromatic Ring |
| ~820 | Strong | C-H out-of-plane bend | Aromatic Ring |
| ~600 | Medium | C-Br stretch | Aryl Halide |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl group in the 2-quinolone ring system. The broad N-H stretch is typical for amides.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), resulting in pairs of peaks (M and M+2) for all bromine-containing fragments.[7]
Molecular Ion: The molecular formula is C₁₀H₅BrN₂O. The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 248 and 250.
Predicted Fragmentation Pathways:
Sources
- 1. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystallography of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile: A Predictive and Comparative Analysis
Abstract
This technical guide provides a comprehensive exploration of the crystallographic characteristics of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. In the absence of a publicly available crystal structure for this specific compound, this document leverages established crystallographic data from closely related bromo-substituted quinoline derivatives to offer a predictive analysis of its solid-state architecture. We present a plausible synthetic route and a detailed experimental protocol for crystallization, grounded in established methodologies for similar molecular scaffolds. Through a comparative analysis of known structures, we elucidate the likely intermolecular interactions, such as hydrogen bonding, π–π stacking, and halogen bonds, that govern the crystal packing of the title compound. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a practical framework for experimental investigation and a robust theoretical foundation for understanding the solid-state properties of this and related quinolinone systems.
Introduction: The Significance of the Quinolinone Scaffold
The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry and materials science, forming the core of numerous synthetic and natural products with a wide array of biological activities and functional properties.[1][2][3] The introduction of a bromine atom and a cyano group at specific positions, as in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. These modifications are crucial for tuning drug-receptor binding, influencing pharmacokinetic profiles, and engineering desired solid-state properties in functional materials.
A thorough understanding of the three-dimensional arrangement of molecules in the crystalline state is paramount for rational drug design and materials engineering. Crystal structure analysis provides invaluable insights into molecular conformation, packing efficiency, and the specific non-covalent interactions that dictate the stability and physical properties of a solid. While the crystal structure of this compound has not been reported in the public domain, this guide will construct a detailed predictive model based on the crystallographic principles observed in analogous structures.
Synthesis and Crystallization: A Practical Workflow
The synthesis of this compound can be approached through established synthetic routes for quinolinone derivatives. A plausible synthetic pathway, adapted from known procedures for related compounds, is outlined below.[4][5]
Proposed Synthetic Pathway
A logical synthetic approach would involve the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a potential reaction scheme.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Synthesis and Crystallization
This protocol is a guideline and may require optimization.
Step 1: Synthesis of the Intermediate Enamine
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.
-
Add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to the Quinolinone Core
-
Add the purified enamine to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is often accompanied by a color change.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step 3: Crystallization
-
Solvent Selection: The choice of solvent is critical for obtaining high-quality single crystals. A solvent screen should be performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Slow Evaporation: Dissolve the purified product in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.
Predicted Crystal Structure and Intermolecular Interactions: A Comparative Analysis
While the specific crystal structure of this compound is unknown, we can infer its likely solid-state behavior by examining the crystal structures of related bromo-substituted quinolines and quinolinones.
Key Intermolecular Interactions in Related Structures
The following table summarizes key intermolecular interactions observed in the crystal structures of similar compounds, which are anticipated to be present in the title compound.
| Interaction Type | Observed in Related Structures | Predicted Role in this compound |
| N-H···O Hydrogen Bonding | Dimers and chains formed via N-H of the quinolinone and the carbonyl oxygen. | The primary interaction driving the formation of robust supramolecular synthons. |
| π–π Stacking | Offset stacking between the aromatic rings of adjacent quinoline systems.[6] | Significant contribution to the overall packing stability, with interplanar distances typically in the range of 3.3-3.8 Å. |
| C-H···N and C-H···O Interactions | Weaker hydrogen bonds involving aromatic C-H donors and the nitrile nitrogen or carbonyl oxygen acceptors. | Directional interactions that contribute to the fine-tuning of the crystal packing. |
| Br···Br Halogen Bonding | Short Br···Br contacts, often with Type I or Type II geometries.[6] | Can play a significant role in directing the crystal packing, particularly in the absence of strong hydrogen bond acceptors. |
| Br···N/O Halogen Bonding | Interaction between the electrophilic region of the bromine atom and the nitrile nitrogen or carbonyl oxygen. | A potential competing or complementary interaction to hydrogen bonding. |
Predicted Supramolecular Assembly
Based on the prevalence of N-H···O hydrogen bonding in related 2-oxo-quinoline structures, it is highly probable that this compound will form centrosymmetric dimers or one-dimensional chains through this interaction. The presence of the cyano group introduces an additional hydrogen bond acceptor and a potential participant in halogen bonding. The interplay between N-H···O hydrogen bonds, π–π stacking, and potential Br···N or Br···O halogen bonds will ultimately determine the final crystal packing.
The following diagram illustrates a plausible hydrogen-bonding motif.
Caption: Predicted N-H···O hydrogen-bonded dimer motif.
X-ray Crystallographic Analysis: A Standard Protocol
Should single crystals of sufficient quality be obtained, the following standard procedure for X-ray diffraction analysis would be employed.
Step 1: Crystal Mounting and Data Collection
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The data collection strategy is optimized to ensure high completeness and redundancy.
Step 2: Structure Solution and Refinement
-
The collected data is processed, including integration of the reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods or dual-space recycling methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Representative Crystallographic Data Table
The following table presents a hypothetical set of crystallographic data for the title compound, based on typical values for organic molecules of this size and nature.
| Parameter | Predicted Value |
| Chemical formula | C₁₀H₅BrN₂O |
| Formula weight | 249.07 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~ 8-12 |
| b (Å) | ~ 5-9 |
| c (Å) | ~ 15-20 |
| β (°) | ~ 95-105 |
| Volume (ų) | ~ 1200-1600 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.7-1.9 |
| R-factor (R1) | < 0.05 |
| wR2 (all data) | < 0.15 |
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, overview of the crystallography of this compound. By drawing upon established synthetic methods and the known crystal structures of analogous compounds, we have constructed a robust framework for the experimental investigation of this molecule. The anticipated prevalence of strong N-H···O hydrogen bonding, coupled with π–π stacking and potential halogen bonding, suggests a rich and complex solid-state chemistry.
The experimental determination of the crystal structure of the title compound would be a valuable contribution to the field. It would allow for a direct validation of the predictions made in this guide and provide deeper insights into the subtle interplay of non-covalent interactions in this important class of heterocyclic compounds. Such knowledge is crucial for the continued development of novel pharmaceuticals and functional materials based on the versatile quinolinone scaffold.
References
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). 7-Bromoquinolin-8-ol. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved January 17, 2026, from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 17, 2026, from [Link]
-
International Journal of Case Reports and Trials. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Retrieved January 17, 2026, from [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. mediresonline.org [mediresonline.org]
- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The strategic incorporation of various functional groups onto this privileged core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile , a molecule of significant interest for its potential applications in drug discovery and development. The presence of a bromine atom at the 6-position, a reactive nitrile group at the 3-position, and the inherent 2-oxo-quinoline core bestows upon this molecule a unique combination of chemical properties and potential for further chemical modification.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, and a discussion of its potential reactivity and biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinolone-based therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is the quinolin-2(1H)-one ring system. This core is characterized by a fused benzene and pyridinone ring. The molecule's key features include a bromine substituent at the C6 position of the benzene ring and a nitrile group at the C3 position of the pyridinone ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | [2] |
| Molecular Weight | 249.07 g/mol | [2] |
| Melting Point | Not explicitly reported; expected to be a high-melting solid. | General observation for similar structures |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds |
| Appearance | Expected to be a crystalline solid. | General observation for similar structures |
The electronic properties of the molecule are significantly influenced by its substituents. The bromine atom, an electron-withdrawing group, and the strongly electron-withdrawing nitrile group both decrease the electron density of the aromatic system. This electronic modulation plays a crucial role in the molecule's reactivity and its potential interactions with biological targets.
Synthesis and Reactivity
The synthesis of this compound can be approached through established methodologies for the construction of the 2-oxo-quinoline core, followed by or incorporating the introduction of the bromo and nitrile functionalities. A common and effective strategy involves the condensation of a substituted aniline with a suitable three-carbon component.
A plausible synthetic route, adapted from known procedures for similar quinolones, is the reaction of 2-amino-5-bromobenzaldehyde with a malonic acid derivative, such as malononitrile or ethyl cyanoacetate, under basic or acidic conditions.
Conceptual Synthetic Protocol:
Step 1: Condensation Reaction
A mixture of 2-amino-5-bromobenzaldehyde and malononitrile in a suitable solvent, such as ethanol or acetic acid, is heated in the presence of a catalytic amount of a base like piperidine or a Lewis acid. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-oxo-quinoline ring system.
Caption: Conceptual synthetic workflow for this compound.
Reactivity Insights:
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl and nitrile groups. However, the benzene portion of the ring system can still undergo electrophilic attack, with the directing effects of the bromine atom and the fused pyridinone ring influencing the position of substitution[3].
-
Nucleophilic Aromatic Substitution: The bromine atom at the 6-position can be a target for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles under forcing conditions. This allows for the introduction of a variety of substituents at this position, further diversifying the chemical space of this scaffold[4].
-
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, providing a versatile handle for further chemical modifications[5].
-
N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated, offering another point for structural diversification[1].
Spectral Analysis
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 4-position of the quinolone ring is anticipated to appear as a downfield singlet due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nitrile group. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The chemical shifts will be influenced by the electronic effects of the bromine atom and the fused pyridinone ring[6][7].
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon (C2) and the nitrile carbon (C3) are expected to resonate at characteristic downfield positions. The carbon bearing the bromine atom (C6) will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the substituents[8].
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A sharp, intense peak is expected in the range of 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration. A strong absorption band for the amide carbonyl (C=O) stretch of the 2-oxo-quinoline core will be observed around 1650-1680 cm⁻¹. The N-H stretching vibration of the amide will appear as a broad band in the region of 3200-3400 cm⁻¹[9].
Mass Spectrometry:
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed for the molecular ion and any bromine-containing fragments, confirming the presence of bromine in the molecule[10][11].
Applications in Drug Discovery and Development
The 2-oxo-quinoline core is a well-established pharmacophore with a broad spectrum of biological activities. The incorporation of a bromine atom and a nitrile group in this compound suggests several potential avenues for its application in drug discovery.
-
Anticancer Activity: Many quinolone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, receptor tyrosine kinases, and cell cycle progression. The specific substitution pattern of the title compound makes it an interesting candidate for screening against various cancer cell lines.
-
Antimicrobial Agents: The quinolone scaffold is famously associated with antibacterial agents. While the classic fluoroquinolones have a different substitution pattern, the inherent antibacterial potential of the quinolone core warrants investigation for this compound[1].
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive "warhead" in the design of enzyme inhibitors. This functionality, combined with the quinolone scaffold, could be exploited to target a range of enzymes implicated in disease[5].
The bromine atom serves not only to modulate the electronic properties and lipophilicity of the molecule but also provides a convenient handle for further chemical modification through cross-coupling reactions, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Potential applications of this compound in drug discovery.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule with significant potential in the field of medicinal chemistry. Its unique combination of a privileged quinolone scaffold and reactive functional groups makes it an attractive starting point for the development of novel therapeutic agents. The insights into its synthesis, reactivity, and predicted spectral properties provided in this guide are intended to facilitate further research and unlock the full potential of this promising compound in drug discovery endeavors.
References
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- PubChem. (n.d.). 6-bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- ChemRxiv. (n.d.).
- BenchChem. (2025). Navigating the Bioactivity of Quinolone Scaffolds: An Insight into 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs. BenchChem.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- PubChem. (n.d.). 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile.
- MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- NIST. (n.d.). 6-Bromoquinaldine. NIST WebBook.
- Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses.
- ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- SpectraBase. (n.d.). 6-Bromo-3-(2'-hydroxyethyl)quinolin-2(1H)-one. SpectraBase.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarbonitrile 97%. Sigma-Aldrich.
- Organic Syntheses. (n.d.). 3-OXOCYCLOHEX-1-ENECARBONITRILE. Organic Syntheses.
- NIH. (n.d.). 6,8-Dibromoquinoline.
- The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
- ChemicalBook. (2025). 6-BROMO-2(1H)-QUINOLONE. ChemicalBook.
- Journal of the Chemical Society (Resumed). (n.d.). Electrophilic substitution. Part IX. The anomalous nitrations of quinoline. Royal Society of Chemistry.
- ResearchGate. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
- NIH. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- NIH. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation.
- NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- University of Bristol. (n.d.). Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Bristol.
- Organic Syntheses. (n.d.). 1,1-DIBROMO-2,2-DIPHENYLCYCLOPROPANE. Organic Syntheses.
- ChemBK. (2024). 6-Bromo-2-pyridinecarbonitrile. ChemBK.
- NIH. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Worldwidejournals.com. (n.d.). Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. Worldwidejournals.com.
Sources
- 1. mdpi.com [mdpi.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Hub for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The 2-oxo-1,2-dihydroquinoline, commonly known as a quinolinone, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The incorporation of a bromine atom at the C6 position and a nitrile group at the C3 position, as seen in 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile, creates a versatile platform for chemical exploration. This molecule is endowed with multiple reactive sites, allowing for a systematic and diverse derivatization to generate libraries of novel compounds for biological screening. The quinolinone core itself is present in several FDA-approved drugs, highlighting its therapeutic potential.[1] This guide will provide a comprehensive overview of the reactivity of this key intermediate, focusing on the strategic manipulation of its functional groups to access a broad chemical space for drug discovery and development.
Molecular Structure and Physicochemical Properties
6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile possesses a unique electronic and steric profile that dictates its reactivity. The electron-withdrawing nature of the carbonyl group, the nitrile moiety, and the bromine atom influences the aromaticity and reactivity of the quinolinone ring system.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | - |
| Molecular Weight | 250.07 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | - |
Note: Experimental data for the parent compound is not widely published. Properties are predicted based on analogous structures.
Synthesis of the Core Scaffold
A plausible synthetic route commences with the Knoevenagel condensation of 2-amino-5-bromobenzaldehyde with ethyl cyanoacetate, followed by a thermally induced cyclization.
Proposed Synthetic Protocol:
Step 1: Knoevenagel Condensation
-
To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate ethyl 2-cyano-3-(2-amino-5-bromophenyl)acrylate.
Step 2: Thermal Cyclization
-
Heat the intermediate from Step 1 in a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
After cooling, dilute the mixture with hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Reactivity at the C6-Bromo Position: A Gateway to Diverse Scaffolds
The bromine atom at the C6 position is a key handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][3]
The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2][4] This reaction is highly versatile and tolerates a wide range of functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, commonly a mixture of dioxane and water or toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% (based on analogous systems) |
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.[5][6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[5][6]
Representative Protocol for Sonogashira Coupling:
-
Combine 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like THF or DMF.
-
Degas the mixture by bubbling with an inert gas.
-
Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-alkynyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[5]
The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine. This reaction requires a palladium catalyst and a strong, non-nucleophilic base.
Representative Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).
-
Add the desired amine (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinolinone ring, further activated by the nitrile group, can facilitate nucleophilic aromatic substitution (SNAr) at the C6 position, particularly with strong nucleophiles.[7][8][9] This reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[9]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Potential SNAr Reactions:
-
Thiolation: Reaction with sodium thiomethoxide (NaSMe) or other thiolates to introduce sulfur-containing moieties.
-
Alkoxylation: Displacement with sodium methoxide (NaOMe) or other alkoxides, although this may require forcing conditions.
-
Amination: Reaction with potent nitrogen nucleophiles like ammonia or hydrazine under high temperature and pressure.
Experimental Considerations for SNAr:
-
Nucleophile Strength: A strong nucleophile is generally required.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Reactivity of the C3-Nitrile Group: A Versatile Functional Handle
The nitrile group at the C3 position is a versatile functional group that can be transformed into a variety of other functionalities.
Hydrolysis to Carboxylic Acid or Amide
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide.[10][11][12] The reaction outcome can often be controlled by the reaction conditions.
-
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as concentrated sulfuric or hydrochloric acid, typically leads to the formation of the carboxylic acid.[11][13] The reaction proceeds through an intermediate amide, which is further hydrolyzed under the reaction conditions.
-
Basic Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid.[12] Careful control of the reaction conditions (e.g., temperature and reaction time) can sometimes allow for the isolation of the intermediate amide.
A study on the closely related 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile showed that treatment with concentrated sulfuric acid at 100 °C yielded a mixture of the corresponding amide and carboxylic acid.[13] Conversely, reaction with NaOH in refluxing ethanol/water led to ring cleavage.[13] This highlights the importance of carefully selecting hydrolysis conditions to achieve the desired outcome without unwanted side reactions.
Representative Protocol for Acidic Hydrolysis:
-
Suspend 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in concentrated sulfuric acid.
-
Heat the mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction to Aminomethyl or Formyl Group
The nitrile group can be reduced to a primary amine or an aldehyde.
-
Reduction to Amine: Catalytic hydrogenation (e.g., using H₂ and a catalyst like Raney Nickel or Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary aminomethyl group.
-
Reduction to Aldehyde: Partial reduction to the aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup.
Cycloaddition Reactions
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
Protocol for Tetrazole Formation:
-
Dissolve 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) and an activating agent such as ammonium chloride (NH₄Cl) or triethylammonium chloride.
-
Heat the reaction mixture to 100-120 °C for several hours.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with water, and dry.
Reactivity at the N1-H Position: Modulating Physicochemical Properties
The amide N-H proton of the 2-oxo-quinoline ring is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation reactions. These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity.
N-Alkylation
Alkylation of the nitrogen atom can be achieved by treating the quinolinone with a base followed by an alkylating agent. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation, although N-alkylation is often favored for 2-quinolones.[14]
Representative Protocol for N-Alkylation:
-
Suspend 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a polar aprotic solvent such as DMF.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and stir at room temperature until deprotonation is complete.
-
Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase, and purify the product by column chromatography.
N-Acylation
Acylation of the nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base. This introduces an acyl group, which can serve as a protecting group or a point for further functionalization.
Conclusion
6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a highly versatile and strategically important building block in the design and synthesis of novel compounds for drug discovery. Its three main points of reactivity—the C6-bromo position, the C3-nitrile group, and the N1-H position—provide a rich platform for a multitude of chemical transformations. The ability to perform selective modifications at each of these sites allows for the systematic exploration of the surrounding chemical space, enabling the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. A thorough understanding of the reactivity of this scaffold is essential for medicinal chemists seeking to leverage its potential in the development of next-generation therapeutics.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Çelik, Í., Ökten, S., Ersanlı, C. C., Akkurt, M., & Çakmak, O. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Valente, S., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14338-14476.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Mendes, A., et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(9), 1425.
-
Ökten, S., & Tutar, A. (2016). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Retrieved from [Link]
- Oh, D., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536-3545.
- Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Mendes, A., et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(9), 1425.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Ikonnikov, M. Y., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 27(23), 8345.
- Gomaa, M. A.-M., & Ali, A. A.-S. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1127.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Le, T., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines. European Journal of Organic Chemistry, 2021(24), 3465-3469.
- Basafa, S., Davoodnia, A., Beyramabadi, S. A., & Pordel, M. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies, 5(2), 145-153.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry, 18(2), 147-160.
- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
- LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sabt, A. (2015). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 133-138.
- Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6483-6493.
- Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.
- LibreTexts. (2021, August 2). 16.
- LibreTexts. (2021, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2017, January 14).
- LibreTexts. (2021, August 5). Sonogashira Coupling. Chemistry LibreTexts.
-
Yuan, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][15]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 510-515.
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Retrieved from [Link]
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
-
Ökten, S., & Tutar, A. (2016). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... ResearchGate. Retrieved from [Link]
- Rostom, S. A. F., et al. (2011). 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2469.
Sources
- 1. download.atlantis-press.com [download.atlantis-press.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-O-Methylhonokiol: A Promising Neolignan for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-O-Methylhonokiol, a bioactive neolignan with significant therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties, mechanisms of action, and applications of this promising natural compound.
It is important to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number. While the query specified CAS number 99465-03-9, extensive database searches indicate that this number correctly identifies 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, a quinoline derivative. The compound that aligns with the likely interest in a bioactive agent for drug development is 4-O-Methylhonokiol, which is correctly identified by CAS number 68592-15-4 . This guide will focus exclusively on 4-O-Methylhonokiol.
4-O-Methylhonokiol is a derivative of honokiol, a lignan isolated from the bark, seed cones, and leaves of trees belonging to the genus Magnolia.[1] It is a major bioactive constituent of Magnolia officinalis stem bark and has been the subject of extensive research due to its diverse pharmacological activities.[2] This guide will delve into its chemical and physical properties, explore its multifaceted pharmacology and mechanisms of action, provide insights into its applications in research and drug development, and offer practical information on its synthesis, handling, and suppliers.
Chemical and Physical Properties
4-O-Methylhonokiol is a biphenolic neolignan with a molecular structure that contributes to its ability to interact with various biological targets.[3] Its physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68592-15-4 | [4] |
| IUPAC Name | 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | [5] |
| Synonyms | 3,5′-Diallyl-2′-hydroxy-4-methoxybiphenyl, 4-O-methyl honokiol | [2] |
| Molecular Formula | C₁₉H₂₀O₂ | [4] |
| Molecular Weight | 280.36 g/mol | [6] |
| Appearance | Clear/yellow oil or colorless to yellow solid | [2] |
| Solubility | Soluble in DMSO (80 mg/mL), ethanol, and other organic solvents. Sparingly soluble in aqueous buffers. | [3][7] |
| Storage | Store at 4°C for short term, -20°C for long term (pure form for up to 3 years). | [2][7][8] |
Pharmacology and Mechanism of Action
4-O-Methylhonokiol exhibits a broad spectrum of pharmacological activities, making it a compelling candidate for therapeutic development in various disease areas. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in inflammation, cancer, and neurodegeneration.
Anti-inflammatory Activity
A significant body of research highlights the potent anti-inflammatory properties of 4-O-Methylhonokiol. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This effect is largely attributed to its ability to suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of inflammatory genes.[9] 4-O-Methylhonokiol inhibits the translocation of NF-κB subunits p50 and p65 into the nucleus, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
Anticancer Properties
4-O-Methylhonokiol has demonstrated promising anticancer activity in various cancer cell lines. Its mechanisms of action in cancer include the induction of apoptosis (programmed cell death) and the inhibition of cell survival pathways.[5] A key target in its anticancer effects is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[2][5] By inhibiting the PI3K/Akt pathway, 4-O-Methylhonokiol can trigger the intrinsic apoptosis pathway in cancer cells.[5][10]
Figure 1: Inhibition of the PI3K/Akt signaling pathway by 4-O-Methylhonokiol.
Neuroprotective Effects
4-O-Methylhonokiol has shown significant potential in the context of neurodegenerative diseases. It can readily cross the blood-brain barrier, a critical feature for a neuroprotective agent.[4] Its neuroprotective effects are mediated through multiple mechanisms, including the reduction of oxidative damage and the inactivation of astrocytes.[4][10] Furthermore, it acts as a ligand for the cannabinoid 2 (CB2) receptor, which is involved in modulating neuroinflammation.[4]
Anxiolytic and Other Activities
Research has also indicated that 4-O-Methylhonokiol possesses anxiolytic-like effects. These effects are thought to be mediated by the enhancement of GABAergic transmission and an increase in chloride influx in neuronal cells. Other reported biological activities include antithrombotic, antimicrobial, and anti-HIV properties.[2]
Applications in Research and Drug Development
The diverse pharmacological profile of 4-O-Methylhonokiol makes it a valuable tool for a wide range of research applications and a promising lead compound for drug development.
Preclinical Research Models
4-O-Methylhonokiol has been utilized in various preclinical models to investigate its therapeutic potential. For instance, in high-fat-diet-induced obese mice, it was shown to prevent obesity and insulin resistance and restore impaired cardiac insulin signaling.[2] In models of Alzheimer's disease, it has been shown to attenuate memory impairment.[10]
Experimental Protocols
Objective: To determine the effect of 4-O-Methylhonokiol on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.
Figure 2: Workflow for in vitro anti-inflammatory activity assessment.
Synthesis
While 4-O-Methylhonokiol is a naturally occurring compound, synthetic routes have been developed to ensure a consistent and scalable supply for research and development. A concise, protecting-group-free synthesis has been reported, with the key step involving the construction of the biaryl bond through a 1,2-addition of an aryl Grignard reagent to a dienone followed by rearrangement.[11] Other synthetic strategies include the use of Suzuki-Miyaura cross-coupling reactions.
Suppliers
4-O-Methylhonokiol is available from several chemical suppliers that specialize in research chemicals and natural products. When sourcing this compound, it is crucial to consider purity and the availability of analytical data.
| Supplier | Purity | Available Quantities |
| LKT Laboratories | ≥98% | 5 mg, 10 mg, 25 mg, 100 mg |
| Cayman Chemical | ≥95% | Solution in ethanol |
| TargetMol | Not specified | Research quantities |
| MedChemExpress | Analytical Standard | Research quantities |
| MySkinRecipes | 98% | 5mg, 10mg |
Conclusion
4-O-Methylhonokiol is a neolignan with a remarkable range of pharmacological activities that position it as a highly promising candidate for drug discovery and development. Its potent anti-inflammatory, anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of its properties, mechanisms, and applications to aid researchers and drug development professionals in their exploration of this exciting natural compound. Further investigation into its clinical efficacy and safety is warranted to fully realize its potential as a novel therapeutic agent.
References
-
LKT Labs. 4-O-Methylhonokiol.
-
Wikipedia. 4-O-Methylhonokiol.
-
Chan, E. W. C. (2022). 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Journal of Applied Pharmaceutical Science, 12(06), 023-029.
-
Cayman Chemical. 4'-O-Methylhonokiol Product Information.
-
ResearchGate. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties.
-
MedChemExpress. 4-O-Methyl honokiol Product Data Sheet.
-
Bibliomed. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties.
-
ChemBK. CAS 68592-15-4.
-
Oh, J. H., Kang, L. L., Ban, J. O., Kim, Y. H., Kim, K. H., Han, S. B., & Hong, J. T. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, a novel compound isolated from Magnolia officinalis through inhibition of NF-kappaB. Chemico-biological interactions, 180(3), 506–514.
-
TargetMol. 4-O-Methyl honokiol.
-
Zhang, Z., Chen, J., Zhou, S., Wang, S., Cai, X., Conklin, D. J., Kim, K. S., Kim, K. H., Tan, Y., Zheng, Y., Kim, Y. H., & Cai, L. (2015). Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice. International journal of biological sciences, 11(8), 879–891.
-
ResearchGate. A concise synthesis of 4′- O-methyl honokiol.
-
Wikipedia. Honokiol.
-
CymitQuimica. CAS 68592-15-4: 4-Methoxyhonokiol.
-
Fisher Scientific. Lkt Laboratories 4-O-Methylhonokiol.
-
ResearchGate. Overview of the Pharmacological Features of Honokiol.
-
Hyun, S., Kim, M. S., Song, Y. S., Bak, Y., Ham, S. Y., Lee, D. H., Hong, J., & Yoon, D. Y. (2015). Peroxisome proliferator-activated receptor-gamma agonist 4-O-methylhonokiol induces apoptosis by triggering the intrinsic apoptosis pathway and inhibiting the PI3K/Akt survival pathway in SiHa human cervical cancer cells. Journal of microbiology and biotechnology, 25(3), 334–342.
-
Cayman Chemical. 4'-O-Methylhonokiol.
-
MedChemExpress. 4-O-Methyl honokiol (Standard).
-
Hanes, M. A., O'Brien, R., Pinelli, C., Johnson, A. J., & Lee, W. T. (2014). Honokiol mediated inhibition of PI3K/mTOR pathway: a potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function. Journal for immunotherapy of cancer, 2(Suppl 3), P244.
-
Alex, A., Leong, S. W., & Chellian, J. (2022). Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint. Phytomedicine plus, 2(3), 100301.
-
Park, J., Lee, J., Jung, H., Kim, H., Kim, T., Kim, S. Y., Lee, J., Hong, S., Park, R. W., & Choi, Y. (2008). Anti-inflammatory effect of honokiol is mediated by PI3K/Akt pathway suppression. Acta pharmacologica Sinica, 29(1), 131–142.
-
PubChem. 4-Methoxyhonokiol.
-
Biomol. 4-O-Methylhonokiol LKT Laboratories, Inc.
-
MySkinRecipes. 4-O-Methyl honokiol.
-
Li, Y., Li, S., Li, J., Wang, Y., Zhang, Y., & Li, Y. (2023). Semisynthesis and anti-cancer properties of novel honokiol derivatives in human nasopharyngeal carcinoma CNE-2Z cells. RSC advances, 13(36), 25301–25310.
Sources
- 1. Honokiol - Wikipedia [en.wikipedia.org]
- 2. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]
- 3. CAS 68592-15-4: 4-Methoxyhonokiol | CymitQuimica [cymitquimica.com]
- 4. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]
- 5. japsonline.com [japsonline.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4-O-Methyl honokiol | PPARγ agonist | Huperzia | TargetMol [targetmol.com]
- 8. chembk.com [chembk.com]
- 9. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
The Lynchpin of Kinase Inhibitor Scaffolds: A Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile as a Pivotal Intermediate in Drug Discovery
Foreword: The Strategic Value of the 2-Oxoquinoline Core
In the landscape of modern medicinal chemistry, the 2-oxoquinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1][2][3] Its rigid, bicyclic framework provides an excellent foundation for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. Notably, this core is prevalent in numerous kinase inhibitors, where the lactam oxygen and aromatic rings can engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of these enzymes.[4] This guide focuses on a particularly strategic derivative: 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile . The deliberate incorporation of a bromine atom at the 6-position and a carbonitrile at the 3-position transforms the simple quinolone core into a versatile and highly functionalized intermediate, primed for diversification and the generation of compound libraries in the pursuit of novel drug candidates.
I. Physicochemical Properties and Strategic Importance
The utility of this compound as a chemical intermediate is rooted in the distinct reactivity of its constituent functional groups.
| Property | Value | Significance in Drug Discovery |
| CAS Number | 99465-03-9 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₀H₅BrN₂O | Provides the elemental composition. |
| Molecular Weight | 249.07 g/mol | Within the range for fragment-based and lead-like compounds. |
| Melting Point | >300 °C | High thermal stability, indicative of a stable crystalline lattice. |
The strategic placement of the bromine atom and the carbonitrile group offers orthogonal chemical handles for sequential, selective modifications:
-
The 6-Bromo Group: This position is a prime site for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, or the installation of amine functionalities through Buchwald-Hartwig amination.[5][6][7] This enables extensive exploration of the solvent-exposed region of many kinase active sites, often a key area for modulating selectivity and potency.
-
The 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile activates the adjacent C4 position and can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, which are excellent hydrogen bond donors and acceptors.[8] Furthermore, the nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles, which are common in medicinal chemistry.
This dual functionality makes this compound a powerful linchpin for building molecular complexity and systematically probing the structure-activity relationships (SAR) of a lead series.
II. Synthesis of the Intermediate: A Step-by-Step Protocol
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)-2-cyanoacetate (Hypothetical Intermediate)
-
Rationale: This step involves a condensation reaction to form the key precursor for the quinolone ring system.
-
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in ethanol, add ethyl 2-cyano-2-ethoxyacetate (1.1 eq).
-
Add a catalytic amount of a suitable acid or base (e.g., piperidine).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Thermal Cyclization to form this compound
-
Rationale: This is a variation of the Conrad-Limpach-Knorr reaction, where high temperature promotes the cyclization and formation of the quinolone ring.
-
Procedure:
-
Preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C in a flask equipped with a reflux condenser.
-
Slowly add the product from Step 1 in portions to the hot solvent.
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture and dilute with an equal volume of hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a high-boiling solvent like DMF or by column chromatography.
-
III. Application as a Chemical Intermediate in Drug Discovery
The true value of this compound lies in its capacity for diversification. The 6-bromo position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-substituted quinolones.[9][10][11][12] These motifs are frequently found in kinase inhibitors, where they can access additional binding pockets and enhance selectivity.
Sources
- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Expanding Therapeutic Landscape of Novel Quinolinone Derivatives: A Technical Guide
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolinone heterocyclic framework is a cornerstone in drug discovery, recognized for its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic structure, consisting of a benzene ring fused to a pyridinone ring, serves as an ideal scaffold for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.[2] This adaptability has led to the development of numerous quinolinone derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to identify and validate these promising therapeutic agents.
I. Anticancer Activity: Targeting Aberrant Cell Signaling
The proliferation of cancer cells is often driven by dysregulated signaling pathways. Novel quinolinone derivatives have emerged as potent agents that can intercept these pathways, leading to cell cycle arrest and apoptosis.[6][7]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of quinolinone compounds exert their anticancer effects by targeting key kinases in the PI3K/Akt/mTOR signaling cascade, a pathway frequently overactive in many cancers.[7] By inhibiting enzymes like PI3K and mTOR, these derivatives can block downstream signaling, preventing cell proliferation and inducing programmed cell death.[7] Other anticancer mechanisms reported for quinoline-based compounds include DNA intercalation, inhibition of topoisomerase II, and modulation of various kinases such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[8][9] A representative compound, 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine), was shown to trigger cancer cell apoptosis by activating p53 transcriptional activity, a critical tumor suppressor pathway.[10]
Caption: PI3K/Akt/mTOR pathway inhibition by quinolinone derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinolinone derivatives is highly dependent on the nature and position of substituents. SAR studies have revealed several key trends:
-
Position 7: Large, bulky alkoxy groups, such as a 4-fluorobenzyloxy substituent, can significantly enhance antiproliferative activity.[10]
-
Position 4: The presence of an amino side chain is often beneficial for activity.[10]
-
Side Chain Length: The length of the alkylamino side chain at position 4 influences potency, with a two-carbon (ethyl) linker often being optimal.[10]
-
Other Substitutions: Bulky, hydrophobic, and electron-withdrawing groups at the para-position of a 3-phenyl ring on the quinazolinone core have also been shown to increase cytotoxic effects.[11]
Data Summary: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell proliferation by 50%.[7]
| Compound ID | Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| 45 | HL-60 (Leukemia) | 1.2 | Apoptosis Induction | [11] |
| 45 | K-562 (Leukemia) | 1.5 | Apoptosis Induction | [11] |
| 10g | Various Human Tumor Lines | < 1.0 | p53 Activation | [10] |
| 5 | PC-3 (Prostate) | 1.29 | Pim-1 Kinase Inhibition | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a fundamental colorimetric method used to assess the cytotoxic effects of chemical compounds on cultured cells.[12] It measures the metabolic activity of cells, which serves as an indicator of their viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This product is then solubilized, and its concentration is determined spectrophotometrically.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, PC-3, HL-60) into a 96-well flat-bottomed microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of the novel quinolinone derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) alone (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Reagent Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for an additional 4 hours under the same conditions.
-
Scientist's Note: This incubation period is critical for allowing viable cells to metabolize the MTT into formazan. Insufficient time will lead to a weak signal.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution, such as DMSO, to each well to dissolve the purple formazan crystals.[13] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[13]
-
Spectrophotometric Analysis: Measure the absorbance of each well using a microplate reader. The wavelength for measuring the formazan product is typically between 550 and 600 nm. A reference wavelength greater than 650 nm can be used to correct for background absorbance.
-
Data Interpretation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
II. Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[14][15] Quinolinone derivatives, particularly the fluoroquinolones, have a long history as potent antibacterial agents, and new derivatives continue to show promise against both bacterial and fungal pathogens.[14][16]
Mechanism of Action: Inhibition of DNA Gyrase and Other Targets
The classic mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[17] By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome. For antifungal activity, a key target is lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[17] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[17]
Data Summary: Minimum Inhibitory Concentration (MIC)
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[18][19]
| Compound ID | Microorganism | MIC (µg/mL) | Target Organism Type | Reference |
| 4g | S. aureus | 7.81 | Gram-positive Bacteria | [17] |
| 4m | S. aureus | 7.81 | Gram-positive Bacteria | [17] |
| 8 | E. faecium (VRE) | 4 | Gram-positive Bacteria | [15] |
| 32 | F. oxysporum | 25 | Fungus | [15] |
| 32 | A. flavus | 12.5 | Fungus | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[18][19][20]
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[18][21] Following incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the agent at which no growth is observed.[18]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the quinolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.[18][22]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) from a pure culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18]
-
Inoculation: Further dilute the standardized suspension in broth to achieve the final target inoculum density. Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final volume of 100-200 µL per well.[22]
-
Self-Validation: Include a positive control well (broth and inoculum, no compound) which must show clear growth, and a negative control well (broth only) which must remain clear. A quality control (QC) strain with a known MIC for a standard antibiotic should also be run in parallel to validate the assay conditions.[22]
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[18]
III. Anti-inflammatory and Neuroprotective Activities
Beyond their cytotoxic and antimicrobial effects, quinolinone derivatives exhibit a range of other important biological activities, including anti-inflammatory and neuroprotective properties.[4][23]
Anti-inflammatory Mechanisms
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinolinone derivatives can interfere with this process through several mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[24][25] Some derivatives also suppress the activity of transcription factors like NF-κB, which play a central role in the inflammatory response.[26] For instance, certain novel quinolinones have been shown to potently suppress the release of interleukin-2 (IL-2), a key cytokine in T-cell mediated immune responses, by inhibiting NF-κB and NFAT promoter activities.[26]
Neuroprotective Mechanisms
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinolinone derivatives offer a multi-target approach.[27][28] Their mechanisms include:
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.[27][28]
-
Enzyme Inhibition: Inhibiting key enzymes such as acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in dopamine metabolism and the generation of oxidative stress.[28][29][30]
-
Metal Chelation: Binding to excess metal ions like copper and iron, which can contribute to oxidative damage and protein aggregation in the brain.[27][29]
Several 8-hydroxyquinoline derivatives, in particular, have demonstrated potent neuroprotective properties through these multifunctional mechanisms.[29]
Conclusion
The quinolinone scaffold remains a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents.[3][4] The diverse biological activities, from targeted anticancer effects and broad-spectrum antimicrobial action to potent anti-inflammatory and neuroprotective properties, highlight the immense potential of this chemical class. The continued exploration of structure-activity relationships, coupled with robust in vitro screening protocols as detailed in this guide, will undoubtedly lead to the development of next-generation quinolinone-based drugs to address pressing global health challenges.
References
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. Available at: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Médecine Clinique Et Experimentale, 12(1), 7–9. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. Available at: [Link]
-
van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Available at: [Link]
-
Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. Available at: [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. Available at: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]
-
Lee, J.-H., Shin, S., Park, M., Kim, Y.-C., & Koh, H. Y. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(22), 5971–5978. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Available at: [Link]
-
MTT. protocols.io. Available at: [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. Available at: [Link]
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds. ResearchGate. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Bentham Science. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 849–862. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Archana, A., & Srivastava, P. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv Der Pharmazie, 353(12), e2000241. Available at: [Link]
-
Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents. ResearchGate. Available at: [Link]
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PMC. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available at: [Link]
-
Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Bentham Science. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(12), 100790. Available at: [Link]
-
Cao, R., Chen, Z., He, L., Wei, J., Lu, W., Qin, Z., Liao, L., & Chen, Y. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 118–130. Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available at: [Link]
-
Singh, P., & Kaur, M. (2016). Quinolines: a new hope against inflammation. Future Medicinal Chemistry, 8(11), 1245–1266. Available at: [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. Available at: [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmphs.com [ijmphs.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Quinolin-2-one Scaffold in Modern Drug Discovery
The 2-oxo-1,2-dihydroquinoline (quinolin-2-one) core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutic agents and biologically active molecules.[1] Its prevalence in FDA-approved drugs highlights its significance in medicinal chemistry.[1] The ability to strategically functionalize this core allows for the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in synthetic chemistry for forging carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl linkages.[2][3] This palladium-catalyzed reaction offers broad functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acid coupling partners, making it indispensable in drug development pipelines.[4][5][6]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile . We will dissect the reaction mechanism, detail optimization strategies, provide robust experimental protocols, and offer troubleshooting advice to empower researchers in their synthesis of novel chemical entities.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this cycle is critical for rationalizing reaction conditions and troubleshooting.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinolinone substrate. This is often the rate-limiting step and results in a Pd(II) complex.[3][8] The electron-deficient nature of the quinolinone ring can facilitate this step.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base to form a boronate complex) is transferred to the palladium(II) center, displacing the halide.[3][9] This step requires the presence of a base to proceed.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2 equiv.)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv.)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes, Brine
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [11]3. Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.
-
Heating and Stirring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 24 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides logical solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere setup. Use a fresh catalyst source or a more robust precatalyst.<[12]br>2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).<[8]br>3. Increase the reaction temperature in 10 °C increments. [8] |
| Protodeboronation | 1. Cleavage of the C-B bond on the boronic acid, especially with electron-deficient or some heteroaryl boronic acids.2. Presence of excess water or protic sources. | 1. Use the corresponding boronic pinacol ester, which is more stable.<[6]br>2. Switch to anhydrous conditions (e.g., Toluene or Dioxane with K₃PO₄).<[8][12]br>3. Use a milder base like KF. [12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to oxidative coupling.2. Pd(II) species in the absence of the aryl halide. | 1. Improve degassing procedures.<[6]br>2. Ensure the aryl bromide is pure and added at the start. Use a precatalyst that generates Pd(0) cleanly. |
| Product is Difficult to Purify | 1. Formation of closely related byproducts.2. Residual palladium or ligand contamination. | 1. Re-optimize reaction conditions to improve selectivity.2. After chromatography, consider a final wash with a palladium scavenging agent or recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for generating diverse libraries of novel compounds for drug discovery. A deep understanding of the catalytic cycle and the role of each reaction parameter—catalyst, ligand, base, and solvent—is essential for success. By starting with a robust general protocol and applying logical troubleshooting, researchers can efficiently synthesize a wide array of 6-substituted quinolinone derivatives, accelerating the development of next-generation therapeutics.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Retrieved from [Link]
-
ResearchGate. (2024). Pd‐Catalyzed Coupling of Bromo‐N‐ (β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity. Retrieved from [Link]
-
PubMed. (2024). Pd-Catalyzed Coupling of Bromo-N- (β-glucopyranosyl)quinolin-2-ones with Amides: Synthesis of N-glucosyl-6BrCaQ Conjugates with Potent Anticancer Activity. ChemMedChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132–11140. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 15(1), 49-80. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
da Silva, F. P., et al. (2020). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 31(8), 1534-1563. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
-
Organic Letters. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Reaction. Retrieved from [Link]
Sources
- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. scielo.br [scielo.br]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3][4] Protein kinases, as central regulators of cellular signaling, are high-value therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6] This guide details the strategic use of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile as a versatile starting material for the synthesis of novel kinase inhibitor libraries. We will explore the rationale behind its selection, provide detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and discuss the characterization and potential biological evaluation of the resulting compounds.
Strategic Rationale: Why Use this Scaffold?
The design of potent and selective kinase inhibitors requires a scaffold that can be readily diversified to explore the chemical space of the ATP-binding pocket. This compound is an exemplary platform for this purpose due to several key features:
-
The Quinoline Core : The quinoline ring system is a bioisostere of the adenine region of ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase active site. The nitrogen at the N1 position often acts as a key hydrogen bond acceptor, anchoring the inhibitor.[7]
-
Two Points of Diversification : The scaffold presents two primary, orthogonally reactive sites for chemical modification:
-
C6 Bromo Group : This is the principal handle for introducing molecular diversity. Its position allows substituents to project towards the solvent-exposed region of the ATP pocket, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. It is ideally suited for robust palladium-catalyzed cross-coupling reactions.[8]
-
N1 Position : The nitrogen of the 2-oxo-1,2-dihydroquinoline (quinolinone) core can be alkylated or acylated to further explore structure-activity relationships (SAR).
-
-
Modulating Moieties : The 2-oxo group and the C3-carbonitrile are strong electron-withdrawing groups that influence the electronic properties and geometry of the heterocyclic core, which can impact binding affinity and other drug-like properties.
The overall synthetic strategy is to leverage the C6-bromo position as an anchor point for introducing a variety of aryl, heteroaryl, and amino moieties to generate a library of novel compounds for biological screening.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
2.1. General Safety and Handling
-
Reagents : Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable. This compound and its derivatives should be treated as potentially hazardous.[9][10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere : Palladium-catalyzed reactions are often sensitive to air and moisture. The use of a Schlenk line or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) is highly recommended for optimal yields and catalyst performance.
2.2. Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed reaction between the starting material and a representative boronic acid.
Materials:
-
This compound (1.0 mmol, 266 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
SPhos (0.10 mmol, 41 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL) and Water (0.5 mL)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add the 1,4-dioxane and water via syringe.
-
Heating : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Causality Note: The biphosphine ligand (SPhos) stabilizes the palladium catalyst and facilitates the catalytic cycle. The aqueous base (K₃PO₄) is crucial for the transmetalation step.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Washing : Combine the organic layers and wash with water (15 mL) and then brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarbonitrile.
2.3. Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details a standard procedure for the palladium-catalyzed amination of the starting material with a representative aniline.[8]
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite, Silica gel
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu. Causality Note: The bulky bisphosphine ligand (Xantphos) is essential for promoting the reductive elimination step that forms the C-N bond, while the strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition : Add anhydrous toluene followed by aniline via syringe.
-
Heating : Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.
-
Washing : Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to yield the desired 6-(phenylamino)-2-oxo-1,2-dihydro-3-quinolinecarbonitrile.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from the parent scaffold.
Table 1: Synthesis of 6-Substituted-2-oxo-1,2-dihydro-3-quinolinecarbonitrile Derivatives
| Compound ID | R Group | Coupling Reaction | Yield (%) |
|---|---|---|---|
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 88 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 75 |
| 1c | 4-(Dimethylamino)phenyl | Suzuki-Miyaura | 82 |
| 2a | Phenylamino | Buchwald-Hartwig | 78 |
| 2b | (3-Chlorophenyl)amino | Buchwald-Hartwig | 85 |
| 2c | Morpholino | Buchwald-Hartwig | 65 |
Table 2: In Vitro Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 1a | VEGFR-2 | 150 |
| 1b | Pim-1 | 85 |
| 2b | EGFR (T790M) | 45 |
| Sunitinib (Control) | VEGFR-2 | 9 |
| Gefitinib (Control) | EGFR | 17.1[1] |
Targeted Signaling Pathways & Mechanism of Action
Quinoline-based inhibitors predominantly act as ATP-competitive inhibitors.[12] They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction. Many of these inhibitors target Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, which are critical nodes in pathways that control cell proliferation, survival, and angiogenesis.[2][4]
Caption: The EGFR-RAS-RAF-MEK-ERK signaling cascade.
Conclusion and Future Directions
This compound is a powerful and synthetically tractable scaffold for the development of novel kinase inhibitors. The protocols outlined here provide a robust foundation for generating diverse chemical libraries via Suzuki-Miyaura and Buchwald-Hartwig reactions.
Future work should focus on:
-
Library Expansion : Utilize a broader range of boronic acids/esters and amines to conduct extensive structure-activity relationship (SAR) studies.[1][13]
-
Broad Panel Screening : Screen the synthesized library against a large panel of kinases to identify potent and selective inhibitors.
-
In-depth Biological Characterization : For promising hits, conduct cellular assays to confirm on-target activity and evaluate anti-proliferative effects in relevant cancer cell lines.
These efforts will pave the way for the discovery of next-generation kinase inhibitors with potential therapeutic applications.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google.
- Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols. (n.d.). Benchchem.
- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. (n.d.). Benchchem.
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Google.
- Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate.
- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). Benchchem.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- 6-Bromoquinoline - SAFETY DATA SHEET. (2025). Google.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). CORE.
- Application Notes: 6-Bromoindolin-2-one in the Generation of Kinase Inhibitor Libraries. (n.d.). Benchchem.
- Special Issue: Kinase inhibitors. (2018). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. ijmphs.com [ijmphs.com]
- 13. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the N-alkylation of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, a key intermediate in the synthesis of various biologically active compounds. The 2-quinolone scaffold is a privileged structure in medicinal chemistry, and functionalization at the N-1 position is a critical strategy for modulating pharmacological activity, solubility, and metabolic stability. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, and essential safety considerations.
Scientific Principles and Mechanistic Overview
The N-alkylation of a 2-quinolone proceeds via a nucleophilic substitution reaction. The nitrogen atom in the 2-quinolone ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic enolate intermediate.[1] This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide, in an SN2 reaction.
The choice of base and solvent is crucial for reaction efficiency. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the amide without causing unwanted side reactions.[2] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively dissolve the quinolone starting material and the carbonate base, while also solvating the cation of the base, thereby enhancing the nucleophilicity of the resulting anion.[3][4] The reaction typically favors N-alkylation over O-alkylation due to the electronic and steric properties of the ambident nucleophile.[1][3]
Caption: General mechanism for the base-mediated N-alkylation of 2-quinolones.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Notes |
| This compound | 99465-03-9 | 249.06 g/mol | 1.0 | Starting material.[5] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.0 - 3.0 | Base. Must be anhydrous for best results. |
| Alkyl Halide (R-X) | Varies | Varies | 1.1 - 1.5 | Alkylating agent (e.g., ethyl iodide, benzyl bromide). |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Extraction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | For work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 g/mol | - | Drying agent. |
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of starting material) to the flask and stir to dissolve the solid.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the reaction mixture dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible. Reaction times can range from 2 to 24 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Caption: Step-by-step workflow for the N-alkylation protocol.
Safety Precautions and Hazard Management
All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] Avoid generating dust.
-
N,N-Dimethylformamide (DMF): A flammable liquid and vapor.[8][9] It is harmful in contact with skin and can cause serious eye irritation.[8][9][10] It is also a suspected reproductive toxin.[8][9][11] Handle with extreme care, ensuring no skin contact, and use in a chemical fume hood.[9][12]
-
Potassium Carbonate (K₂CO₃): Causes serious eye and skin irritation.[13][14][15][16][17] Inhalation may cause respiratory tract irritation.[15][17] Avoid breathing dust.
-
Alkyl Halides (General): Alkyl halides are reactive compounds and should be handled with care.[18] Many are toxic, flammable, and/or corrosive. Some are lachrymators. Consult the specific Safety Data Sheet (SDS) for the alkylating agent being used.[18] Store away from incompatible materials like strong bases and oxidizers.[18]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[13][16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste. Ensure the area is well-ventilated.
References
- Vertex AI Search. (2021-04-01).
- ASHTA Chemicals Inc. (2022-12-01).
- Thermo Fisher Scientific. (2018-10).
- Carl Roth GmbH + Co. KG.
- Chemos GmbH & Co. KG.
- Fisher Scientific. (2011-05-12).
- Enartis USA Inc. (2015-08-05).
- Chemos GmbH & Co. KG.
- New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet.
- Carl Roth GmbH + Co. KG.
-
Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591-594. [Link]
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Abovchem. 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
- Thermo Fisher Scientific. (2009-12-07).
- A-Z Chemistry. (2025-07-15). Breaking Down Alkyl Halides: Key Reactions and Uses.
- Fisher Scientific. Alkyl Halides.
- Government of Canada. (2022-03-04).
- Sigma-Aldrich. (2025-06-27).
- ChemicalBook. (2025-08-16). Chemical Safety Data Sheet MSDS / SDS - 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE.
- BVA. (2015-12-15).
- ChemicalBook. This compound | 99465-03-9.
- ResearchGate.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Sharma, A., et al. (2023).
- MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
- ResearchGate.
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][17]naphthyrin-5(6H)-one.
- Appretech Scientific Limited. 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
- Juniper Publishers. (2020-11-16).
- ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- National Institutes of Health. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
Sources
- 1. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. This compound | 99465-03-9 [amp.chemicalbook.com]
- 6. 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid - CAS:99465-06-2 - Abovchem [abovchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. nj.gov [nj.gov]
- 13. ineos.com [ineos.com]
- 14. carlroth.com [carlroth.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. enartis.com [enartis.com]
- 18. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Foreword for the Modern Drug Discovery Professional
The 2-oxo-1,2-dihydroquinoline, often referred to as the 2-quinolone scaffold, represents a "privileged structure" in medicinal chemistry. Its presence in numerous FDA-approved drugs and a multitude of bioactive molecules under investigation underscores its significance.[1] The functionalization of this core structure is paramount in the exploration of new chemical space and the development of novel therapeutic agents. Among the various synthons available, 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile stands out as a particularly versatile building block. The bromine atom at the C6-position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. Herein, we present detailed, field-proven protocols for the most pivotal palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation—as applied to this key substrate. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
I. The Strategic Importance of the this compound Scaffold
The quinolone core is a recurring motif in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a bromine atom at the 6-position, coupled with the electron-withdrawing nitrile group at the 3-position, provides a substrate with well-defined reactivity for palladium-catalyzed transformations. This allows for the systematic and modular synthesis of libraries of novel compounds for high-throughput screening and lead optimization.
II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][3] This reaction is instrumental in creating biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base plays a crucial role in activating the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium(II) intermediate.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Illustrative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | DME/H₂O | 90 | 8 | ~92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~78 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | ~70 |
| Yields are illustrative and based on typical outcomes for similar substrates.[6][7] |
III. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with excellent control of stereoselectivity, typically favoring the trans isomer.[8][9] This reaction is highly valuable for the synthesis of substituted styrenes, cinnamates, and other vinylated aromatics.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[10] A subsequent β-hydride elimination releases the substituted alkene product. The final step is the regeneration of the Pd(0) catalyst by a base, which removes the formed H-Pd-Br species.[11]
Visualizing the Heck Reaction Catalytic Cycle
Caption: Figure 2. Simplified Heck Reaction Catalytic Cycle.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ or P(o-tolyl)₃ (0.10 equiv)
-
Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or NMP
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Seal the vessel and heat to 100-140 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Illustrative Heck Reactions
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 120 | ~80 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | NMP | 140 | ~75 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 120 | ~88 |
| Yields are illustrative and based on typical outcomes for similar substrates.[9] |
IV. Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself. This transmetalation step is key to the efficiency of the reaction.
Visualizing the Sonogashira Coupling Catalytic Cycle
Caption: Figure 3. Interconnected Catalytic Cycles in Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF or DMF (co-solvent, optional)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the anhydrous amine solvent (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Data Presentation: Illustrative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N/THF | 50 | ~90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | RT | ~95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA/DMF | 60 | ~85 |
| Yields are illustrative and based on typical outcomes for similar substrates.[14][15] |
V. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[16] This reaction is crucial for synthesizing compounds with applications ranging from pharmaceuticals to materials science.
Mechanistic Rationale
The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine.[16] A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the arylamine product, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is paramount to facilitate the reductive elimination step.[6]
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. sci-hub.box [sci-hub.box]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Functionalization of the C6-Bromo Position on the Quinoline Core: A Senior Application Scientist's Guide
Introduction: The Quinoline Core as a Privileged Scaffold in Modern Drug Discovery
The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents and natural products.[1][2] Its unique electronic properties and versatile synthetic handles make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[2] Functionalization of the quinoline core allows for the precise tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific pharmacological activity.[3] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][3][4]
The C6-bromo position on the quinoline ring is a particularly strategic point for synthetic elaboration. The carbon-bromine bond serves as a versatile linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary methodologies for the functionalization of 6-bromoquinoline, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development. We will focus on the most robust and widely applied palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—as well as nucleophilic aromatic substitution (SNAr) strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions with high functional group tolerance.[5] For the functionalization of 6-bromoquinoline, these methods are indispensable. A key consideration in the cross-coupling of N-heterocycles like quinoline is the potential for the ring nitrogen to coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation.[6] The selection of appropriate bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often critical to shield the metal center and promote the desired catalytic cycle over catalyst poisoning.[6][7]
A. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for creating biaryl and heteroaryl-aryl structures.[8][9]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The reaction is initiated by the oxidative addition of the 6-bromoquinoline to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, with the reactivity of the halide following the general trend I > Br > Cl.[12][13] In the transmetalation step, the organic group from the boronic acid (or its ester) is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, where the two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromoquinoline with phenylboronic acid.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromoquinoline, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoline.
B. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[14][15] This reaction is invaluable for synthesizing alkynyl-substituted quinolines, which are important precursors for various pharmaceuticals and organic materials.[16]
The traditional Sonogashira reaction employs a dual catalytic system involving both palladium and copper(I).[7][17] The mechanism consists of two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 6-bromoquinoline to a Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide intermediate.[7] This intermediate is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base.[7] Reductive elimination from the palladium center then yields the 6-alkynylquinoline product and regenerates the Pd(0) catalyst.[8] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7][8]
Diagram: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
This protocol outlines a standard procedure for the Sonogashira coupling of 6-bromoquinoline with phenylacetylene.[14]
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) to dissolve the solids.
-
Add the amine base (TEA or DIPEA), followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(phenylethynyl)quinoline.
C. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[2][3] It has become a go-to method for the preparation of aryl amines, offering significant advantages over harsher classical methods.[18]
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions.[1][19] It begins with the oxidative addition of 6-bromoquinoline to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the 6-aminoquinoline product and regenerates the Pd(0) catalyst.[2][19]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
The following is a representative protocol for the Buchwald-Hartwig amination of 6-bromoquinoline with morpholine.[2][20]
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 6-bromoquinoline and the anhydrous solvent.
-
Add morpholine via syringe and seal the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 6-morpholinoquinoline.
D. The Stille Coupling: A Versatile C-C Bond Formation with Organostannanes
The Stille reaction couples an organotin compound (stannane) with an organic halide, offering a versatile method for C-C bond formation.[11][21] It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.[22][23]
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction.[24][25] It involves the oxidative addition of 6-bromoquinoline to a Pd(0) catalyst, followed by a rate-determining transmetalation step where the organic group from the organostannane is transferred to the palladium.[25][26] The cycle concludes with the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[11][24]
Diagram: Stille Coupling Catalytic Cycle
Caption: General catalytic cycle for the Stille coupling reaction.
This protocol provides a general method for the Stille coupling of 6-bromoquinoline with a phenylstannane reagent.[4]
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromoquinoline and Pd(PPh₃)₄.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the anhydrous solvent, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC or LC-MS (typically 8-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed reactions are dominant, Nucleophilic Aromatic Substitution (SNAr) offers an alternative, often complementary, route for functionalizing the C6 position, particularly for introducing heteroatom nucleophiles.
The direct displacement of the bromide on 6-bromoquinoline by a nucleophile is generally difficult. The quinoline ring must first be activated by the introduction of a strong electron-withdrawing group (EWG), typically a nitro (NO₂) group, ortho or para to the leaving group (the bromine).[19][24] Nitration of 6-bromoquinoline typically occurs at the C5 position, placing the nitro group ortho to the bromine.[26][27] This nitro group strongly polarizes the C-Br bond and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack, thereby facilitating the substitution reaction.[19]
Diagram: SNAr Workflow
Caption: Workflow for functionalization via SNAr.
This two-step protocol describes the activation of 6-bromoquinoline by nitration, followed by nucleophilic substitution with morpholine.[19][24]
Step 1: Synthesis of 6-Bromo-5-nitroquinoline
-
Cool concentrated sulfuric acid in an ice-salt bath to -5 °C.
-
Slowly add 6-bromoquinoline to the cooled acid with stirring.
-
Separately, prepare a cooled (-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the 6-bromoquinoline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 10% aqueous sodium carbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield 6-bromo-5-nitroquinoline.
Step 2: Synthesis of 6-Morpholino-5-nitroquinoline
-
In a reaction vessel, combine 6-bromo-5-nitroquinoline (1.0 equiv), morpholine (3.0 equiv), and triethylamine (1.0 equiv).
-
Heat the mixture to 80-100 °C and stir for 2-6 hours. Microwave irradiation can significantly accelerate this step.[19]
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Purify the product directly by column chromatography on silica gel to afford 6-morpholino-5-nitroquinoline.
III. Comparative Overview and Method Selection
The choice of synthetic method depends on the desired final product, the availability of starting materials, and the required functional group tolerance.
| Reaction | Bond Formed | Coupling Partner | Key Advantages | Key Considerations |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic acids/esters | High functional group tolerance; commercially available reagents; stable boron reagents. | Potential for protodeboronation of the boronic acid.[28] |
| Sonogashira | C(sp²)–C(sp) | Terminal alkynes | Direct introduction of alkynyl groups; mild conditions. | Copper co-catalyst can cause alkyne homocoupling; requires inert atmosphere.[14][29] |
| Buchwald-Hartwig | C(sp²)–N | Primary/secondary amines | Broad scope of amines; direct C-N bond formation. | Requires strong base; sensitive to air and moisture.[18][30] |
| Stille | C(sp²)–C(sp²), C(sp²)–C(sp³) | Organostannanes | Very high functional group tolerance; stable tin reagents. | High toxicity of tin reagents and byproducts; purification can be challenging.[22][23] |
| SNAr | C(sp²)–Heteroatom | Nucleophiles (amines, alkoxides) | Palladium-free; cost-effective for certain nucleophiles. | Requires pre-activation of the quinoline ring with a strong EWG.[19] |
Conclusion and Future Outlook
The functionalization of the C6-bromo position of the quinoline core is a mature and highly enabling field of synthetic chemistry. The palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille provide a powerful and versatile toolkit for the construction of diverse C-C and C-N bonds, allowing for extensive exploration of the chemical space around this privileged scaffold. Complementarily, SNAr reactions offer a valuable alternative, particularly for the introduction of heteroatoms after electronic activation of the ring.
As a senior application scientist, I emphasize that the success of these transformations hinges on a thorough understanding of the underlying mechanisms and the rational selection of catalysts, ligands, bases, and solvents. The protocols provided herein serve as robust starting points, but optimization is often necessary for novel or complex substrates. The continued development of more active and stable catalysts, along with greener reaction conditions, will undoubtedly further expand the synthetic utility of the 6-bromoquinoline synthon, accelerating the discovery of next-generation therapeutics and advanced materials.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences, 3(4), 1-8. [Link]
-
Name-Reaction.com. (2026). Buchwald-Hartwig amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
-
Wu, X., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie, 132(40), 17755-17763. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Maimone, T. J., & Baran, P. S. (2007). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 1(1), 42-46. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551-7554. [Link]
-
Li, J. H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(8), 2832-2834. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13096. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Suggested conditions (a) for reacting 6-Bromoquinoline and Boronic Acid Vs. experimental best combination (b). [Link]
-
ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
-
Borys, K. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2258. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (n.d.). Evaluation of different coupling protocols. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 16(12), 10260-10298. [Link]
-
Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Stadlbauer, S., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3463-3475. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. [Link]
-
Kallan, N. C., & Wissinger, J. E. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 94(8), 1098-1108. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rsc.org [rsc.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chemistry.msu.edu [chemistry.msu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. uwindsor.ca [uwindsor.ca]
- 22. Stille Coupling [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 27. researchgate.net [researchgate.net]
- 28. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Conversion of the Nitrile Group in 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Introduction: The Quinolinone Scaffold and the Versatility of the C3-Nitrile
The 6-bromo-2-oxo-1,2-dihydroquinoline, often referred to as a 6-bromo-2-quinolone, represents a privileged scaffold in medicinal chemistry and drug development. This heterocyclic core is present in a variety of pharmacologically active agents. The strategic placement of a bromine atom at the C6 position provides a handle for further cross-coupling reactions, while the nitrile group at the C3 position is a remarkably versatile functional group. Its unique electronic properties, characterized by a carbon-nitrogen triple bond, allow it to serve as a precursor for a wide array of other functionalities.[1][2]
This guide provides detailed, field-proven protocols for three fundamental and high-impact transformations of the nitrile group in 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile : hydrolysis to the carboxamide and carboxylic acid, reduction to the primary amine, and a [3+2] cycloaddition to form a bioisosterically important tetrazole ring. These transformations are critical for structure-activity relationship (SAR) studies, enabling researchers to probe the effects of modifying the hydrogen bonding capacity, acidity, and basicity of the C3 substituent.
Section 1: Hydrolysis of the Nitrile to Amide and Carboxylic Acid
The hydrolysis of a nitrile is a cornerstone transformation in organic synthesis.[3] Depending on the reaction conditions, the process can be controlled to yield either the intermediate carboxamide or the fully hydrolyzed carboxylic acid. This allows for a stepwise modulation of the C3 substituent's properties, from a neutral hydrogen bond acceptor/donor (amide) to an acidic, anionic group (carboxylic acid).
Protocol: Partial Hydrolysis to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxamide
Scientific Rationale: Partial hydrolysis to the amide requires carefully controlled conditions to prevent the subsequent, and often rapid, hydrolysis of the amide to the carboxylic acid. The use of concentrated sulfuric acid at moderate temperatures provides sufficient activation of the nitrile for hydration by water molecules, while minimizing the rate of the second hydrolysis step. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water and tautomerization of the resulting imidic acid.[3]
Experimental Workflow Diagram:
Sources
use of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile in the synthesis of HER-2 and EGFR inhibitors.
An Application Guide to the Synthesis and Evaluation of HER-2/EGFR Dual Inhibitors from a 6-Bromo-2-oxoquinoline Scaffold
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile as a versatile starting material for the synthesis of potent, irreversible inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR). We delve into the underlying scientific rationale, provide detailed, field-tested synthetic protocols, and outline methodologies for biological evaluation. This guide is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are critical regulators of cell growth, proliferation, and differentiation.[1] Their aberrant signaling is a well-established driver in the pathogenesis of numerous cancers, making them prime targets for therapeutic intervention.[2]
The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis of numerous kinase inhibitors.[3][4][5] Specifically, the 4-anilinoquinoline-3-carbonitrile framework has proven exceptionally effective for designing potent and selective inhibitors of EGFR and HER-2.[6][7] This guide focuses on a strategic synthetic pathway commencing from this compound, a versatile starting material that allows for systematic chemical modifications to achieve high-potency dual inhibitors.
Scientific Rationale and Mechanism of Action
The EGFR/HER-2 Signaling Cascade
EGFR and HER-2 are transmembrane proteins that, upon activation by ligand binding (for EGFR) or heterodimerization, trigger a cascade of intracellular signaling events. This primarily occurs through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote cell proliferation and survival. In many cancers, these receptors are overexpressed or carry activating mutations, leading to uncontrolled signaling.
Synthetic Strategy and Protocols
The overarching strategy involves a multi-step synthesis to convert the this compound starting material into a key 6-amino-4-anilinoquinoline-3-carbonitrile intermediate. This intermediate is then acylated to install the reactive Michael acceptor, yielding the final irreversible inhibitor.
Protocol 1: Synthesis of 6-Bromo-4-(3-chloroanilino)-2-chloro-3-quinolinecarbonitrile (Intermediate 2)
This protocol details the first two critical steps: converting the quinolinone to a dichloroquinoline and then selectively substituting the C4 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
3-Chloroaniline
-
Isopropanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dichlorination:
-
To a round-bottom flask charged with this compound (1.0 eq), add phosphorus oxychloride (10.0 eq).
-
Add a catalytic amount of DMF (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours under an inert atmosphere (N₂ or Ar).
-
Rationale: POCl₃ acts as both the solvent and chlorinating agent. The 2-oxo group is converted to a more reactive 2-chloro leaving group, and the 4-hydroxyl tautomer is also chlorinated.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-Bromo-2,4-dichloro-3-quinolinecarbonitrile (Intermediate 1) . This is often used in the next step without further purification.
-
-
Selective C4 Amination:
-
Dissolve the crude Intermediate 1 in isopropanol (approx. 0.1 M concentration).
-
Add 3-chloroaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 85 °C) for 2 hours.
-
Rationale: The C4 position of the dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution than the C2 position, allowing for selective installation of the anilino group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
A precipitate should form. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the product, 6-Bromo-4-(3-chloroanilino)-2-chloro-3-quinolinecarbonitrile (Intermediate 2) . The product can be further purified by silica gel chromatography if necessary.
-
Protocol 2: Synthesis of a Final Inhibitor via a 6-Amino Intermediate
This protocol outlines the conversion of the 6-bromo group to a 6-amino group, followed by acylation to install the Michael acceptor.
Materials:
-
Intermediate 2 from Protocol 1
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Hydrochloric acid (2M)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Buchwald-Hartwig Amination & Hydrolysis:
-
In a Schlenk flask, combine Intermediate 2 (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and benzophenone imine (1.2 eq).
-
Heat the reaction to 100 °C for 16 hours.
-
Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond at the 6-position. Benzophenone imine serves as an ammonia equivalent.
-
After cooling, dilute with ethyl acetate and filter through Celite. Concentrate the filtrate.
-
To the crude residue, add THF and 2M HCl. Stir at room temperature for 1 hour to hydrolyze the imine.
-
Neutralize with a base (e.g., NaOH solution) and extract with ethyl acetate. The resulting crude product is the 6-amino intermediate . Purify by column chromatography.
-
-
Final Acylation:
-
Dissolve the purified 6-amino intermediate in anhydrous THF at 0 °C.
-
Add triethylamine (2.0 eq).
-
Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Rationale: The 6-amino group is acylated with the acryloyl chloride to form the acrylamide Michael acceptor, which is the key functional group for irreversible inhibition. [8][9] * Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by silica gel chromatography or recrystallization.
-
Biological Evaluation and Data Presentation
Once synthesized, the compounds must be evaluated for their biological activity. This involves determining their potency against the target kinases and their effect on cancer cell proliferation.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Procedure:
-
Prepare a reaction mixture containing the kinase (EGFR or HER-2), the appropriate substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.
-
Add serial dilutions of the synthesized inhibitor compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells. Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the produced ADP into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cellular Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Seed cancer cells known to overexpress the target (e.g., SKBR3 for HER-2, A431 for EGFR) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent of viable cells relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from synthesis and biological assays should be summarized for clear comparison.
| Compound ID | R Group (at C4-aniline) | Synthetic Yield (%) | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | SKBR3 GI₅₀ (nM) |
| I-a | 3-chloro | 45 | 87 | 33 | 40 |
| I-b | 3-ethynyl | 52 | 15 | 9 | 12 |
| I-c | 3-methoxy | 48 | 150 | 95 | 110 |
| Erlotinib | N/A | N/A | 40 | 450 | >1000 |
| Lapatinib | N/A | N/A | 10 | 12 | 15 |
| Table 1: Representative data for a hypothetical series of synthesized inhibitors. IC₅₀/GI₅₀ values are illustrative and based on published data for similar scaffolds. | |||||
| [10] |
Conclusion and Future Directions
The synthetic pathways and evaluation protocols detailed in this guide demonstrate the utility of this compound as a foundational scaffold for developing potent, irreversible dual inhibitors of HER-2 and EGFR. The bromine at the C6 position serves as a crucial synthetic handle for the introduction of the aminopropenamide "warhead" necessary for covalent modification of the target kinases.
Future work can build upon this foundation by:
-
Exploring alternative Michael acceptors at the C6 position to modulate reactivity and selectivity.
-
Modifying the 4-anilino moiety to exploit subtle differences in the ATP-binding pockets of EGFR and HER-2, potentially leading to inhibitors with higher selectivity for one kinase over the other. [11]* Introducing water-solubilizing groups to improve the pharmacokinetic properties of lead compounds, a strategy that has proven successful for clinical candidates like EKB-569. [8][9] By combining rational design with the robust synthetic and biological testing methodologies outlined here, researchers can continue to advance the development of next-generation kinase inhibitors for cancer therapy.
References
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
PubMed. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor... J Med Chem. [Link]
-
Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Request PDF. [Link]
-
Tsou, H. R., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897. [Link]
-
Semantic Scholar. (2005). Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Molecular Structure. [Link]
-
Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
-
National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link]
-
MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
Sources
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
developing a library of quinolinone derivatives for high-throughput screening
An Application Guide to the Development of Quinolinone Derivative Libraries for High-Throughput Screening
Introduction: The Quinolinone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1][2] These scaffolds are not merely recurring motifs; they represent evolutionarily optimized templates capable of interacting with multiple biological targets, thereby increasing the efficiency of drug discovery efforts.[2][3] The quinolinone core is a quintessential example of such a privileged scaffold.[4] This heterocyclic system, comprising a benzene ring fused to a 2-pyridone or 4-pyridone ring, is a cornerstone of numerous natural products and synthetic therapeutic agents, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The versatility of the quinolinone scaffold lies in its rigid, planar structure, which is amenable to functionalization at multiple positions. This allows for the precise spatial orientation of various pharmacophoric groups, enabling the creation of large, diverse chemical libraries for high-throughput screening (HTS).[2][4] This guide provides a comprehensive overview of the strategic design, synthesis, and screening of a quinolinone-based compound library, offering detailed protocols and field-proven insights for researchers in drug discovery.
Section 1: Strategic Design of the Quinolinone Library
The foundation of a successful HTS campaign is a high-quality chemical library. Rather than synthesizing compounds randomly, a carefully planned library design is paramount. The principle of Diversity-Oriented Synthesis (DOS) is central to this effort, aiming to populate chemical space with structurally diverse molecules.[7][8] A robust DOS strategy incorporates several types of diversity:
-
Scaffold Diversity: Variation in the core ring structure. While this guide focuses on the quinolinone scaffold, even minor alterations (e.g., creating quinolin-2-one vs. quinolin-4-one) can be considered a form of scaffold diversification.[7][8]
-
Appendage Diversity: Variation of R-groups attached to the central scaffold. This is the most common strategy for building a library around a privileged structure.[8]
-
Stereochemical Diversity: Variation in the 3D orientation of functional groups.[9]
For a quinolinone library, the design process begins with selecting a core scaffold and identifying key points for chemical modification. The goal is to choose building blocks that introduce a wide range of physicochemical properties (e.g., size, polarity, charge, hydrogen bonding capability) to maximize the potential for interactions with diverse biological targets.[10]
Table 1: Representative Quinolinone Scaffolds and Potential Diversification Points
| Scaffold | R1 Position | R2 Position | R3 Position | Rationale for Diversification |
|---|---|---|---|---|
| Quinolin-2(1H)-one | N1 (Amide) | C3 (Carboxamide) | C5-C8 (Aromatic) | N1 modulates solubility/H-bonding; C3 allows for diverse side chains impacting target binding; Aromatic substitutions fine-tune electronics and sterics. |
| Quinolin-4(1H)-one | N1 (Amide) | C2 (Various) | C7 (Aromatic) | Similar to quinolin-2-one, but with different vectoral projection of substituents, exploring alternative binding modes.[11] |
Section 2: Synthesis Protocols for Library Generation
For the efficient generation of a chemical library, solid-phase organic synthesis (SPOS) is often the method of choice. SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents are simply washed away from the polymer-bound product.[12][13] This section details a robust protocol for the solid-phase synthesis of a 3,5-disubstituted quinolin-2(1H)-one library.[13]
General Reaction Scheme
The synthesis begins by anchoring a quinolinone precursor to a solid support resin, followed by sequential diversification at two different positions before cleavage from the resin.
Detailed Solid-Phase Synthesis Protocol
This protocol is adapted from established methods for generating 3,5-disubstituted-2-oxoquinolinones.[12][13]
Materials:
-
4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin
-
5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Scaffold Precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), Dichloroethane (DCE), Dimethylformamide (DMF), Methanol (MeOH)
-
A diverse library of primary/secondary amines and acid chlorides (Building Blocks)
-
PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Protocol Steps:
-
Step 1: Reductive Amination (Resin Loading)
-
Swell PL-FDMP resin (1.0 eq) in a 1:1 mixture of DCM/DCE in a reaction vessel.
-
Add the quinolinone precursor (2.0 eq) and NaBH(OAc)₃ (2.2 eq).
-
Agitate the mixture gently at room temperature for 12 hours.
-
Causality: The aldehyde on the resin reacts with the secondary amine on the precursor, and the resulting iminium ion is reduced by NaBH(OAc)₃, forming a stable covalent bond.[12]
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove all unbound materials. Dry the resin in vacuo.
-
-
Step 2: First Diversification (Amide Coupling at C3)
-
Swell the resin from Step 1 (1.0 eq) in DCM.
-
In separate reaction vessels (e.g., wells of a 96-well filter plate), add a solution of a unique amine building block (1.5 eq), PyBop (2.0 eq), and DIPEA (3.0 eq).
-
Agitate the mixture for 3 hours at room temperature.
-
Causality: PyBop is a peptide coupling agent that activates the carboxylic acid on the quinolinone scaffold, facilitating efficient amide bond formation with the amine building block. DIPEA acts as a non-nucleophilic base.[12]
-
Filter and wash the resin as described in Step 1.
-
-
Step 3: Second Diversification (Acylation at C5)
-
Swell the resin from Step 2 (1.0 eq) in DCM.
-
To each corresponding reaction vessel, add a unique acid chloride building block (1.3 eq) and DIPEA (1.7 eq).
-
Agitate for 15 minutes at room temperature.
-
Causality: The highly reactive acid chloride acylates the 5-amino group on the quinolinone core. This reaction is typically very fast.[12]
-
Filter and wash the resin as described in Step 1.
-
-
Step 4: Cleavage and Purification
-
Treat the dried resin from Step 3 with a solution of 10% TFA in DCM for 1 hour.
-
Causality: The acid-labile linker on the PL-FDMP resin is cleaved by TFA, releasing the final product into the solution.
-
Filter to remove the resin, and concentrate the filtrate under reduced pressure.
-
Purify the crude product using preparative HPLC to yield the final, high-purity compounds.
-
Section 3: Library Quality Control (QC)
The integrity of HTS data is directly dependent on the quality of the compound library.[14] Therefore, a rigorous QC process is not optional. Each compound in the library must be assessed for identity, purity, and concentration before screening.[15]
Table 2: Standard Quality Control Parameters for an HTS Library
| QC Parameter | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Identity | LC-MS (Mass Spectrometry) | Observed mass matches calculated mass ± 0.5 Da | Confirms that the correct molecule was synthesized.[16] |
| Purity | LC-UV/ELSD (Chromatography) | ≥ 95% | Minimizes the risk of false positives/negatives from impurities.[17] |
| Concentration | qNMR or UV-Vis Spectroscopy | Within ± 10% of target concentration | Ensures accurate dose-response relationships during screening. |
| Solubility | Nephelometry or Visual Inspection | Soluble in DMSO at screening concentration | Prevents compound precipitation in aqueous assay buffers, which can cause artifacts.[17] |
Section 4: High-Throughput Screening of the Library
With a QC-validated library in hand, the next phase is HTS. The choice of assay is dictated by the biological question being asked. As quinolinone derivatives are potent kinase inhibitors, this section will use a kinase inhibition assay as a representative example.[18][19] Protein kinases are a major class of drug targets, particularly in oncology.[20]
HTS Workflow
The HTS process is a systematic workflow designed to test thousands of compounds efficiently and reproducibly.[14][21]
Sources
- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. Privileged structures: applications in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. scilit.com [scilit.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. scielo.br [scielo.br]
- 19. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolinones from 6-Bromo Precursors
Foreword for the Modern Medicinal Chemist
The quinolinone core is a "privileged scaffold" in drug discovery, forming the backbone of compounds across a spectrum of therapeutic areas, from anticancer to antibacterial agents. The 6-bromo substitution on this scaffold is of particular strategic importance, serving as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, thereby enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Traditional multi-step syntheses, however, can be time-consuming and inefficient. This guide moves beyond classical approaches to detail robust, one-pot methodologies for constructing functionalized 6-bromoquinolinones. By collapsing multi-step sequences into a single, efficient operation, these protocols enhance atom economy, reduce waste, and accelerate the discovery timeline.
This document is structured to provide not just procedural steps, but the underlying chemical logic. We will explore two primary, field-proven strategies: the modern adaptation of classical thermal cyclizations and the elegance of transition-metal-catalyzed domino reactions. Each protocol is designed as a self-validating system, complete with mechanistic insights, quantitative data, and detailed characterization guidelines.
Strategic Overview: The Logic of the One-Pot Approach
The synthesis of a 6-bromoquinolinone fundamentally requires the formation of two key bonds to construct the heterocyclic ring. A one-pot strategy achieves this by carefully selecting reactants and conditions that allow sequential reactions to occur in the same vessel without the isolation of intermediates.
Caption: General workflow for one-pot quinolinone synthesis.
Part A: Adapted Thermal Cyclization: The Conrad-Limpach/Gould-Jacobs Approach
This strategy remains a cornerstone of quinolinone synthesis due to its reliability and use of readily available starting materials.[1][2] By reacting 6-bromoaniline with a β-ketoester (Conrad-Limpach) or a malonate derivative (Gould-Jacobs), an enamine intermediate is formed in situ, which then undergoes a high-temperature intramolecular cyclization.[3][4] The key to a successful one-pot procedure is the use of a high-boiling solvent, such as diphenyl ether, which facilitates both the initial condensation and the subsequent energy-intensive cyclization step.
Mechanistic Rationale (Conrad-Limpach)
The reaction proceeds via two distinct thermal stages. First, a nucleophilic attack from the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration, forms a stable β-aminoacrylate intermediate. The critical, rate-determining step is the subsequent 6-electron electrocyclic ring closure, which requires significant thermal energy (~250 °C) to overcome the activation barrier.[1] This is followed by the elimination of alcohol to yield the final, stable quinolinone product.
Caption: Conrad-Limpach cyclization mechanism.
Quantitative Data: Substrate Scope & Performance
The following table summarizes typical outcomes for the one-pot thermal synthesis of 6-bromo-4-quinolinones using various β-ketoesters. Yields are based on published data for analogous syntheses.[5][6]
| Entry | β-Ketoester (R¹ group) | R² Group | Typical Yield (%) | Reaction Time (Cyclization) | Ref. |
| 1 | Ethyl Acetoacetate | -CH₃ | 85-95 | 15-30 min @ 250°C | [1] |
| 2 | Ethyl Benzoylacetate | -Ph | 80-90 | 20-40 min @ 250°C | [1] |
| 3 | Diethyl Malonate | -COOEt | 75-85 | 20-40 min @ 250°C | [2] |
| 4 | Ethyl Cyclohexanoylacetate | -c-Hexyl | 70-80 | 30-50 min @ 250°C | [1] |
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one
This protocol is adapted from established procedures for the synthesis of 6-bromoquinolin-4-ol, the tautomeric form of the quinolinone.[5][6]
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Diphenyl ether (solvent)
-
Petroleum ether (for precipitation)
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-bromoaniline (e.g., 10.0 g, 58.1 mmol) and ethyl acetoacetate (e.g., 8.3 g, 63.9 mmol).
-
Initial Condensation (Optional Intermediate Step): For optimal results, the initial condensation can be performed at a lower temperature. Heat the mixture to 140-150 °C for 1-2 hours to form the enamine intermediate while distilling off the ethanol and water formed.
-
High-Temperature Cyclization: Add diphenyl ether (e.g., 50 mL) to the flask. Heat the reaction mixture rapidly and with vigorous stirring to 250 °C. Maintain this temperature for 15-30 minutes. The solution will typically darken.
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 90-100 °C. Carefully and slowly pour the hot solution into a beaker containing petroleum ether (e.g., 200 mL) while stirring vigorously. The product will precipitate as a solid.
-
Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with fresh petroleum ether to remove the diphenyl ether solvent, followed by a wash with cold ethanol.
-
Drying: Dry the resulting yellowish solid under vacuum to yield 6-bromo-2-methylquinolin-4(1H)-one.
Self-Validation/Characterization:
-
TLC: Monitor reaction completion using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should show characteristic signals for the quinolinone core. For the parent 6-bromoquinolin-4-ol, characteristic peaks are observed at δ 8.15 (d, J=2.4Hz, 1H, H-5), 7.95 (m, 1H, H-7), 7.78 (m, 1H, H-8), 7.51 (d, J=9.2Hz, 1H, H-2), and 6.0 (d, J=7.2Hz, 1H, H-3).[5][6] The introduction of the methyl group at C-2 will alter this pattern accordingly.
-
Mass Spectrometry: Confirm the molecular weight, observing the characteristic isotopic pattern for a bromine-containing compound.
Part B: Palladium-Catalyzed One-Pot Domino Synthesis
Modern synthetic chemistry often turns to transition-metal catalysis for efficiency and functional group tolerance under milder conditions. A one-pot palladium-catalyzed approach to 4-quinolones can be achieved via a sequential amidation/cyclization domino reaction.[7] This method is particularly powerful for creating 2-substituted quinolinones. The process starts with a readily available 2',6'-dibromoacetophenone.
Mechanistic Rationale
The power of this method lies in the chemoselectivity of the palladium catalyst. The reaction proceeds through a well-defined catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the more reactive C-Br bond of the 2'-bromoacetophenone.
-
Amide Coupling (Buchwald-Hartwig type): The resulting Pd(II) complex coordinates with the primary amide. Aided by a base, reductive elimination occurs, forming the C-N bond and regenerating the Pd(0) catalyst. This creates the key o-acylaminoacetophenone intermediate in situ.
-
Base-Promoted Cyclization (Camps-type): In the same pot, a strong base promotes an intramolecular aldol-type condensation (a Camps cyclization) of the intermediate to form the quinolinone ring.[4][8]
Caption: Palladium-catalyzed domino amidation/cyclization.
Quantitative Data: Substrate Scope & Performance
This one-pot method is general for a wide range of primary amides, allowing for diverse functionality at the 2-position of the quinolinone core.[7]
| Entry | Amide (R-CONH₂) | R Group | Catalyst System | Base | Typical Yield (%) | Ref. |
| 1 | Acetamide | -CH₃ | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85-95 | [7] |
| 2 | Benzamide | -Ph | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 80-92 | [7] |
| 3 | Pivalamide | -tBu | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 90-98 | [7] |
| 4 | Furan-2-carboxamide | 2-Furyl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 75-85 | [7] |
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-phenylquinolin-4(1H)-one
Materials:
-
2',6'-Dibromoacetophenone (1.0 eq)
-
Benzamide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos (2.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane (solvent)
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol) and Xantphos (e.g., 14.5 mg, 0.025 mmol). Add anhydrous dioxane (e.g., 5 mL) and stir at room temperature for 10 minutes until the solution becomes homogeneous.
-
Reaction Assembly: To the catalyst solution, add 2',6'-dibromoacetophenone (e.g., 278 mg, 1.0 mmol), benzamide (e.g., 145 mg, 1.2 mmol), and cesium carbonate (e.g., 977 mg, 3.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C. Stir vigorously for 24 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 6-bromo-2-phenylquinolin-4(1H)-one.
Self-Validation/Characterization:
-
HPLC/LC-MS: Monitor the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.
-
¹H and ¹³C NMR: The spectra should be consistent with the proposed structure, showing signals for the 6-bromo-substituted aromatic ring, the phenyl group at the 2-position, and the characteristic quinolinone protons and carbons. Reference spectra for 6-bromoquinoline can provide guidance on the expected chemical shifts for the bromo-substituted ring.[9][10]
Conclusion and Outlook
The one-pot synthesis of functionalized 6-bromoquinolinones represents a significant advancement in efficiency for medicinal chemistry and drug development. The adapted thermal cyclization methods offer a robust, scalable route using inexpensive starting materials, while palladium-catalyzed domino reactions provide a milder, more versatile alternative for introducing a wide range of functional groups. By understanding the mechanistic principles behind these protocols, researchers can rationally select and optimize conditions to accelerate the synthesis of novel quinolinone-based therapeutic candidates.
References
-
Gould, R. G.; Jacobs, W. A. (1939). The synthesis of certain substituted quinolines and 5,6-benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948-950. [Link]
-
Gach, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Material and Chemical Industry. [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
-
Zhang, Y., et al. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 9(18), 3519–3522. [Link]
-
SpectraBase. (n.d.). 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Fisyuk, A. S., et al. (2021). Camps Reaction and Related Cyclizations. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
Wu, A., et al. (2012). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel compounds using this versatile building block. We will delve into the nuances of this reaction, providing practical, field-tested advice to help you navigate common challenges and achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in Suzuki coupling reactions.
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A generalized starting protocol, which should be optimized for specific substrates, is as follows.[1]
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen):
-
Add this compound (1.0 equiv).
-
Add the arylboronic acid or boronic ester (1.2-1.5 equiv).[2]
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).[1]
-
Add the base, such as sodium carbonate (Na₂CO₃) (2.0 equiv).[1]
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v).[1]
The mixture is then heated, typically between 80-100 °C, and monitored for completion.[3]
Q2: Which palladium catalyst and ligands are most effective for this substrate?
The choice of catalyst and ligand is crucial for a successful Suzuki coupling. For heteroaromatic halides like our substrate, palladium catalysts with electron-rich and sterically hindered phosphine ligands often give excellent results.[4]
| Catalyst/Ligand System | Key Features & Considerations |
| Pd(dppf)Cl₂ | A robust and versatile catalyst, often a good first choice for screening.[5] |
| Pd(OAc)₂ with SPhos | SPhos is a dialkylbiaryl phosphine ligand that has shown high activity for coupling aryl bromides and chlorides, often at lower catalyst loadings and temperatures.[6] |
| Pd₂(dba)₃ with P(t-Bu)₃ | This combination is effective for a wide range of aryl halides, including chlorides, often at room temperature.[7] |
| PEPPSI-type Precatalysts | These are often used with N-heterocyclic carbene (NHC) ligands and are known for their high stability and activity.[8] |
Q3: How do I choose the right boronic acid or ester for my reaction?
Both boronic acids and their esters can be used in Suzuki couplings. The choice often depends on the stability and commercial availability of the specific reagent.
-
Boronic Acids: Readily available and often work well. However, they can be prone to decomposition (protodeboronation), especially with heteroaryl derivatives.[8][9]
-
Boronic Esters (e.g., pinacol esters): Generally more stable than the corresponding boronic acids and are less prone to decomposition.[9][10][11] They are a good alternative if you are experiencing issues with boronic acid stability.
Q4: Can the cyano or lactam functionalities on the quinoline core interfere with the reaction?
The cyano (nitrile) and lactam (oxo) groups are generally compatible with Suzuki coupling conditions. However, under harsh basic conditions or prolonged heating, there is a potential for hydrolysis of the nitrile group to an amide or carboxylic acid.[12][13] It is advisable to monitor for these potential side products, especially during the optimization phase.
Q5: What is the expected reactivity difference if my quinoline substrate also had a chlorine atom?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[14][15] If your substrate contained both a bromine and a chlorine atom, the Suzuki coupling would preferentially occur at the more reactive C-Br bond, allowing for selective functionalization.[15]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. Several factors could be at play.
Potential Causes & Solutions
-
Inactive Catalyst:
-
Reasoning: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it needs to be reduced in situ. Inefficient reduction can lead to low catalytic activity.[8]
-
Solution:
-
Ensure your phosphine ligands are not oxidized, as they can aid in the reduction of Pd(II).
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9]
-
-
-
Poor Solubility:
-
Reasoning: The quinoline substrate or other reagents may not be fully soluble in the chosen solvent system, limiting their availability to react.
-
Solution:
-
-
Suboptimal Base:
-
Decomposition of Boronic Acid:
-
Reasoning: Boronic acids can undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, especially at elevated temperatures or in the presence of protic sources.[2]
-
Solution:
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis.
Common Side Products and Mitigation Strategies
-
Homocoupling of Boronic Acid:
-
Symptom: Formation of a biaryl product derived from two molecules of your boronic acid.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture.[8]
-
Solution:
-
-
Dehalogenation of the Starting Material:
-
Hydrolysis of the Cyano Group:
-
Symptom: Formation of the corresponding amide or carboxylic acid.
-
Cause: While generally stable, the nitrile group can be susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged reaction times at high temperatures.[12][13]
-
Solution:
-
Use milder bases if possible.
-
Try to reduce the reaction time and temperature.
-
Monitor the reaction closely to stop it once the starting material is consumed.
-
-
III. Experimental Protocols & Visualization
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound.
-
Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
-
Degassing:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add the previously degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[1]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.[1]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Flowchart
This flowchart provides a logical sequence for addressing common issues.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
IV. References
-
BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of....
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing).
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF.
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?.
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
-
The hydrolysis reactions of nitriles via C−N bond cleavage. (n.d.). ResearchGate.
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a. (n.d.). ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC - NIH.
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024).
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Organic Letters - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
purification of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile by recrystallization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized guide for the purification of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile via recrystallization. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to empower you to overcome common purification challenges and achieve high-purity material essential for your research.
Introduction to the Purification Challenge
This compound is a heterocyclic compound often utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2] This guide provides a comprehensive framework for developing a robust recrystallization protocol and troubleshooting common issues.
Part 1: Solvent Selection - The Cornerstone of Purity
The success of any recrystallization hinges on the selection of an appropriate solvent.[2] The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures, allowing for efficient dissolution of the crude material and maximum recovery of pure crystals upon cooling.
Q1: What are the essential characteristics of a suitable recrystallization solvent for this specific quinolinecarbonitrile derivative?
A1: A well-chosen solvent must satisfy several key criteria:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] This differential is the driving force for crystallization.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
-
Chemical Inertness: The solvent must not react with the compound. Given the presence of a lactam and a nitrile group, reactive solvents should be avoided.[4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]
-
Boiling Point: The boiling point should be high enough to provide a significant solubility differential but not so high that it becomes difficult to handle or poses a safety risk. For compounds that may have a lower melting point, a solvent with a boiling point lower than the compound's melting point is preferable to prevent "oiling out".
Q2: Based on the molecular structure of this compound, what solvents are promising candidates?
A2: The molecule possesses several functional groups that guide solvent selection: a polar lactam (cyclic amide), a polar nitrile group (-C≡N), and a large, relatively nonpolar aromatic system with a bromo substituent. This combination suggests that polar aprotic solvents are excellent starting points.
-
Recommended Starting Solvents:
-
N,N-Dimethylformamide (DMF): Often used for dissolving and crystallizing similar heterocyclic compounds due to its high boiling point (153 °C) and strong solvating power for polar molecules.[5][6]
-
Dimethyl Sulfoxide (DMSO): Another high-boiling point (189 °C) polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Acetic Acid: Its ability to form hydrogen bonds can aid in dissolving the lactam portion of the molecule.
-
High-Boiling Point Alcohols: Such as 2-ethoxyethanol or propylene glycol, could be effective, though the potential for hydrogen bonding interactions should be considered.
-
-
Solvent Mixtures: If a single solvent does not provide the ideal solubility curve, a two-solvent system may be employed.[7] A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. For this compound, a DMF/water or Acetic Acid/water system could be effective.
Q3: How should I conduct a systematic, small-scale solvent screen?
A3: A methodical solvent screen is the most reliable way to identify the optimal solvent or solvent system. This avoids wasting large amounts of crude material.
Protocol for Solvent Screening:
-
Place a small amount of the crude solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a potential solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. A good candidate solvent will not dissolve the compound at this stage.[3]
-
If the solid is insoluble at room temperature, heat the mixture in a heating block or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Record the amount of solvent required. An effective solvent will dissolve the compound in a reasonable volume (e.g., not requiring excessive dilution).
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at 25°C (Insoluble/Slightly/Soluble) | Solubility at Boiling (mL/30mg) | Crystal Formation on Cooling (None/Poor/Good/Excellent) |
| Water | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetic Acid | |||
| DMF | |||
| DMSO |
Part 2: A Step-by-Step Recrystallization Protocol
This section outlines a generalized, robust protocol for the purification of this compound.
Q4: Can you provide a detailed, best-practice protocol for recrystallization?
A4: Absolutely. The following protocol is designed to maximize both purity and yield. It incorporates critical steps such as hot filtration to remove insoluble impurities.
Experimental Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the chosen solvent (e.g., DMF) in small portions while heating the mixture on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.[6] Adding a large excess of solvent is a common mistake that will significantly reduce your final yield.[8]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are present in the hot solution, they must be removed. Keep the solution at or near its boiling point. Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. This step prevents premature crystallization in the funnel.[9][10]
-
Crystallization (Slow Cooling): Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wood block). Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2][11] Rapid cooling can trap impurities.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.[9][12] Do not use a room-temperature solvent, as it will dissolve some of your product.
-
Drying: Press the crystals as dry as possible on the filter paper by continuing to draw a vacuum. Then, carefully transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven or desiccator.
Recrystallization Workflow Diagram:
Caption: Workflow for the .
Part 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [8][11] 2. The solution is supersaturated. [8] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[8][12] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a tiny "seed crystal" of the pure compound.[8][11] |
| Product "Oils Out" | 1. The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the compound/impurity mixture. [10] 2. The solution was cooled too rapidly. [8] | 1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool much more slowly.[8][10] 2. Change Solvents: Consider using a lower-boiling point solvent or a different solvent system altogether.[9] |
| Very Low Yield | 1. Excess solvent was used during dissolution. [11] 2. Premature crystallization during hot filtration. [10] 3. The crystals were washed with solvent that was not cold, or too much wash solvent was used. [9] | 1. Concentrate Mother Liquor: If not discarded, the mother liquor can be concentrated to recover a second, possibly less pure, crop of crystals. 2. Optimize Filtration: Ensure the funnel and receiving flask are pre-heated. Use a slight excess of solvent before filtration and boil it off after.[9][10] 3. Improve Washing Technique: Always use ice-cold solvent and apply it sparingly. |
| Purity is Still Low | 1. Crystallization occurred too quickly, trapping impurities. [11] 2. The chosen solvent is also a good solvent for the main impurity, even when cold. | 1. Slow Down Cooling: Re-dissolve and ensure the solution cools as slowly as possible without disturbance.[11] 2. Re-evaluate Solvent: The impurity profile must be considered. Perform a new solvent screen focusing on rejecting the known impurity. A different solvent may be required. |
Part 4: Final Purity Assessment
Q5: How can I definitively confirm the purity of my recrystallized this compound?
A5: After successful recrystallization, it is crucial to verify the purity of the final product. Several analytical techniques are standard practice:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the target compound from residual impurities. A pure sample should show a single major peak.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any remaining impurities by their characteristic signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule, a key indicator is the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, you should observe two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[13]
By following this comprehensive guide, you will be well-equipped to purify this compound effectively and troubleshoot any issues that may arise, ensuring the integrity of your subsequent research and development activities.
References
- Department of Chemistry, University of Rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation.
- University of California, Los Angeles.
- University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
- Stack Exchange.
- University of York.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of Toronto.
- Biocyclopedia.
- Google Patents.
- BenchChem.
- J&K Scientific. 6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- BenchChem. Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support guide for the synthesis of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinoline derivatives are pivotal in drug discovery, but their synthesis can present unique challenges.[1] This guide provides in-depth, experience-driven answers to common issues encountered during the synthesis, helping you navigate potential pitfalls and optimize your experimental outcomes.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbonitriles typically proceeds via a condensation reaction, most commonly a variation of the Friedländer or Knoevenagel-Friedländer synthesis.[2][3] This involves the reaction of a 2-aminobenzaldehyde derivative with a compound containing an active methylene group, such as ethyl 2-cyanoacetate or malononitrile. The reaction is generally catalyzed by a base (e.g., piperidine, triethylamine) or an acid.
A standard approach for synthesizing 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves the base-catalyzed condensation of 2-amino-5-bromobenzaldehyde with ethyl 2-cyanoacetate. The mechanism initiates with the formation of a carbanion from ethyl 2-cyanoacetate, which then attacks the carbonyl group of the benzaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the final quinolinone ring system.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Category: Low or No Product Yield
Q1: My reaction has run for several hours, but TLC analysis shows only my starting materials (2-amino-5-bromobenzaldehyde and ethyl 2-cyanoacetate). What is the primary cause?
A1: This issue almost always points to a problem with the reaction initiation, which is catalyst-dependent.
-
Causality: The condensation requires a basic catalyst to deprotonate the active methylene group of the ethyl 2-cyanoacetate, creating the nucleophilic carbanion. If the catalyst is inactive or absent, this first crucial step will not occur. High temperatures are then required for the subsequent cyclization and dehydration steps. Many classical quinoline syntheses are known to require harsh conditions or specific catalysts to proceed efficiently.[1][4]
-
Troubleshooting Protocol:
-
Verify Catalyst Integrity: If using a liquid base like piperidine or triethylamine, ensure it is not old or degraded. It's good practice to use a freshly opened bottle or a recently purified stock. If using a solid base like potassium carbonate, ensure it is anhydrous.
-
Increase Catalyst Loading: For this specific reaction, a catalytic amount (5-10 mol%) of piperidine is typical. If the reaction is sluggish, you can incrementally increase the loading to 20 mol%.
-
Ensure Sufficient Temperature: The reaction is often performed at the reflux temperature of the solvent (e.g., ethanol, ~78 °C). Confirm your heating mantle and condenser are functioning correctly to maintain a steady reflux. Some variations of this synthesis require heating up to 150 °C.[4]
-
Check Starting Material Purity: While less common for complete reaction failure, highly impure starting materials can inhibit the reaction. Verify the purity of your 2-amino-5-bromobenzaldehyde via melting point or NMR.
-
Q2: The reaction is proceeding, but my final isolated yield is consistently below 30%. How can I improve this?
A2: A low yield suggests that while the reaction is initiated, it is either incomplete, or significant side reactions are occurring, or product is being lost during work-up and purification.
-
Causality: The equilibrium of the initial condensation may not favor the product, or the subsequent cyclization may be slow. Side reactions, such as self-condensation of the aldehyde or hydrolysis of the nitrile group under harsh conditions, can consume starting material or product.
-
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC every hour. If the reaction stalls (i.e., the ratio of product to starting materials stops changing), a higher temperature may be required. Consider switching to a higher-boiling solvent as detailed in the table below.
-
Solvent Selection: The choice of solvent can significantly impact yield. While ethanol is common, other solvents can alter reaction kinetics and solubility.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Observations |
| Ethanol | 78 | 24.5 | Standard choice; product may precipitate upon cooling. |
| Isopropanol | 82 | 18.3 | Similar to ethanol, can sometimes improve solubility. |
| Toluene | 111 | 2.4 | Allows for higher temperatures; may require a Dean-Stark trap to remove water. |
| DMF | 153 | 36.7 | High boiling point, good for sluggish reactions, but can be difficult to remove. |
Category: Product Purity & Side Reactions
Q3: My crude product's ¹H NMR spectrum shows several unexpected peaks. What are the likely impurities or side products?
A3: Impurities often arise from incomplete reactions or competing reaction pathways.
-
Causality: The most common impurities are unreacted starting materials. A significant side product can be the non-cyclized Knoevenagel condensation adduct, which may exist in equilibrium with the starting materials. Another possibility is the formation of a dimer from the self-condensation of 2-amino-5-bromobenzaldehyde.
-
Troubleshooting Protocol:
-
Identify Unreacted Starting Materials: Compare the crude NMR to the spectra of your starting materials. The aldehyde proton of 2-amino-5-bromobenzaldehyde (~9.8 ppm) and the methylene protons of ethyl 2-cyanoacetate (~3.4 ppm) are distinctive.
-
Identify the Intermediate: The non-cyclized intermediate will show signals for both aromatic protons and the vinyl proton of the newly formed C=C bond. This vinyl proton typically appears as a singlet around 8.0-8.5 ppm. If this is present, it indicates the cyclization step is incomplete and requires more prolonged heating or a stronger acid/base promoter.
-
Optimize the Work-up: Ensure the product is thoroughly washed after filtration. Washing with cold water will remove inorganic salts, and a subsequent wash with a cold non-polar solvent like diethyl ether can remove unreacted aldehyde.
-
Q4: I am having difficulty purifying the final product by recrystallization. It either crashes out immediately with impurities or remains completely soluble. What do you recommend?
A4: The 2-oxo-quinoline core is often planar and poorly soluble, making purification challenging.
-
Causality: The product's low solubility in common organic solvents can make recrystallization difficult. The key is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at high temperatures, while impurities remain soluble at all temperatures.
-
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Test the solubility of your crude product in small amounts of different solvents. Good candidates for this compound include:
-
Acetic Acid: Often an excellent solvent for recrystallizing quinolinones.
-
DMF/Water: Dissolve the crude product in a minimum amount of hot DMF, then slowly add hot water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Ethanol: Can work if the product is not excessively insoluble.
-
-
Trituration: If recrystallization fails, try trituration. Suspend the crude solid in a solvent where the desired product is insoluble but the impurities are soluble (e.g., hot ethyl acetate or methanol). Stir vigorously for 30-60 minutes, then filter the solid product and wash. This "washes" the impurities away from the solid.
-
Column Chromatography (If Necessary): While not ideal for large scales due to solubility issues, flash chromatography can be used. You may need to use a polar solvent system like Dichloromethane/Methanol (e.g., 95:5 v/v). Pre-adsorbing the crude material onto silica gel can help improve separation.
-
Section 3: General Troubleshooting Workflow
When an experiment fails, a logical, step-by-step diagnostic process is essential. The following flowchart provides a structured approach to identifying and resolving common issues in this synthesis.
References
- Synthesis of Quinoline and derivatives. (n.d.).
- Adimule, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Stark, C. B. W., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 17, 2026, from [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
- CN105837503A - Preparation method for 6-bromine quinoline. (n.d.). Google Patents.
-
Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved January 17, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved January 17, 2026, from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Welcome to the technical support center for the synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of various pharmaceutical agents. A prevalent and efficient method involves a two-step sequence: a Knoevenagel condensation followed by a thermal cyclization. This guide will dissect potential side reactions in each step, offering troubleshooting strategies and preventative measures.
The overall synthetic pathway is as follows:
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. While generally robust, several side reactions can diminish the yield and purity of the intermediate, Ethyl 2-cyano-3-(4-bromoanilino)acrylate.
FAQ 1: My reaction is sluggish, and the yield of the intermediate is low. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Catalyst Activity: The basicity of the catalyst is crucial for deprotonating the ethyl cyanoacetate.
-
Poor Solubility of Reactants: 2-Amino-5-bromobenzaldehyde may have limited solubility in certain solvents.
-
Steric Hindrance: The ortho-amino group can sterically hinder the approach to the aldehyde.
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst | Use a more effective base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) or an amino acid catalyst such as glycine or histidine.[1] | DABCO is a non-nucleophilic base that efficiently promotes the reaction. Amino acids are green and effective catalysts that can be easily removed. |
| Solvent | Employ a solvent system that ensures the solubility of all reactants, such as ethanol or a mixture of ethanol and toluene. | Proper solvation facilitates molecular collisions and increases the reaction rate. |
| Temperature | Gently heat the reaction mixture (e.g., to 50-60 °C) to overcome the activation energy barrier. | Increased kinetic energy can enhance the reaction rate, but excessive heat may promote side reactions. |
Experimental Protocol: DABCO-Catalyzed Knoevenagel Condensation
-
To a solution of 2-amino-5-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add ethyl cyanoacetate (12 mmol).
-
Add DABCO (1 mmol) to the mixture.
-
Stir the reaction mixture at 50 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
FAQ 2: I am observing an unexpected byproduct with a higher molecular weight. What could it be?
Possible Side Reaction: Michael Addition
A common side reaction in Knoevenagel condensations is the Michael addition of a second molecule of the active methylene compound to the newly formed α,β-unsaturated product.
Caption: Formation of a Michael adduct as a high molecular weight impurity.
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a slight excess of the aldehyde (2-amino-5-bromobenzaldehyde) relative to ethyl cyanoacetate. | This minimizes the concentration of unreacted ethyl cyanoacetate available for Michael addition. |
| Reaction Time | Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. | Prolonged reaction times, especially in the presence of a strong base, can favor the Michael addition. |
| Catalyst | Use a milder base or a catalytic amount of a weaker base. | Stronger bases can lead to a higher concentration of the enolate of ethyl cyanoacetate, increasing the likelihood of the Michael addition. |
Part 2: Troubleshooting the Thermal Cyclization
The thermal cyclization of Ethyl 2-cyano-3-(4-bromoanilino)acrylate to form the 2-quinolone ring is typically performed at high temperatures in a high-boiling solvent like Dowtherm A. This step is prone to several side reactions that can impact the final product's purity.
FAQ 3: The final product is contaminated with a significant amount of the starting intermediate. How can I improve the cyclization?
Possible Cause:
-
Insufficient Temperature or Reaction Time: The cyclization is an intramolecular condensation that requires significant thermal energy to overcome the activation barrier.
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Ensure the reaction temperature is maintained at the reflux temperature of the solvent (e.g., ~250-260 °C for Dowtherm A). | The high temperature is necessary to promote the intramolecular cyclization and elimination of ethanol. |
| Reaction Time | Increase the reaction time, monitoring the disappearance of the starting material by TLC or HPLC. | Allowing sufficient time for the reaction to go to completion will maximize the yield of the desired product. |
| Solvent | Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether. | These solvents provide the necessary high temperature for the reaction to proceed efficiently. |
FAQ 4: My final product contains an impurity that appears to be the corresponding carboxylic acid. How is this formed and how can I prevent it?
Possible Side Reaction: Hydrolysis of the Nitrile Group
At high temperatures, any residual water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Hydrolysis of the nitrile to a carboxylic acid impurity.
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Drying of Reactants and Solvent | Thoroughly dry the intermediate and the high-boiling solvent before the reaction. | Removing water prevents the hydrolysis of the nitrile group, which is accelerated at high temperatures.[2][3] |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This prevents the introduction of atmospheric moisture into the reaction. |
| Purification | If the carboxylic acid does form, it can often be removed by recrystallization from a suitable solvent like DMF or by a basic wash during workup. | The difference in acidity between the product and the carboxylic acid impurity allows for their separation. |
FAQ 5: I am observing charring and a complex mixture of byproducts, especially with prolonged heating. What is happening?
Possible Side Reaction: Thermal Degradation
At the high temperatures required for cyclization, the intermediate, being an acrylate derivative, can be susceptible to thermal degradation, including polymerization and unzipping depolymerization.[4]
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain the reaction at the minimum temperature required for efficient cyclization. Avoid overheating. | Excessive heat can initiate radical pathways leading to polymerization and decomposition. |
| Reaction Time | Do not prolong the reaction unnecessarily once the starting material is consumed. | Minimizing the exposure of the product to high temperatures reduces the extent of degradation. |
| Radical Inhibitors | Consider adding a small amount of a radical inhibitor like hydroquinone. | This can suppress polymerization side reactions that may be initiated at high temperatures. |
Summary of Potential Side Products and Their Mitigation
| Side Product | Formation Step | Cause | Prevention/Mitigation |
| Michael Adduct | Knoevenagel Condensation | Excess ethyl cyanoacetate, strong base, long reaction time. | Use slight excess of aldehyde, monitor reaction, use milder catalyst. |
| Unreacted Intermediate | Thermal Cyclization | Insufficient temperature or reaction time. | Ensure adequate temperature and reaction duration. |
| Carboxylic Acid | Thermal Cyclization | Presence of water at high temperature. | Dry all reagents and solvents thoroughly, use inert atmosphere. |
| Polymeric/Degradation Products | Thermal Cyclization | Excessive heat or prolonged reaction time. | Maintain optimal temperature, avoid prolonged heating, consider radical inhibitors. |
References
- Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation.
- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
- Friedländer synthesis. Wikipedia.
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
- Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc?
- Preparing Carboxylic Acids. Chemistry LibreTexts.
- Concerning the mechanism of the Friedländer quinoline synthesis.
- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
- This compound.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- (E)-Ethyl 3-(4-bromophenyl)
- 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- Recent Advances in the Friedländer Reaction.
- Synthesis of Purines and Related Molecules by Cyclization Reactions of Heterocyclic Enamines.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
- Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. YouTube.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-one From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.
- Ethyl 2-cyano-3-(dimethylamino)
- Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Compar
- Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. PubMed.
- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
- Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
- Synthesis and structure of 6-bromo-2-(diethoxymethyl)
- Cyclization Reactions of Enamines in Aqueous Solution. MTSU.
- Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme.
-
2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][2][5]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. PubMed.
- Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. PubMed.
Sources
Technical Support Center: Synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Welcome to the dedicated support center for the synthesis of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
I. Synthesis Overview: The Friedländer Annulation Approach
The synthesis of this compound is commonly achieved via the Friedländer annulation. This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In this specific synthesis, the key reactants are 2-amino-5-bromobenzaldehyde and ethyl 2-cyanoacetate. The reaction is typically catalyzed by an acid or a base.[3][4]
Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.[2]
-
Aldol Condensation Pathway: The initial step is an aldol-type condensation between the 2-amino-5-bromobenzaldehyde and ethyl 2-cyanoacetate, followed by cyclization and dehydration to form the quinoline ring.
-
Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the aniline and the benzaldehyde, which then undergoes an intramolecular aldol reaction and subsequent elimination of water.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1]
-
Harsh Reaction Conditions: Traditional methods often utilize high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1][5]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[1]
-
Poor Solubility of Reactants: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Side Reactions: Competing reactions, such as the self-condensation of the carbonyl compounds (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][3]
Solutions and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen milder catalysts such as L-proline, p-toluenesulfonic acid, or iodine.[2] Consider using a phase-transfer catalyst in a biphasic system. | Milder catalysts can reduce the formation of degradation products and side reactions. A biphasic system can help to sequester one of the reactants, minimizing self-condensation. |
| Solvent | Test a range of solvents to improve solubility. Polar aprotic solvents like DMF or DMSO can be effective. Ethanol or methanol are also common choices.[6] | Ensuring complete dissolution of reactants is crucial for a homogeneous reaction and optimal reaction rates. |
| Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction progress by TLC. | Temperature sensitivity is high; finding the optimal balance between reaction rate and minimizing side reactions is key. |
| Reactant Addition | Consider the slow, dropwise addition of one reactant to the other, particularly if self-condensation is suspected. | This helps to maintain a low concentration of the added reactant, favoring the desired cross-condensation over self-condensation. |
Question 2: I'm observing a significant amount of dark, tarry byproduct. What is this and how can I prevent it?
Answer:
Tar formation is a common issue in many quinoline syntheses, especially those conducted under harsh acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates.
Solutions to Minimize Tarring:
-
Moderate Reaction Conditions: As with improving yield, avoiding excessively high temperatures and strong, concentrated acids or bases is the first line of defense.
-
Use of a Moderator: In related quinoline syntheses like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[7] While not a direct Friedländer component, the principle of controlling exothermic reactions is relevant.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tar formation.
Question 3: The purification of my crude product is difficult, and I'm losing a lot of material. What's a better way to purify this compound?
Answer:
Purification can indeed be challenging, especially if significant byproducts or tars are present.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. This will often precipitate the crude product.[7]
-
Neutralization: Carefully neutralize the solution with a suitable base, such as sodium bicarbonate or dilute sodium hydroxide, to a pH of 6-7.[8]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water, and then a small amount of a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Recrystallization: The most effective purification method is typically recrystallization. A good solvent system to try is ethanol/water, DMF/water, or acetic acid. Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexane.
Question 4: How can I confirm the identity and purity of my final product?
Answer:
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
| Analytical Technique | Information Provided | Key Parameters to Check |
| ¹H NMR | Confirms the chemical structure and identifies major impurities. | Look for the characteristic signals for the quinoline ring protons and the absence of signals from starting materials. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. The isotopic pattern for the bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) should be present.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the sample.[9] | A pure sample should show a single major peak. The peak area can be used to calculate the percentage purity. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present. | Look for characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O), and N-H groups. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this specific Friedländer synthesis?
A1: While classic methods use strong acids or bases, modern approaches often favor milder and more efficient catalysts. For the synthesis of substituted quinolines, catalysts like p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed.[2] It is recommended to perform small-scale screening experiments with a few different catalysts to determine the best one for your specific setup.
Q2: Can I use microwave irradiation to improve the reaction time and yield?
A2: Yes, microwave-assisted organic synthesis can be a very effective method for the Friedländer reaction. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[6]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
If using sodium cyanide for any related reactions, be aware of its extreme toxicity and have a proper quenching and disposal plan in place.[10]
-
Reactions involving strong acids and high temperatures can be exothermic and should be carefully controlled.
Q4: My starting 2-amino-5-bromobenzaldehyde is not commercially available. How can I synthesize it?
A4: The synthesis of 2-amino-5-bromobenzaldehyde can be a multi-step process, often starting from p-bromoaniline. A common route involves the protection of the amino group, followed by ortho-formylation, and subsequent deprotection.
IV. Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromobenzaldehyde (1.0 eq), ethyl 2-cyanoacetate (1.1 eq), and a suitable solvent (e.g., ethanol, 10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of L-proline (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.
V. Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield and impurity issues.
Friedländer Synthesis Mechanism
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
VI. References
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from
-
Unknown. (2016). Synthesis of Quinoline and derivatives. Retrieved from
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from
-
J&K Scientific LLC. (2020). Friedländer Synthesis. Retrieved from
-
ResearchGate. (2009). Recent Advances in the Friedländer Reaction. Retrieved from
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from
-
NIH. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from
-
Google Patents. (2016). Preparation method for 6-bromine quinoline. Retrieved from
-
Organic Syntheses. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from
-
BenchChem. (n.d.). Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Comparative Guide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. du.edu.eg [du.edu.eg]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Impurities in Palladium-Catalyzed Cross-Coupling of Quinolinones
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage and minimize impurities, ensuring the robustness and reproducibility of your experiments.
Troubleshooting Guide: From Reaction Setup to Product Purity
This section addresses specific issues that may arise during the palladium-catalyzed cross-coupling of quinolinones, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Formation of a significant amount of palladium black.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Quinolinone Nitrogen: The lone pair of electrons on the nitrogen atom of the quinolinone ring can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue in reactions involving nitrogen-containing heterocyles.
-
Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, hindering coordination with the quinolinone nitrogen.
-
-
Inefficient Pre-catalyst Activation: Many palladium-catalyzed cross-coupling reactions utilize a Pd(II) pre-catalyst that requires in situ reduction to the active Pd(0) species. This reduction can sometimes be sluggish or incomplete.
-
Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions, particularly the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.
-
-
Poor Quality of Reagents or Solvents: Trace amounts of water or oxygen in anhydrous reactions can deactivate the sensitive palladium catalyst.
-
Solution: Use freshly distilled and thoroughly degassed solvents. Ensure the purity of your haloquinolinone and coupling partner (e.g., boronic acid, amine). Degas the reaction mixture with an inert gas like argon or nitrogen before introducing the catalyst.
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for regenerating the active catalyst in other cross-coupling reactions.[1][2]
-
Solution: The choice of base is highly substrate-dependent. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LHMDS are often required. A screening of different bases may be necessary to find the optimal conditions for your specific substrate.
-
Issue 2: Significant Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Difficulty in purifying the desired product.
Common Impurities and Mitigation Strategies:
-
Homocoupling of the Boronic Acid (in Suzuki Couplings): This side reaction, leading to the formation of a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen.[3]
-
Mitigation: Rigorous degassing of the reaction mixture is critical. Ensure a continuous inert atmosphere is maintained throughout the reaction. Using a slight excess of the haloquinolinone can also help to favor the cross-coupling pathway.
-
-
Dehalogenation of the Haloquinolinone: The replacement of the halide on the quinolinone ring with a hydrogen atom is a common side reaction.[3] This can occur via a hydride transfer from the solvent, base, or other reaction components to the palladium intermediate.
-
Mitigation: The choice of solvent and base is important. Protic solvents or bases containing abstractable protons can exacerbate this issue. Using anhydrous, aprotic solvents and carefully selecting the base can minimize dehalogenation. In some cases, using a different palladium ligand can also suppress this side reaction.[4]
-
-
Protodeborylation of the Boronic Acid (in Suzuki Couplings): This involves the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.
-
Mitigation: This is often an issue with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) can enhance stability. The choice of base is also crucial; weaker bases are sometimes less prone to causing protodeborylation.
-
-
N-Arylation vs. C-Arylation: For N-unsubstituted quinolinones, competitive N-arylation can occur, leading to a mixture of products.
-
Mitigation: Protecting the quinolinone nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent N-arylation. Alternatively, careful selection of the ligand and reaction conditions can sometimes favor C-arylation. For instance, certain bulky ligands may sterically hinder the approach to the nitrogen atom.
-
Issue 3: Difficulty in Removing Palladium Residues and Ligand-Derived Impurities
Symptoms:
-
The final product is colored (often gray or black) even after chromatographic purification.
-
NMR analysis shows broad peaks or unidentifiable aromatic signals corresponding to phosphine oxide or other ligand-derived impurities.
-
ICP-MS analysis indicates palladium levels above the acceptable limits for pharmaceutical applications.[5]
Purification Strategies:
-
Palladium Scavengers: A variety of commercially available scavengers with different functional groups (e.g., thiols, amines) can be used to selectively bind and remove residual palladium. These are typically added to the crude product solution and then filtered off.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb palladium residues.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing both palladium and soluble organic impurities.
-
Chromatographic Purification: While standard silica gel chromatography can remove some impurities, it may not be sufficient for complete palladium removal. Using specialized silica or alumina with different surface properties can sometimes be more effective. A plug of silica or celite can also be used to filter the crude reaction mixture before full purification.
Frequently Asked Questions (FAQs)
Q1: How does the position of the halogen on the quinolinone ring affect the cross-coupling reaction?
The reactivity of the haloquinolinone is significantly influenced by the position of the halogen. Halogens at the 2- and 4-positions are generally more reactive in nucleophilic aromatic substitution-type mechanisms due to the electron-withdrawing effect of the carbonyl group and the ring nitrogen. In palladium-catalyzed cross-coupling, the electronic environment of the C-X bond is a key factor. For instance, a halogen at a more electron-rich position might undergo oxidative addition more slowly.[6]
Q2: Can I perform a cross-coupling reaction on an N-H quinolinone without a protecting group?
While it is possible in some cases, it is generally advisable to protect the N-H group of the quinolinone. The acidic proton can interfere with the catalytic cycle, and competitive N-arylation can occur, leading to a mixture of products and lower yields of the desired C-coupled product. If a protecting group-free strategy is desired, careful optimization of the base and ligand is crucial.
Q3: What is the role of tautomerism in the cross-coupling of quinolinones?
Quinolin-4-ones can exist in equilibrium with their tautomeric form, 4-hydroxyquinoline. While the quinolinone form is typically predominant, the presence of the hydroxy tautomer can potentially lead to O-arylation as a side reaction, particularly with more reactive aryl halides. The choice of solvent and base can influence the tautomeric equilibrium.
Q4: Which analytical techniques are best for identifying impurities in my quinolinone product?
A combination of techniques is often necessary for comprehensive impurity profiling:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating the product from impurities and obtaining their molecular weights, which aids in their identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information about the product and any major impurities. 1H, 13C, and correlation spectroscopies (e.g., COSY, HSQC) are invaluable.
-
HPLC (High-Performance Liquid Chromatography): Used for quantifying the purity of the final product and for method development in a process setting.
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): The standard method for quantifying trace levels of residual palladium.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-1H-quinolin-4-one with Phenylboronic Acid
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Common and effective Pd(II) precatalyst. |
| Ligand | XPhos (4-10 mol%) | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst poisoning. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for Suzuki couplings that is generally compatible with a wide range of functional groups. |
| Solvent | Dioxane/H₂O (10:1) | A common solvent system for Suzuki reactions; a small amount of water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and homocoupling. |
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Haloquinolinone
-
To a dry Schlenk flask, add the haloquinolinone (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
In a separate vial, weigh the palladium precatalyst and the ligand and dissolve them in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or other suitable methods.
Visualizing the Challenges: Impurity Formation Pathways
Diagram 1: Key Side Reactions in Suzuki Coupling of Quinolinones
Caption: Common impurity pathways in Suzuki coupling of quinolinones.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding reactions.
References
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2022). The Heck reaction in the production of fine chemicals. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
de Oliveira, K. T., & da Silva, F. de C. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Shanahan, R. M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Quigley, C. (2015). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
McKendrick, J. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Daugulis, O., et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Common Organic Chemistry. (n.d.). Example procedures for Suzuki reactions (palladium catalyzed cross coupling). [Link]
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (2020). Strategies for the C-8 arylation of quinolones and their N-oxides. [Link]
-
PubMed. (2016). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ACS Publications. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (2024). Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
overcoming poor solubility of quinolinone intermediates in reaction mixtures
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both deep theoretical knowledge and practical, field-tested solutions. This guide is designed to address one of the most persistent challenges in the synthesis of heterocyclic compounds: the poor solubility of quinolinone intermediates.
The quinoline core, a fused aromatic system, is inherently hydrophobic, and its derivatives often exhibit strong intermolecular forces within their crystal lattice.[1][2] This combination frequently leads to precipitation from reaction mixtures, causing reactions to stall, yields to plummet, and purification to become a significant bottleneck.
This resource provides a structured approach to diagnosing and solving these solubility issues, moving from simple adjustments to more advanced techniques. Our goal is to empower you with the causal understanding and actionable protocols needed to keep your research moving forward.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering solubility problems with quinolinone intermediates.
Q1: My quinolinone intermediate is precipitating from the reaction mixture. What are the primary causes?
A1: The poor solubility of quinolinone intermediates typically stems from a combination of factors related to their molecular structure:
-
Hydrophobic Core: The fundamental quinolinone structure is a bicyclic aromatic system, which is nonpolar and thus has low affinity for many common polar solvents.[1]
-
Crystal Lattice Energy: Quinolinone derivatives are often planar and can pack efficiently into a stable crystal lattice. The strong intermolecular forces (e.g., π-π stacking, hydrogen bonding) in this solid state can be difficult for solvent molecules to overcome, hindering dissolution.
-
Substituent Effects: The nature and position of substituents on the quinoline ring are critical. Lipophilic (oily or nonpolar) functional groups will further decrease solubility in polar solvents, whereas polar groups (e.g., alcohols, amines) can improve it.[3]
Q2: I've just encountered a solubility issue. What are the simplest and most immediate troubleshooting steps?
A2: Before undertaking a complex redesign of your reaction, a few simple, direct interventions can often resolve the issue. A logical first-pass approach is as follows:
-
Increase Reaction Temperature: For most solid solutes, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the bonds in the solid crystal lattice.[6][7][8] Gently warming the reaction mixture may be sufficient to redissolve the intermediate and allow the reaction to proceed. Many quinoline syntheses require high temperatures (150-250°C) for this very reason.[9]
-
Reduce Particle Size: If you are adding a solid intermediate to the reaction, decreasing its particle size can enhance the rate of dissolution by increasing the surface area available for solvation.[10][11] This can be achieved through simple mechanical grinding with a mortar and pestle before adding the reagent to the solvent.[12]
-
Attempt a More Suitable Solvent: If temperature and particle size adjustments fail, the chosen solvent may be fundamentally incompatible. The principle of "like dissolves like" is the guiding rule here.[10] If your intermediate is largely nonpolar, a more nonpolar solvent may be required.
Q3: How do I rationally select a better solvent for my reaction?
A3: Solvent selection should be a deliberate process based on the polarity of your intermediate and the required reaction conditions (e.g., temperature). High-boiling point, polar aprotic solvents are frequently effective for quinolinone syntheses as they can disrupt strong intermolecular forces and operate at the high temperatures often required for cyclization steps.[9][13][14]
Consider the solvents in the table below as starting points for your own screening.
Table 1: Common Solvents for Quinolinone Synthesis
| Solvent | Polarity | Boiling Point (°C) | Common Uses & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Highly polar; effective at dissolving many recalcitrant compounds.[13][15] |
| 1,4-Dioxane | Nonpolar | 101 | A good choice for intermediates with lower polarity. |
| Toluene | Nonpolar | 111 | Often used in reactions requiring azeotropic removal of water. |
| Diphenyl Ether | Nonpolar | 259 | A high-boiling solvent used for thermal cyclization reactions.[14] |
| Dowtherm A | Nonpolar | 257 | A eutectic mixture of diphenyl ether and biphenyl, used for very high-temperature reactions.[9][14] |
Q4: What is a co-solvent system, and when should I consider using one?
A4: A co-solvent is a secondary solvent added in a smaller amount to the primary reaction solvent to modify the properties of the bulk medium.[16][17] This is an extremely powerful technique when a single solvent system fails.
You should consider a co-solvent system when your intermediate is not soluble enough in a solvent that is otherwise ideal for the reaction chemistry. For example, if a nonpolar intermediate is insoluble in a necessary polar reaction solvent, adding a miscible, less polar co-solvent can increase solubility.[18] Co-solvents work by disrupting the solvent-solvent interactions of the primary solvent, creating a more favorable "micro-environment" for the solute to dissolve.[17][19] Even small amounts of a co-solvent can dramatically alter reaction rates and yields.[20]
Q5: My reaction involves an inorganic salt that is completely insoluble in my organic solvent. How can I make the reaction happen?
A5: This is a classic problem of a heterogeneous reaction system where the reactants are in different, immiscible phases. The ideal solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (e.g., an aqueous or solid phase) into another phase (e.g., an organic phase) where the reaction can occur.[15][21][22]
Typically, a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB) is used.[21][22] The catalyst's lipophilic cation pairs with the anion of your inorganic salt, and this new, organic-soluble ion pair can then migrate into the bulk organic solvent to react with your quinolinone intermediate.[15][21][23] This technique is highly effective for overcoming the mutual insolubility of reactants.[13]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed, actionable guides for systematically overcoming solubility challenges.
Guide 1: Systematic Approach to Troubleshooting Solubility
When faced with a poorly soluble intermediate, a systematic approach is more effective than random trial-and-error. The following workflow provides a logical decision-making process.
Caption: A decision workflow for troubleshooting poor solubility.
This protocol helps you efficiently test a range of solvents to find a suitable candidate.
-
Preparation: Dispense a small, known quantity (e.g., 5-10 mg) of your dried quinolinone intermediate into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent from Table 1.
-
Initial Observation: Vigorously vortex each vial for 30 seconds and observe solubility at room temperature. Record your observations.
-
Heating: Place the vials in a heated shaker or on a hot plate with stirring. Gradually increase the temperature (e.g., in 20°C increments) and observe any changes in solubility. Note the temperature at which the solid dissolves completely, if at all.
-
Cooling: Allow the vials that formed a clear solution to cool back to room temperature. Observe if the intermediate precipitates out, which can be useful information for later purification by recrystallization.
-
Data Logging: Record all observations in a structured table.
Guide 2: Advanced Technique - Phase-Transfer Catalysis (PTC)
This guide is for situations where you have two mutually insoluble reactants, such as an organic-soluble quinolinone intermediate and a water-soluble inorganic salt.
Caption: Mechanism of Phase-Transfer Catalysis.
-
Setup: In your reaction vessel, dissolve the quinolinone intermediate in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: In a separate vessel, dissolve the inorganic salt reactant in water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the organic phase.
-
Combine Phases: Add the aqueous solution to the organic solution in the reaction vessel.
-
Reaction: Begin vigorous stirring. High-speed agitation is crucial to maximize the interfacial surface area where the ion exchange occurs.[13] Heat the reaction as required by your specific methodology.
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS by sampling the organic layer. The disappearance of the quinolinone intermediate will indicate a successful reaction.
Guide 3: Advanced Technique - Sonication-Assisted Dissolution
Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break apart solid agglomerates and accelerate the dissolution process.[10]
-
Preparation: In your reaction flask, combine the poorly soluble quinolinone intermediate and the chosen reaction solvent.
-
Sonication: Place the flask into an ultrasonic bath. Ensure the water level in the bath is high enough to cover the level of the solvent in the flask for efficient energy transfer.
-
Operation: Turn on the sonicator. The duration will depend on the specific material and solvent system. Monitor the dissolution visually.
-
Reaction Initiation: Once the solid is fully dissolved (or a fine, stable suspension is achieved), proceed with the addition of other reagents and continue your reaction as planned. Note that sonication can be applied during the reaction itself if needed, though temperature control may be required as sonication can heat the sample.
References
- Phase-transfer catalyst - Grokipedia. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (n.d.).
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.).
-
Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved January 17, 2026, from [Link]
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (n.d.).
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanochemical Approach Overcomes Insolubility in Organic Chemistry - Labcompare. (2021, May 21). Retrieved January 17, 2026, from [Link]
-
Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. (2020, May 12). Retrieved January 17, 2026, from [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed. (2021, May 1). Retrieved January 17, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30). Retrieved January 17, 2026, from [Link]
-
Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
- Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. (n.d.).
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026, from [Link]
- Co-solvent: Significance and symbolism. (n.d.).
-
Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved January 17, 2026, from [Link]
-
Solubility. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. (2022, February 4). Retrieved January 17, 2026, from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 17, 2026, from [Link] dissolution-and-solubility/
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tackling solubility issues in organic synthesis: conventional solution... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is the effect of temperature on solubility? - Examples | CK-12 Foundation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Retrieved January 17, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility [chem.fsu.edu]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. wjbphs.com [wjbphs.com]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 23. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Preventing Debromination During Functionalization of 6-Bromo-2-oxo-quinolines
Welcome to the technical support center for the functionalization of 6-bromo-2-oxo-quinolines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, the C-6 bromine atom, while a versatile synthetic handle for introducing molecular diversity, is notoriously susceptible to reductive debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions. This common side reaction leads to reduced yields of the desired product and introduces purification challenges.[2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate debromination, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: Addressing Debromination in Real-Time
This section is designed to address specific issues you may be encountering during your experiments.
Scenario 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 6-bromo-2-oxo-quinoline and an arylboronic acid, but I am consistently observing the formation of 2-oxo-quinoline as a major byproduct. What are the likely causes and how can I mitigate this?
Answer:
The observation of the debrominated 2-oxo-quinoline byproduct in a Suzuki-Miyaura coupling is a frequent challenge.[3] This side reaction, known as hydrodehalogenation, competes with the desired cross-coupling pathway.[2] The primary causes stem from the generation of a palladium-hydride species within the catalytic cycle, which can then react with the starting material.
Potential Causes & Solutions:
-
Choice of Ligand: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.[4][5] Insufficiently bulky or electron-rich ligands can lead to the formation of palladium-hydride species.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the C-C bond over the competing debromination pathway.[6][7] Consider screening ligands such as SPhos, XPhos, or RuPhos, which have proven effective in minimizing dehalogenation in challenging cross-coupling reactions.[7][8]
-
-
Base Selection: The choice of base is crucial.[9] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydrides, especially in the presence of trace water or other protic sources.[8]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives that can suppress debromination.[8] While the reaction may require slightly higher temperatures or longer reaction times, the improved selectivity often justifies this trade-off.
-
-
Solvent and Hydrogen Sources: Solvents can be a source of hydrogen atoms, contributing to debromination. Protic solvents or residual water in aprotic solvents can be problematic.
-
Solution: Ensure the use of anhydrous solvents. If a co-solvent system with water is necessary, minimize the amount of water. Thoroughly degassing the solvent is also critical to remove dissolved oxygen, which can impact catalyst stability and promote side reactions.[3]
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of debromination relative to the cross-coupling reaction.[2]
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can significantly improve the ratio of the desired product to the debrominated byproduct. Monitor the reaction progress carefully by TLC or LC-MS.
-
Optimized Suzuki-Miyaura Protocol for 6-Bromo-2-oxo-quinoline:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0). |
| Ligand | SPhos or XPhos (1.5-2.0 mol eq. to Pd) | Bulky, electron-rich ligands that favor reductive elimination.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Weaker bases that minimize palladium-hydride formation.[8] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Anhydrous organic solvents with minimal water. |
| Temperature | 80-100 °C | Optimal temperature to balance reaction rate and minimize side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[3] |
Scenario 2: Low Yields and Debromination in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on 6-bromo-2-oxo-quinoline and am observing both low conversion of my starting material and the formation of the debrominated byproduct. What adjustments can I make?
Answer:
Low yields coupled with debromination in Buchwald-Hartwig aminations of electron-rich heteroaryl bromides are common.[10] The mechanism involves a delicate balance between the rates of reductive elimination to form the C-N bond and competing pathways like β-hydride elimination which can lead to dehalogenation.[10][11]
Potential Causes & Solutions:
-
Catalyst System (Palladium/Ligand): The combination of the palladium source and the ligand is paramount. The quinoline nitrogen can coordinate with the palladium center, influencing its catalytic activity.[3]
-
Solution: Utilize a well-defined palladium precatalyst complexed with a highly active ligand. For C-N bond formation, ligands from the biarylphosphine class, such as Xantphos or Josiphos-type ligands, are often successful.[12] These ligands can stabilize the palladium center and facilitate the desired reductive elimination.
-
-
Base Strength and Type: Strong bases are typically required for Buchwald-Hartwig reactions to deprotonate the amine. However, as with Suzuki couplings, excessively strong bases can exacerbate debromination.[8]
-
Solution: A careful screening of bases is recommended. While NaOtBu is a common choice, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate (K₂CO₃) as alternatives.[13] The choice may depend on the pKa of the amine coupling partner.
-
-
Reaction Temperature and Time: The reaction may not be reaching completion, or prolonged reaction times at high temperatures could be promoting catalyst decomposition and side reactions.
-
Solution: Monitor the reaction closely using LC-MS to determine the optimal reaction time. Consider a step-wise increase in temperature if the reaction is sluggish at lower temperatures.
-
Recommended Buchwald-Hartwig Amination Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed Pd-ligand complex | Ensures a well-defined and active catalytic species. |
| Ligand | Xantphos or a Josiphos-type ligand | Promotes C-N bond formation and can suppress debromination.[12] |
| Base | NaOtBu, LiHMDS, or K₂CO₃ (1.5-2.0 equiv.) | Base choice should be optimized based on the amine substrate.[13] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are standard for this reaction. |
| Temperature | 90-110 °C | A typical temperature range for Buchwald-Hartwig aminations. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: Why is 6-bromo-2-oxo-quinoline particularly susceptible to debromination?
A1: The susceptibility of 6-bromo-2-oxo-quinoline to debromination is due to its electronic properties. The quinolone ring is an electron-rich aromatic system, which can increase the electron density at the C-Br bond. This makes the oxidative addition step of the palladium catalytic cycle more facile but can also render the aryl-palladium intermediate more prone to side reactions that lead to the formation of palladium-hydride species and subsequent hydrodehalogenation.[2]
Q2: Can I use other cross-coupling reactions, like Sonogashira or Heck, and what are the considerations for debromination?
A2: Yes, other cross-coupling reactions can be employed, but the risk of debromination remains a key consideration.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[14][15] Similar to other palladium-catalyzed reactions, the choice of ligand and base is critical. Using a copper co-catalyst is traditional, but copper-free conditions are also well-established and may offer advantages in minimizing side reactions.[16] Electron-rich phosphine ligands are generally preferred.[14]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene. The mechanism also proceeds through a palladium catalytic cycle, and the potential for debromination exists. Optimization of the base, solvent, and ligand is necessary to favor the desired C-C bond formation.
Q3: Are there any general "best practices" to prevent debromination before I even start my experiment?
A3: Absolutely. Proactive measures can significantly increase your chances of success:
-
High-Purity Reagents: Use high-purity 6-bromo-2-oxo-quinoline, coupling partners, and solvents. Impurities can interfere with the catalytic cycle.
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas. Oxygen can deactivate the Pd(0) catalyst.[3]
-
Use of Pre-catalysts: Whenever possible, use well-defined palladium pre-catalysts. These are often more stable and provide more reproducible results than generating the active catalyst in situ from a palladium salt and a separate ligand.[6]
-
Careful Monitoring: Follow the reaction's progress by a suitable analytical method like TLC or LC-MS. This will help you determine the optimal reaction time and prevent prolonged heating that could lead to byproduct formation.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing debromination pathway.
Desired Cross-Coupling Catalytic Cycle (Suzuki Example)
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Competing Debromination Pathway
Caption: The competing pathway leading to the debrominated byproduct.
References
- Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Accessed January 17, 2026.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. Accessed January 17, 2026.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Accessed January 17, 2026.
- Wikipedia.
- Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Accessed January 17, 2026.
- Slavin, P. A., & Buchwald, S. L. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(9), 1544-1558.
- Fier, P. S., & Hartwig, J. F. (2013). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Journal of the American Chemical Society, 135(29), 10584-10597.
- Couto, I., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(11), 1533.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Accessed January 17, 2026.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Accessed January 17, 2026.
- Smith, A. B., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9877-9882.
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- Wikipedia. Sonogashira coupling. Accessed January 17, 2026.
- Chinchilla, R., & Nájera, C. (2007). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Chemical Society Reviews, 36(7), 1121-1132.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 17, 2026.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Accessed January 17, 2026.
- Gallou, F., & Lipshutz, B. H. (2015). Reductions of aryl bromides in water at room temperature. Organic Letters, 17(15), 3790-3793.
- ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. Accessed January 17, 2026.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Sharma, U., & Van der Eycken, E. V. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(1), 2-25.
- ResearchGate. Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Accessed January 17, 2026.
- Colacot, T. J. (Ed.). (2015).
- Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(44), 9576-9584.
- Epistemeo. (2012, April 6).
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Benchchem. Preventing debromination of 2-Bromo-6-chlorotoluene during reactions. Accessed January 17, 2026.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- ResearchGate. The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Accessed January 17, 2026.
- ResearchGate. Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Accessed January 17, 2026.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Journal of the American Chemical Society, 133(46), 18638-18641.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12542-12554.
- ResearchGate. Prominent Ligand Types in Modern Cross-Coupling Reactions. Accessed January 17, 2026.
- Uozumi, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Smith, A. B., et al. (2023).
- BLDpharm. 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Accessed January 17, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Welcome to the technical support guide for the synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. The following information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common and scalable synthetic route for this compound, and what is the underlying mechanism?
A1: The most robust and frequently employed strategy for synthesizing the 2-oxo-quinolinecarbonitrile scaffold is a variation of the Friedländer annulation .[1] This approach involves the base-catalyzed condensation of a 2-aminobenzaldehyde with an active methylene compound, in this case, a cyanoacetate derivative.
For the target molecule, the synthesis typically starts with 2-amino-5-bromobenzaldehyde and ethyl cyanoacetate . The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield the stable 2-quinolone product.
Mechanism Insight: The reaction is initiated by the deprotonation of ethyl cyanoacetate by a base (e.g., piperidine, sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-amino-5-bromobenzaldehyde. The subsequent intramolecular cyclization occurs when the amino group attacks the nitrile carbon, which, after tautomerization, forms the final product.[1] Classical Friedländer conditions can involve high temperatures and harsh bases, but modern modifications allow for milder and more efficient transformations suitable for scale-up.[2]
Caption: Key stages in the synthesis of the target molecule.
Q2: Our scale-up batch is suffering from low yield (<60%) and incomplete conversion. How can we systematically troubleshoot and optimize the reaction?
A2: Low yield is a frequent challenge during scale-up and can stem from several interrelated factors.[3] A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
1. Reagent and Solvent Quality: On a larger scale, impurities in starting materials or solvents have a more pronounced effect.
-
Action: Ensure the 2-amino-5-bromobenzaldehyde is free from corresponding benzoic acid or nitro precursors. Use anhydrous solvents, as water can interfere with base catalysis and hydrolysis of the cyanoacetate.
2. Catalyst and Reaction Conditions: The choice of base and temperature is critical. Harsh conditions can promote side reactions.[3]
-
Causality: Strong bases like sodium ethoxide can accelerate the desired reaction but may also promote the self-condensation of ethyl cyanoacetate or degradation of the aldehyde starting material.[4] High temperatures can lead to tar formation.[5]
-
Solution: Consider using milder, non-ionic organic bases like piperidine or DBU (1,8-Diazabicyclo[11.undec-7-ene). Alternatively, modern catalytic systems using iodine or Lewis acids like ceric ammonium nitrate have been shown to be highly efficient under milder conditions, which is advantageous for scale-up.[3][6]
Table 1: Optimization Parameters for Scale-Up
| Parameter | Conventional Approach | Recommended Optimization for Scale-Up | Rationale |
| Catalyst | Sodium Ethoxide / KOH | Piperidine / DBU / Iodine (10 mol%) | Milder conditions reduce side reactions and tar formation, improving product purity and yield.[1][2][3] |
| Solvent | Ethanol / DMF | Toluene / Xylene with Dean-Stark | Allows for azeotropic removal of water, driving the condensation equilibrium forward.[7] |
| Temperature | 120-150 °C (Reflux) | 80-110 °C | Lower temperatures minimize thermal degradation and the formation of polymeric byproducts.[3] |
| Reaction Time | 8-12 hours | Monitor by TLC/LC-MS | Prevents product degradation from prolonged heating after the reaction has reached completion.[8] |
Q3: We are observing the formation of a dark, insoluble byproduct. What is this likely to be, and how can its formation be minimized?
A3: The formation of dark, often polymeric or tar-like material is a common issue in quinoline syntheses, especially under harsh acidic or thermal conditions.[5]
-
Probable Cause: This byproduct is likely the result of the self-polymerization of the 2-amino-5-bromobenzaldehyde or side-reactions involving impurities. The amino and aldehyde functionalities make the starting material susceptible to oxidative degradation and self-condensation at elevated temperatures.
-
Mitigation Strategies:
-
Strict Temperature Control: Avoid localized hotspots in the reactor. Ensure efficient stirring and controlled, gradual heating. Overheating is a primary cause of tar formation.[5]
-
Inert Atmosphere: On a larger scale, perform the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative degradation of the electron-rich aminobenzaldehyde.
-
Milder Catalysis: As mentioned in Q2, switching from strong inorganic bases to milder organic bases or catalytic systems can significantly reduce the rate of degradation pathways.[4]
-
Reverse Addition: Consider adding the base catalyst slowly to the mixture of the aldehyde and cyanoacetate at a controlled temperature rather than adding the reactants to a pre-made basic solution. This keeps the instantaneous concentration of the highly reactive enolate low, disfavoring side reactions.
-
Q4: The final product is proving difficult to purify via column chromatography on a large scale due to poor solubility and streaking. What are some effective, scalable purification strategies?
A4: this compound is a relatively polar, planar molecule with poor solubility in many common organic solvents, which complicates large-scale purification.
-
Strategy 1: Recrystallization/Trituration: This is often the most effective and economical method for purifying solids on a large scale.
-
Solvent Screening: The key is to find a suitable solvent or solvent system. Good candidates are high-boiling point polar, aprotic solvents like DMF, DMAc, or NMP, from which the product can be precipitated by adding an anti-solvent like water or isopropanol. Acetic acid can also be an effective recrystallization solvent for this class of compounds.
-
Trituration: If a good recrystallization system cannot be found, washing (triturating) the crude solid with a series of solvents can be very effective. A typical sequence would be a non-polar solvent (e.g., hexanes) to remove greasy impurities, followed by a solvent of intermediate polarity (e.g., ethyl acetate or dichloromethane) to wash out more colored byproducts, and finally a wash with cold methanol or ethanol.
-
-
Strategy 2: pH Adjustment and Isolation:
-
The quinolone nitrogen is weakly acidic. The crude product can sometimes be dissolved in an aqueous base (e.g., dilute NaOH), filtered to remove insoluble non-acidic impurities, and then re-precipitated by acidifying the filtrate with an acid like HCl or acetic acid.[9] This serves as an effective purification step.
-
Caution: Ensure the product is stable to these pH swings and does not hydrolyze. A small-scale test should be performed first.
-
Caption: General workflow for large-scale purification.
Experimental Protocol: Optimized Synthesis
This protocol incorporates milder conditions suitable for scale-up.
Materials:
-
2-Amino-5-bromobenzaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Piperidine (0.2 equiv)
-
Toluene
Procedure:
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap, charge 2-amino-5-bromobenzaldehyde (1.0 equiv) and toluene (5-10 volumes).
-
Reagent Addition: Add ethyl cyanoacetate (1.1 equiv) to the stirred suspension.
-
Catalyst Addition: Add piperidine (0.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is consumed (typically 4-8 hours).
-
Cooling and Isolation: Once complete, cool the reaction mixture to room temperature. The product will often precipitate from the toluene.
-
Filtration: Filter the solid product and wash the filter cake sequentially with a small amount of cold toluene and then hexanes to remove residual impurities.
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight. The resulting solid can be further purified by recrystallization if necessary.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Li, A.-H., et al. (2010).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- ResearchGate. (2019).
- BenchChem. (2025).
- ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective C-C Bond Formation at the C6 Position
Welcome to the Technical Support Center for selective C-C bond formation at the C6 position. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimental work. Drawing from extensive research and field-proven insights, this resource aims to explain the causality behind experimental choices and provide self-validating protocols to enhance your research and development efforts.
Introduction to C6 Position Functionalization
The selective formation of carbon-carbon (C-C) bonds at the C6 position of heterocyclic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Nitrogen-containing heterocycles, in particular, are fundamental core structures in a majority of FDA-approved drugs.[1] Traditional synthetic methods often require multi-step sequences to achieve the desired regioselectivity. However, the advent of transition-metal-catalyzed C-H activation has provided a more direct and atom-economical approach.[2][3]
Achieving high selectivity at the C6 position is challenging due to the presence of multiple reactive C-H bonds within the molecule.[4][5][6] This guide will address the key parameters influencing catalyst selection and reaction optimization to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by potential causes and actionable troubleshooting steps.
Problem 1: Poor or No C6-Selectivity (Mixture of Isomers)
You are observing the formation of multiple isomers (e.g., C2, C3, C4, C5 functionalization) with low selectivity for the desired C6 product.
-
Possible Cause 1: Ineffective Directing Group Strategy. The directing group (DG) is crucial for guiding the metal catalyst to the desired C-H bond.[7][8] If the DG is not optimal, the catalyst may coordinate to other sites, leading to a loss of regioselectivity.
-
Troubleshooting Steps:
-
Evaluate the Directing Group's Coordinating Ability: The heteroatom in the DG must effectively coordinate with the metal catalyst.[9] For N-heterocycles, the intrinsic coordinating ability of the ring nitrogen can sometimes compete with the DG, leading to undesired C-H activation.[1]
-
Modify the Directing Group: Consider modifying the DG to enhance its steric bulk or electronic properties. A bulkier DG can disfavor functionalization at more sterically hindered positions.
-
Removable or Modifiable Directing Groups: For synthetic efficiency, consider employing a directing group that can be easily removed or converted into another functional group post-reaction.[8][9]
-
-
-
Possible Cause 2: Suboptimal Ligand Choice. The ligand plays a critical role in modulating the steric and electronic environment of the metal center, which directly influences regioselectivity.[4][5][6][10]
-
Troubleshooting Steps:
-
Ligand Screening: Perform a systematic screening of ligands with varying electronic and steric properties. For palladium-catalyzed reactions, common ligands to screen include phosphines (e.g., PPh₃, X-Phos) and N-heterocyclic carbenes (NHCs).[11]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands can offer more rigid coordination to the metal center, which can enhance selectivity. Theoretical studies have shown that cooperative effects between two bidentate ligands can influence regioselectivity.[12]
-
Consider Ligand-Controlled Regiodivergence: In some systems, a complete switch in selectivity can be achieved by simply changing the ligand.[4][5][6] This is often governed by a Curtin-Hammett scenario where the relative energies of the C-H activation and subsequent steps are altered by the ligand.[4][5][6]
-
-
-
Possible Cause 3: Incorrect Metal Catalyst. Different transition metals exhibit distinct reactivity profiles and coordination preferences, which can be exploited to achieve C6-selectivity.
-
Troubleshooting Steps:
-
Screen Different Metal Precursors: If you are using a palladium-based system, consider screening rhodium, iridium, ruthenium, or copper catalysts, as these have all been successfully employed for C6-functionalization.[2][13][14][15][16]
-
Match Metal to Directing Group: The choice of metal should be compatible with the directing group. For example, Rh(III) catalysts are often effective with nitrogen-based directing groups.[3][14][16]
-
-
-
Possible Cause 4: Unfavorable Reaction Conditions. Temperature, solvent, and additives can all have a profound impact on the regioselectivity of the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with different polarities and coordinating abilities.[11] The solvent can influence the stability of key intermediates and transition states.[4][5][6]
-
Temperature Optimization: Gradually vary the reaction temperature. In some cases, lower temperatures can enhance selectivity by favoring the thermodynamically more stable C6-functionalized product.
-
Role of Additives: Acidic or basic additives can influence the catalytic cycle. For instance, pivalic acid (PivOH) is often used as an additive in Pd-catalyzed C-H activation.[17] Silver salts are sometimes used to mitigate side reactions.[4][5][6]
-
-
Problem 2: Low or No Conversion to the Desired Product
You are observing a high amount of starting material remaining even after extended reaction times, with little to no formation of the C6-functionalized product.
-
Possible Cause 1: Inactive or Deactivated Catalyst. The catalyst may not be in its active form or may be deactivating under the reaction conditions.
-
Troubleshooting Steps:
-
Check Catalyst Quality and Storage: Ensure the metal precursor and ligands are of high quality and have been stored under appropriate conditions (e.g., under an inert atmosphere).
-
In-situ Activation: Consider using a pre-catalyst or an in-situ activation method to generate the active catalytic species.
-
Identify Potential Catalyst Poisons: Ensure all reagents and solvents are pure and dry. Trace impurities, such as water or oxygen, can poison the catalyst.[11] Strong coordination of the substrate or product to the metal center can also lead to catalyst deactivation.[18][19]
-
Monitor for Catalyst Aggregation: At longer reaction times, the catalyst may aggregate and precipitate out of solution, leading to a loss of activity.[20]
-
-
-
Possible Cause 2: Insufficiently Reactive C-H Bond. The C6 C-H bond may not be sufficiently activated under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: C-H activation often has a high activation energy and may require elevated temperatures.[11]
-
Stronger Directing Group: A more strongly coordinating directing group can enhance the rate of C-H activation.
-
More Active Catalyst System: Switch to a more reactive metal catalyst or a ligand that promotes a faster rate of C-H activation.
-
-
-
Possible Cause 3: Sub-optimal Reaction Stoichiometry. The ratio of reactants, catalyst, ligand, and additives can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Vary Reactant Ratios: Experiment with different ratios of the coupling partners.
-
Optimize Catalyst and Ligand Loading: While higher catalyst loading can increase the reaction rate, it can also lead to increased side reactions and cost. Perform a systematic optimization of the catalyst and ligand loading.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right directing group for my substrate?
A1: The choice of directing group is highly substrate-dependent. A good starting point is to review the literature for similar substrates. Key considerations include:
-
Coordination Site: The DG should have a heteroatom (e.g., N, O) that can form a stable chelate with the metal catalyst, typically resulting in a 5- or 6-membered metallacycle intermediate.[3]
-
Ease of Installation and Removal: Ideally, the DG should be easy to install on the starting material and remove from the product without affecting other functional groups.[8]
-
Compatibility with Reaction Conditions: The DG must be stable under the reaction conditions.
Q2: What is the role of additives like Ag₂CO₃ or PivOH in C-H activation reactions?
A2: Additives can play several roles in the catalytic cycle:
-
Silver Salts (e.g., Ag₂CO₃, AgOAc): These are often used as oxidants or halide scavengers. In some Pd-catalyzed reactions, they can also mitigate detrimental side reactions.[4][5][6]
-
Pivalic Acid (PivOH): This can act as a proton shuttle in the C-H activation step, facilitating the cleavage of the C-H bond.[17]
-
Bases (e.g., K₂CO₃, Cs₂CO₃): Bases are often required to neutralize acids generated during the reaction or to deprotonate a substrate. The choice of base can be critical for reaction success.[11]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many C-H activation catalysts and reagents are sensitive to air and moisture. It is crucial to use standard Schlenk techniques or a glovebox for these reactions. Ensure that all solvents and reagents are rigorously dried and degassed before use.
Q4: Can I use C-H activation for late-stage functionalization of complex molecules?
A4: Yes, one of the major advantages of C-H activation is its potential for late-stage functionalization, which is highly valuable in drug discovery.[2][3] However, the functional group tolerance of the catalytic system must be carefully evaluated. Some functional groups may interfere with the catalyst or the reaction.
Q5: How can I determine the mechanism of my reaction to better optimize it?
A5: Understanding the reaction mechanism can provide valuable insights for optimization. Common techniques include:
-
Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rates of deuterated and non-deuterated substrates can help determine if C-H bond cleavage is the rate-determining step.
-
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to identify key intermediates in the catalytic cycle.
-
Computational Studies (DFT): Density Functional Theory calculations can provide detailed information about the energies of intermediates and transition states, helping to rationalize the observed selectivity.[4][5][6][12]
Experimental Protocols & Data
Protocol 1: General Procedure for Pd-Catalyzed C6-Arylation of 2-Pyridones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-pyridone substrate (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), ligand (e.g., PPh₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, DMF) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for C6-Functionalization
| Catalyst System | Substrate Class | C6-Functionalization | Key Features | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Pyridones | Arylation | Requires a directing group on the nitrogen. | [14] |
| [RhCp*Cl₂]₂ | 2-Pyridones | Heteroarylation | High C6-selectivity with a pyridyl directing group. | [14] |
| Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | 2-Pyridones | Alkenylation | Cooperative catalysis for selective C6-alkenylation. | [21] |
| Ir(I) bisphosphine | Arenes | Hydroalkenylation | Forms cyclic products with quaternary carbons. | [22] |
| Cu(OAc)₂ | 2-Pyridones | Thiolation | Uses air as the oxidant. | [23] |
Visualizations
Diagram 1: Decision Workflow for Troubleshooting Poor C6-Selectivity
Caption: Troubleshooting workflow for poor C6-selectivity.
Diagram 2: General Catalytic Cycle for Directing Group-Assisted C-H Activation
Caption: Generalized catalytic cycle for C-H activation.
References
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. PMC - NIH. Available at: [Link]
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles | Request PDF. ResearchGate. Available at: [Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. PMC - NIH. Available at: [Link]
-
Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. PMC - NIH. Available at: [Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]
-
Effect of the ligands on reactivity and regioselectivity The... - ResearchGate. Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C8CS00201K. Available at: [Link]
-
Directing groups (DG) based strategies for C−H activation. - ResearchGate. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Available at: [Link]
-
Arene C–H functionalisation using a removable/ modifiable or a traceless directing group strategy. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. Available at: [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. Available at: [Link]
-
Iridium-Catalyzed C–H Functionalization. ChemistryViews. Available at: [Link]
-
Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. UNT Digital Library. Available at: [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available at: [Link]
-
C6-selective C–H functionalization of pyridones. ResearchGate. Available at: [Link]
-
Iridium(III)-catalyzed site-selective indole C–H functionalization through enone functionality. Available at: [Link]
-
Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed C-H bond functionalization of C6-arylpurines. PubMed. Available at: [Link]
-
Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant. RSC Advances (RSC Publishing). Available at: [Link]
-
Rhodium(III)-Catalyzed C–C Bond Formation by Direct C–H Acti. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
C-C, C-O and C-N bond formation via rhodium(III)-catalyzed oxidative C-H activation. | Semantic Scholar. Available at: [Link]
-
Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. American Chemical Society. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC - NIH. Available at: [Link]
-
Boron-Based Catalysts for C−C Bond-Formation Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]
-
Iron and Palladium Catalyzed C-H Functionalization. Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. MDPI. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Selective C-C bond forming reaction – Chemical Communications Blog. Available at: [Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC - PubMed Central. Available at: [Link]
-
C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. Available at: [Link]
-
What is the basic concept and criteria of C-H activation? - ResearchGate. Available at: [Link]
-
Metal Catalyzed C-H activation | debabratamaiti. DM lab. Available at: [Link]
Sources
- 1. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - UNT Digital Library [digital.library.unt.edu]
- 4. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 20. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iridium-Catalyzed C–H Functionalization - ChemistryViews [chemistryviews.org]
- 23. Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
characterization of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile purity by HPLC.
An In-Depth Comparative Guide to the HPLC Purity Characterization of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible scientific outcomes. This guide provides a senior application scientist's perspective on the characterization of this compound, a heterocyclic compound of interest in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We will objectively compare two distinct reversed-phase HPLC methods, delving into the scientific rationale behind the methodological choices and presenting supporting experimental data to guide your analytical strategy.
The Imperative of Purity in Synthesis and Development
This compound belongs to the quinolinone class of nitrogen-containing heterocyclic compounds.[1] Such molecules are frequent scaffolds in drug discovery programs. The purity of these intermediates is paramount, as even trace impurities can have profound impacts on downstream reactions, biological assays, and the safety profile of a final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials (e.g., 4-bromoaniline), by-products from cyclization reactions, or degradation products.[2][3] Therefore, a robust, selective, and validated analytical method is not merely a quality control check but a fundamental component of the research and development process.
Strategic Approach to HPLC Method Development
Reversed-Phase HPLC (RP-HPLC) is the undisputed workhorse for purity analysis of moderately polar compounds like quinolinone derivatives.[4][5] The separation is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Our strategy is to compare two methods that leverage different stationary phase selectivities to ensure a comprehensive impurity profile.
-
Method A: The Universal Standard (C18 Column). A C18 (octadecyl) column provides hydrophobic interactions as the primary mechanism for retention. It is an excellent starting point due to its versatility and robustness.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column). A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobicity, it provides π-π interactions with aromatic analytes. This can introduce unique selectivity for aromatic impurities that may co-elute with the main peak on a standard C18 column.[6][7]
The selection of an acidic modifier, such as formic acid, in the mobile phase is a critical choice. For nitrogen-containing heterocycles, an acidic pH suppresses the ionization of basic nitrogen atoms, leading to improved peak shape and reproducibility.[1]
Experimental Design: A Comparative Framework
We will evaluate the two proposed HPLC methods for their ability to resolve the main peak of this compound from two hypothetical, yet common, types of impurities: a less polar starting material (Impurity 1) and a more polar by-product (Impurity 2).
Experimental Workflow for HPLC Purity Analysis
The general workflow for performing purity analysis by HPLC is a systematic process designed to ensure accurate and reproducible results.
Caption: General workflow for HPLC purity determination.
Protocol 1: Method A - C18 Column with Acetonitrile Gradient
This protocol represents a robust, standard approach for purity determination.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of this compound.
-
Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water (Diluent) to obtain a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Install the C18 column and set the column oven temperature.
-
Equilibrate the system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Set the UV detection wavelength.
-
Inject 10 µL of the sample solution and run the gradient program.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-17 min: 10% to 90% B17-20 min: 90% B20-21 min: 90% to 10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Method B - Phenyl-Hexyl Column with Methanol Gradient
This protocol offers an alternative selectivity, which can be crucial for resolving challenging impurities.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade methanol.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Follow the same procedure as described in Method A.
-
-
HPLC System Setup and Analysis:
-
Install the Phenyl-Hexyl column and configure the system parameters.
-
Equilibrate the system thoroughly.
-
Inject 10 µL of the sample solution and run the gradient program.
-
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient | 0-2 min: 20% B2-17 min: 20% to 95% B17-20 min: 95% B20-21 min: 95% to 20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Comparative Performance Data
The following table presents hypothetical data from the analysis of a single batch of this compound using the two methods described. This allows for a direct comparison of their separation performance.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| t_R - Impurity 1 (min) | 14.25 | 15.10 |
| t_R - Main Peak (min) | 12.50 | 13.20 |
| t_R - Impurity 2 (min) | 12.35 | 12.75 |
| Resolution (R_s) Main Peak / Impurity 2 | 1.45 (Partial Co-elution) | 2.50 (Baseline Resolved) |
| Tailing Factor (Main Peak) | 1.15 | 1.10 |
| Calculated Purity (% Area) | 99.1% | 98.6% |
Analysis and Interpretation: The Power of Orthogonal Selectivity
The hypothetical data reveals a critical insight:
-
Method A (C18): This method shows good retention and peak shape. However, it struggles to fully resolve the main peak from the closely eluting polar by-product (Impurity 2), with a resolution value of 1.45. According to USP, a resolution of ≥ 1.5 is desired for quantitation, indicating this separation is borderline acceptable. This partial co-elution leads to an overestimation of the main peak's area, resulting in an inaccurately high purity value of 99.1%.
-
Method B (Phenyl-Hexyl): This method provides a different elution order and superior resolving power for the critical pair (Main Peak and Impurity 2), achieving baseline resolution (R_s = 2.50). The π-π interactions offered by the phenyl rings on the stationary phase likely provide a unique retention mechanism for the aromatic impurities relative to the main compound. This superior separation gives a more accurate purity assessment of 98.6%.
This comparison underscores a fundamental principle of analytical chemistry: no single method is universally perfect. Relying solely on a standard C18 column could lead to overlooking critical impurities. Employing a second, orthogonal method (one with a different separation mechanism) provides a much higher degree of confidence in the final purity value.
Trustworthiness Through Validation
To be considered trustworthy, any analytical method used for purity determination must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[8][9][10][11][12] A full validation study would rigorously assess:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Describing these protocols is the first step; a full validation is the necessary subsequent step to ensure the method is fit for its intended purpose.[12]
Conclusion
The characterization of this compound purity by HPLC is a critical task that demands a thoughtful and rigorous approach. While a standard C18-based method provides a robust starting point, this guide demonstrates the profound value of employing an alternative selectivity column, such as a Phenyl-Hexyl phase, to ensure comprehensive impurity profiling. The Phenyl-Hexyl column's ability to leverage π-π interactions can be instrumental in resolving closely related aromatic impurities that may be missed by conventional C18 columns.
For researchers in drug development, the key takeaway is to challenge your analytical methods. Verifying purity with a second, orthogonal HPLC method provides a self-validating system that enhances scientific integrity and builds a foundation of trust in your results. This dual-method approach ensures that the reported purity is not an artifact of a single separation technique but a true reflection of the sample's composition.
References
-
Schronk, L. R., & Grisby, R. D. (1982). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 20(10), 457–463. Available at: [Link]
-
Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478508. Available at: [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
-
Schronk, L. R., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]
-
ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-2-carbonitrile. Available at: [Link]
-
ResearchGate. (2008). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
ACS Publications. (1985). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Welch Labs. (n.d.). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Available at: [Link]
-
Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]
-
ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]gov/pmc/articles/PMC3040878/)
Sources
- 1. welch-us.com [welch-us.com]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
A Comprehensive Guide to Validating the Structure of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Quinolinone derivatives, particularly those like 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, represent a class of heterocyclic compounds with significant therapeutic potential.[1] Their efficacy and safety are intrinsically linked to their exact molecular architecture. Therefore, the rigorous validation of their structure is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of subsequent biological evaluations.
This guide provides an in-depth comparison of analytical techniques essential for the structural validation of this compound and its derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to confidently characterize these promising molecules.
The Analytical Arsenal: A Multi-faceted Approach to Structural Validation
No single technique can unequivocally determine the structure of a complex organic molecule. A synergistic approach, employing a battery of spectroscopic and analytical methods, is imperative. Each technique provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and validated molecular picture. The most critical techniques for this class of compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a quinolinone derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} caption { font-family: "Arial", sans-serif; font-size: 12px; margin-top: 5px; text-align: center; width: 760px; }
Interpreting the Data: Expected Signals for this compound
The expected NMR data provides a fingerprint of the molecule. For the parent compound, the following signals are anticipated:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Interpretation |
| ¹H NMR | ~12.0 (s, 1H) | NH proton of the 2-oxo-quinoline ring. |
| ~8.0-8.5 (m, 3H) | Aromatic protons on the quinoline ring. | |
| ~7.5-7.8 (m, 1H) | Aromatic proton on the quinoline ring. | |
| ¹³C NMR | ~160 | C=O carbon of the 2-oxo group. |
| ~115 | CN carbon of the carbonitrile group. | |
| ~115-140 | Aromatic carbons of the quinoline ring. | |
| ~100 | Quaternary carbon attached to the bromine. |
Note: These are estimated values and can vary based on the solvent and specific derivative.[4]
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can help deduce the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules like quinolinone derivatives.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[5]
-
Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[3]
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} caption { font-family: "Arial", sans-serif; font-size: 12px; margin-top: 5px; text-align: center; width: 760px; }
Comparative Data: Mass Spectrometry of Halogenated Quinolines
| Compound | Molecular Formula | Calculated Exact Mass | Observed m/z ([M+H]⁺) | Isotopic Pattern |
| This compound | C₁₀H₅BrN₂O | 247.9634 | 248.9713 / 250.9692 | M, M+2 (1:1 ratio) |
| 6-Chloro-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | C₁₀H₅ClN₂O | 204.0142 | 205.0221 / 207.0191 | M, M+2 (3:1 ratio) |
| 2-Oxo-1,2-dihydro-3-quinolinecarbonitrile | C₁₀H₆N₂O | 170.0480 | 171.0559 | Single major peak |
This table clearly demonstrates how mass spectrometry can differentiate between halogenated and non-halogenated derivatives based on their exact mass and characteristic isotopic patterns.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide crucial information about connectivity and composition, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.[6][7] It provides precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The most critical and often challenging step is growing single crystals of sufficient quality. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques like vapor diffusion or slow cooling can also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[6]
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} caption { font-family: "Arial", sans-serif; font-size: 12px; margin-top: 5px; text-align: center; width: 760px; }
Comparative Crystallographic Data of Related Heterocycles
While specific crystallographic data for this compound may not be readily available in all databases, a comparison with structurally related quinoline derivatives can provide valuable insights into expected molecular geometry and packing.[6]
| Parameter | Compound A (e.g., a Bromoquinoline) | Compound B (e.g., a Quinolinone) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Key Bond Lengths (Å) | C-Br: ~1.90 | C=O: ~1.23 |
| Intermolecular Interactions | Halogen bonding, π-π stacking | Hydrogen bonding (N-H···O), π-π stacking |
This comparative data highlights how different functional groups influence the crystal packing and intermolecular interactions, which can have significant implications for the compound's physical properties and biological activity.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound derivatives is a meticulous process that relies on the convergence of data from multiple, independent analytical techniques. The detailed information from NMR spectroscopy, the precise mass determination from mass spectrometry, and the definitive 3D structure from X-ray crystallography create a self-validating system. Each technique corroborates the findings of the others, leading to an irrefutable structural assignment. For researchers in drug development, this rigorous approach is non-negotiable, as it forms the bedrock upon which all subsequent pharmacological and toxicological studies are built.
References
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
-
Nedolya, N. A., et al. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved from [Link]
-
Grzegorz, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]
-
Lee, S., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Retrieved from [Link]
-
RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
Osarumwense, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Retrieved from [Link]
-
Springer. (n.d.). Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Gallardo, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]
-
MPGCAMB. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(6-Bromo-4-oxo-3,4-dihydropteridin-2-yl)-2,2-dimethylpropanamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mpgcamb.com [mpgcamb.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Unexplored Potential of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile: A Comparative Analysis within the Quinoline Inhibitor Landscape
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this diverse family, 2-oxo-quinoline derivatives, also known as 2-quinolones, have emerged as a particularly promising class of inhibitors targeting a range of enzymes and signaling pathways. This guide provides a comparative analysis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile , a specific but under-investigated member of this family. Due to the limited direct experimental data on this compound, its potential inhibitory profile will be contextualized by examining structurally related quinoline-based inhibitors with established biological activities. This comparative approach, grounded in structure-activity relationships, aims to illuminate the potential therapeutic avenues for this intriguing molecule.
The 2-Oxo-Quinoline Core: A Privileged Scaffold
The 2-oxo-quinoline core is a bicyclic heterocyclic system that offers a versatile template for inhibitor design. The presence of a lactam function (the oxo group at position 2) and the ability to introduce diverse substituents at various positions on the quinoline ring allow for the fine-tuning of inhibitory potency and selectivity. The planarity of the ring system facilitates interactions with the active sites of target proteins, often through pi-stacking and hydrogen bonding.
Comparative Analysis of this compound with Other Quinoline-Based Inhibitors
Potential as an Antidiabetic Agent: Inhibition of α-Amylase and α-Glucosidase
Recent studies have highlighted the potential of quinoline-3-carbonitrile derivatives as inhibitors of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes. A study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives revealed potent inhibitory activity against both enzymes.[3]
Table 1: Inhibitory Activity of Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives against α-Amylase and α-Glucosidase [3]
| Compound | R-group | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 2 | 4-NO₂ | 3.42 ± 0.04 | 0.65 ± 0.01 |
| 3 | 3-NO₂ | 4.10 ± 0.05 | 1.29 ± 0.02 |
| 4 | 2-NO₂ | 5.23 ± 0.06 | 2.15 ± 0.03 |
| 5 | 2,4-di-NO₂ | 6.89 ± 0.08 | 3.78 ± 0.04 |
| 12 | 4-Cl | 10.11 ± 0.11 | 5.21 ± 0.06 |
| 13 | 2-Cl | 12.45 ± 0.14 | 7.89 ± 0.09 |
| 19 | 4-F | 15.14 ± 0.17 | 9.23 ± 0.10 |
| Acarbose (Standard) | - | 14.35 ± 0.13 | - |
The structure-activity relationship (SAR) analysis from this study indicated that electron-withdrawing groups on the aryl substituent significantly enhanced inhibitory activity.[3] The presence of a bromo group (an electron-withdrawing halogen) at position 6 and a cyano group (a strong electron-withdrawing group) at position 3 of this compound suggests that it may also exhibit inhibitory activity against α-amylase and α-glucosidase. The cyano group, in particular, is a key pharmacophore in this class of inhibitors.
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This protocol is adapted from the methodology described for the evaluation of tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.[3]
-
Preparation of Solutions:
-
Prepare a solution of α-amylase (from porcine pancreas) in phosphate buffer (pH 6.8).
-
Prepare a 1% starch solution in phosphate buffer.
-
Prepare solutions of the test compound (e.g., this compound) and a standard inhibitor (acarbose) at various concentrations in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of the α-amylase solution to a 96-well plate.
-
Add 10 µL of the test compound or standard inhibitor solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1 mL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Signaling Pathway Visualization
Caption: Inhibition of α-glucosidase by quinoline-3-carbonitrile derivatives.
Potential as an Antimicrobial Agent
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Studies on hydroquinoline-3-carbonitrile derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of nucleoside analogs of hydroquinoline-3-carbonitrile were synthesized and screened for their antimicrobial activities.[4] While specific MIC values were not detailed in the abstract, the study highlights the exploration of this chemical space for antimicrobial properties.
The presence of a halogen, such as the bromo group in this compound, is a common feature in many bioactive compounds and can enhance antimicrobial activity. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.
Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This workflow is a standard method for assessing the antimicrobial activity of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential as an Anticancer Agent
The 2-oxo-quinoline scaffold is present in several compounds with demonstrated antitumor activity. These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, a series of 2-oxo-quinoline derivatives containing α-aminophosphonates were synthesized and showed moderate to high inhibitory activity against various cancer cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer).[5]
Table 2: Cytotoxic Activity of 2-Oxo-quinoline α-Aminophosphonate Derivatives [5]
| Compound | HepG2 IC50 (µM) | SK-OV-3 IC50 (µM) | NCI-H460 IC50 (µM) |
| 4a₇ | >50 | 25.81 | >50 |
| 4c₅ | 35.42 | 25.13 | 42.15 |
| 4d₆ | 28.17 | 26.25 | 38.92 |
| 4d₇ | 25.33 | 22.36 | 31.47 |
| 5b | 8.95 | 30.14 | 28.76 |
| Cisplatin (Standard) | 10.12 | 15.83 | 12.54 |
| 5-FU (Standard) | 22.16 | 26.34 | 20.18 |
The mechanism of action for some of these compounds was found to involve the induction of apoptosis and cell cycle arrest.[5] The structural features of this compound, particularly the rigid heterocyclic core, are consistent with those of many kinase inhibitors. The bromo and cyano substituents could potentially form key interactions within the ATP-binding pocket of various kinases.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally related quinoline-based inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2-oxo-quinoline-3-carbonitrile core, coupled with a bromine substituent, suggests plausible activity in several key therapeutic areas:
-
Antidiabetic: Potential inhibition of α-amylase and α-glucosidase.
-
Antimicrobial: Potential activity against a range of bacterial pathogens.
-
Anticancer: Potential inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition.
To unlock the therapeutic potential of this compound, a systematic biological evaluation is imperative. High-throughput screening against a panel of relevant enzymes and cell lines would be a crucial first step. Subsequent hit-to-lead optimization, guided by structure-based drug design, could then be employed to enhance potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a foundational roadmap for initiating such an investigation, highlighting the promising, yet unexplored, potential of this intriguing quinoline derivative.
References
- Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry.
- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, Nucleotides & Nucleic Acids.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology.
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances.
Sources
- 1. Synthesis of arylated tetrahydrobenzo[ H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Among its numerous derivatives, the 2-oxo-1,2-dihydroquinoline-3-carbonitrile core has emerged as a particularly promising pharmacophore, especially in the pursuit of new anticancer agents. This guide provides an in-depth, objective comparison of the biological activity of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile and its structurally related analogs. Drawing upon available experimental data for this class of compounds, we will delve into their synthesis, cytotoxic profiles, and the critical role of substituent effects on their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.
The Quinolinone Scaffold: A Privileged Structure in Oncology
The quinolinone (oxo-quinoline) ring system is a recurring motif in numerous biologically active molecules, exhibiting a wide array of pharmacological properties, including antibacterial and anticancer activities.[1] The planar nature of the quinoline ring allows for effective intercalation with DNA, while the various substitution points on the bicyclic system provide a canvas for medicinal chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a carbonitrile group at the 3-position and a halogen at the 6-position of the 2-oxo-quinoline core has been a strategic approach to enhance cytotoxic potency.
Synthesis of 6-Halo-2-oxo-1,2-dihydroquinoline-3-carbonitriles
The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbonitriles is often achieved through a multicomponent reaction, a cornerstone of efficient and atom-economical organic synthesis. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound.[2][3] In the context of the target scaffold, this typically involves the condensation of a substituted 2-aminobenzaldehyde with an active methylene compound like ethyl cyanoacetate, followed by an intramolecular cyclization.
Below is a representative experimental protocol for the synthesis of this class of compounds.
Experimental Protocol: One-Pot Synthesis of 6-Halo-2-oxo-1,2-dihydroquinoline-3-carbonitriles
This protocol outlines a general and efficient one-pot synthesis of the target compounds.
Materials:
-
Substituted 2-aminobenzaldehyde (e.g., 2-amino-5-bromobenzaldehyde)
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 6-halo-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 6-halo-2-oxo-1,2-dihydroquinoline-3-carbonitriles.
Comparative Biological Activity: The Influence of Halogen Substitution
Research on halogenated quinazolinones has indicated that brominated derivatives often exhibit potent cytotoxic effects against various cancer cell lines.[5] This enhanced activity can be attributed to the favorable physicochemical properties imparted by the bromine atom.
Quantitative Data from Structurally Related Compounds
To provide a framework for comparison, the following table summarizes the cytotoxic activity (IC50 values) of structurally similar quinolinone derivatives against various cancer cell lines. It is important to note that these are not direct comparisons with this compound but serve to illustrate the general potency of this class of compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Various | Potent Activity | [6] |
| 2-phenylquinolin-4-ol derivatives | Various | Potent Activity | [6] |
| 2,3-disubstituted quinazolinones | Various | Potent Activity | [4] |
| 3-substituted 2H-[5][7][8]triazino[2,3-c]quinazoline-2-ones | Various | Potent Activity | [9] |
Note: The data for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provides a strong indication of the potential activity of 6-Chloro-2-phenylquinolin-4-ol due to structural similarity.[6]
Mechanism of Action: Unraveling the Cytotoxic Effects
The anticancer mechanism of 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and potentially the inhibition of key signaling pathways.[1][10]
Proposed Signaling Pathway Inhibition
While the precise molecular targets for this compound are yet to be fully elucidated, related quinoline derivatives have been shown to interfere with critical cellular signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[6]
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocols for Biological Evaluation
To rigorously assess the anticancer potential of this compound and its analogs, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available literature on related halogenated quinolinones suggests that the bromo-substituted analog likely possesses potent cytotoxic activity. However, to fully realize the therapeutic potential of this chemical series, further research is warranted. A direct, comparative study of the 6-halo analogs (F, Cl, Br, I) is crucial to definitively establish the structure-activity relationship and identify the most potent candidate for further development. Elucidating the precise molecular targets and mechanisms of action will be instrumental in guiding the rational design of next-generation quinolinone-based anticancer drugs.
References
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Request PDF. [Link]
-
Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. [Link]
-
Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]
-
Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC - NIH. [Link]
-
2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. NIH. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
[Et 3 NH][HSO 4 ]‑Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ResearchGate. [Link]
-
Synthesis of New 6-{[ω-(Dialkylamino(heterocyclyl)alkyl]thio}-3-R-2H-[5][7][8]triazino[2,3-c]quinazoline-2-ones and Evaluation of Their Anticancer and Antimicrobial Activities. PubMed. [Link]
-
One-Step Multicomponent Synthesis of2-Oxo-Quinolin-3-yl-Dihydropyrimidinoneand 2-oxo-1,2-Dihydroquinolin-3-yl- tetrahydroquinazolinedione Derivatives. ResearchGate. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. PMC - NIH. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][7]oxazin-3(4H). NIH. [Link]
Sources
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New 6-{[ω-(Dialkylamino(heterocyclyl)alkyl]thio}-3-R-2H-[1,2,4]triazino[2,3-c]quinazoline-2-ones and Evaluation of their Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Its Derivatives for the Modern Researcher
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. The quinoline scaffold, in particular, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth spectroscopic comparison of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives. By presenting and interpreting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to equip researchers with the foundational knowledge to discern the subtle yet significant structural nuances that drive the chemical and biological activity of these promising molecules.
Introduction: The Significance of the 6-bromo-2-oxo-quinoline Scaffold
The 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile core is a privileged structure in medicinal chemistry. The presence of the bromine atom at the C6 position offers a handle for further functionalization through cross-coupling reactions, while the electron-withdrawing nitrile group at C3 and the lactam functionality contribute to the molecule's unique electronic properties and potential for diverse biological interactions.[2] Understanding how modifications at various positions on this scaffold impact its spectroscopic signature is crucial for structure elucidation, reaction monitoring, and the rational design of new chemical entities.
Molecular Architecture and Spectroscopic Correlation
The fundamental structure of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile provides a baseline for our spectroscopic investigation. The subsequent introduction of substituents at the N1 and C4 positions induces predictable and informative shifts in the spectral data, which we will explore in detail.
Caption: Core structure and key derivatization points.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the connectivity and electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum of the parent 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is expected to exhibit characteristic signals for the aromatic and heterocyclic protons. The introduction of substituents at the N1 and C4 positions will cause predictable shifts in these signals.
Table 1: Comparative ¹H NMR Data (δ, ppm) of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and a Representative Derivative.
| Proton | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Predicted) | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[3] | Rationale for Chemical Shift |
| H-4 | ~8.5 (s) | 7.98 (d, J = 9.6 Hz) | Deshielded due to proximity to the carbonyl group and the anisotropic effect of the benzene ring. |
| H-5 | ~7.8 (d) | 7.63 (dd, J = 7.8, 1.2 Hz) | Ortho to the bromine atom, experiencing its electron-withdrawing inductive effect. |
| H-7 | ~7.6 (dd) | 7.44 (dd, J = 8.0, 1.2 Hz) | Meta to the bromine and influenced by the overall electronic nature of the bicyclic system. |
| H-8 | ~7.4 (d) | - | Para to the bromine, influenced by both inductive and resonance effects. |
| NH | ~12.0 (br s) | 11.87 (br s) | The acidic proton of the lactam, often broad and significantly downfield. |
Note: Predicted values for the parent compound are based on established substituent effects on the quinoline ring system. The data for the derivative is from a related structure and serves for comparative illustration.
Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is common for these types of compounds due to their often limited solubility in less polar solvents and to clearly observe the exchangeable NH proton.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information on the carbon framework. The chemical shifts of the carbonyl, nitrile, and aromatic carbons are particularly diagnostic.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and a Representative Derivative.
| Carbon | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Predicted) | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[3] | Rationale for Chemical Shift |
| C=O | ~160 | 162.0 | Carbonyl carbon of the lactam, significantly deshielded. |
| C-CN | ~115 | - | Quaternary carbon of the nitrile group. |
| CN | ~118 | - | Nitrile carbon. |
| C-Br | ~118 | - | Carbon directly attached to the electronegative bromine atom. |
| C-4a | ~138 | 120.8 | Bridgehead carbon, influenced by fusion of the two rings. |
| C-8a | ~140 | 132.0 | Bridgehead carbon adjacent to the nitrogen atom. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The stretching and bending vibrations of bonds provide a characteristic "fingerprint."
Table 3: Key IR Absorption Bands (cm⁻¹) for 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Its Derivatives.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observations and Interpretation |
| N-H stretch | 3200-3100 | A broad band indicative of the lactam N-H group, often involved in hydrogen bonding.[3] |
| C≡N stretch | 2230-2220 | A sharp, intense absorption characteristic of the nitrile group. |
| C=O stretch (lactam) | 1680-1660 | A strong, sharp peak corresponding to the carbonyl group of the six-membered ring.[3] |
| C=C stretch (aromatic) | 1600-1450 | Multiple bands of varying intensity due to the vibrations of the quinoline ring system.[3] |
| C-Br stretch | 680-515 | Typically found in the fingerprint region, can be difficult to assign definitively. |
Influence of Substituents:
-
N1-Substitution: The N-H stretching band will disappear upon N-alkylation or N-arylation.
-
C4-Substitution: The introduction of an aromatic ring at the C4 position can lead to additional C=C stretching bands and may slightly shift the position of the lactam C=O stretch due to electronic effects.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-system of the molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Derivatives.
| Compound Type | Expected λmax (nm) | Electronic Transition |
| Parent Compound | 280-350 | π → π* transitions within the quinoline core. |
| C4-Aryl Derivatives | Shift to longer λmax | Extended conjugation with the aryl substituent leads to a bathochromic (red) shift.[4] |
Solvatochromic Effects: The position of the λmax can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. More polar solvents can stabilize the excited state to a greater or lesser extent than the ground state, leading to shifts in the absorption maximum. This effect is particularly pronounced in molecules with significant charge transfer character in their excited states.[4]
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of Br•: A common fragmentation pathway is the loss of a bromine radical, leading to a significant peak at [M-79]⁺ and [M-81]⁺.
-
Loss of CO: The lactam carbonyl group can be lost as a neutral molecule of carbon monoxide, resulting in a peak at [M-28]⁺.
-
Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide, giving a peak at [M-27]⁺.
Caption: Key fragmentation events in the mass spectrum.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following generalized experimental protocols are provided.
Synthesis of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives
A common synthetic route to this class of compounds involves the reaction of a substituted 2-aminobenzaldehyde or 2-aminoketone with an active methylene compound, such as ethyl cyanoacetate, followed by cyclization.[2]
Workflow for Synthesis and Characterization:
Caption: A generalized workflow for synthesis and analysis.
Spectroscopic Measurements
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[3]
-
IR: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
-
UV-Vis: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration that gives an absorbance in the range of 0.1-1.0.
-
MS: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Conclusion
The spectroscopic analysis of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives provides a wealth of information about their structure and electronic properties. By systematically comparing the NMR, IR, UV-Vis, and MS data of the parent compound with its substituted analogs, researchers can gain a deeper understanding of structure-property relationships. This knowledge is invaluable for the rational design of new molecules with tailored biological activities and for the unambiguous characterization of novel compounds in the field of medicinal chemistry.
References
- Azab, M. E. (2019). Some drugs on the market possessing a 1,3,4-thiadiazole scaffold.
- National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. PubChem.
- Oriental Journal of Chemistry. (2023).
- Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- MDPI. (2023).
Sources
- 1. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Bromo-2-Oxo-Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The quinoline core, a bicyclic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this broad class, the 6-bromo-2-oxo-quinoline scaffold has emerged as a particularly intriguing starting point for the development of novel drug candidates. The presence of the electron-withdrawing bromine atom at the C6 position and the oxo group at the C2 position significantly influences the molecule's electronic properties and potential for biological interactions. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-2-oxo-quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
The Strategic Importance of the 6-Bromo-2-Oxo-Quinoline Core
The rationale for focusing on this specific scaffold is twofold. The 2-oxo-quinoline (or carbostyril) moiety is a key pharmacophore found in a variety of biologically active compounds.[2] The introduction of a bromine atom at the C6 position can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, the bromine atom can act as a valuable synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space.[3]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-bromo-2-oxo-quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. While a comprehensive SAR study on a single, unified library of these compounds is not yet available in the public domain, we can synthesize findings from various studies on related quinoline and quinolinone analogs to establish key trends.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 2-oxo-quinoline core is a common feature in compounds designed as anticancer agents.[4] The SAR for anticancer activity of 6-bromo-2-oxo-quinoline derivatives can be inferred by examining substitutions at various positions.
-
Substitutions at C3 and C4: The introduction of various substituents at the C3 and C4 positions has been a successful strategy in developing potent anticancer quinolones. For instance, in a series of 4-substituted benzyloxy quinolin-2(1H)-one derivatives, the nature of the substituent on the phenyl ring significantly impacted cytotoxicity.[5] It is plausible that similar substitutions on the 6-bromo-2-oxo-quinoline scaffold would yield compounds with significant antiproliferative activity. The presence of small, flexible side chains at the C3 position can also contribute to cytotoxic effects.
-
Substitutions at the N1 Position: N-alkylation of the 2-oxo-quinoline core has been shown to result in compounds with good cytotoxic activity against various cancer cell lines.[6] This suggests that the exploration of different alkyl and aryl substituents at the N1 position of the 6-bromo-2-oxo-quinoline scaffold is a promising avenue for enhancing anticancer potency.
-
Mechanism of Action: Many quinoline-based anticancer agents function by intercalating with DNA or inhibiting key enzymes like topoisomerase.[6] The planar nature of the 6-bromo-2-oxo-quinoline core makes it a suitable candidate for DNA intercalation, while appropriate functionalization could lead to the inhibition of enzymes crucial for cancer cell survival.
Below is a table summarizing the hypothetical SAR for anticancer activity based on related compounds:
| Position of Substitution | Type of Substituent | Expected Impact on Anticancer Activity | Rationale from Analogous Compounds |
| C3 | Small alkyl chains, substituted aryl groups | Potential for increased cytotoxicity | Modifications at C3 in other quinolinones have shown significant anticancer activity. |
| C4 | Substituted (benzyloxy)phenyl groups | Likely to enhance potency | 4-phenyl quinolin-2(1H)-one analogs are potent apoptosis inducers.[5] |
| N1 | Alkyl or substituted benzyl groups | May increase cytotoxic activity | N-alkylated 2-oxoquinolines exhibit a range of pharmacological activities, including anticancer effects.[6] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
Quinoline derivatives have a long history as antimicrobial agents.[7] The SAR for antimicrobial activity of 6-bromo-2-oxo-quinoline derivatives can be guided by the following principles:
-
Lipophilicity and Membrane Permeation: The bromine atom at the C6 position increases the lipophilicity of the molecule, which can facilitate its passage through the bacterial cell membrane. This is a crucial first step for the compound to reach its intracellular target.
-
Substitutions at C3 and C7: In the broader class of quinolones, substitutions at the C3 (often a carboxylic acid) and C7 (often a heterocyclic amine) positions are critical for antibacterial activity. While the 2-oxo-quinoline core differs from the quinolone antibiotics, the importance of these positions for interacting with bacterial enzymes like DNA gyrase and topoisomerase IV is a key takeaway.
-
Potential for Novel Mechanisms: The 6-bromo-2-oxo-quinoline scaffold may offer opportunities to develop antimicrobial agents with novel mechanisms of action, potentially overcoming existing resistance pathways.
A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related heterocyclic system, demonstrated significant antibacterial activity, suggesting that the 6-bromo substitution is favorable for this biological effect.[8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have been explored as anti-inflammatory agents targeting various enzymes and receptors involved in the inflammatory response.[3][9]
-
Inhibition of Pro-inflammatory Mediators: The anti-inflammatory activity of quinoline derivatives often stems from their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This is typically achieved by targeting enzymes like cyclooxygenase (COX).[3]
-
SAR Insights from Related Scaffolds: SAR studies on other quinoline-based anti-inflammatory agents have shown that the nature and position of substituents are critical for activity and selectivity. For example, quinolines bearing a carboxylic acid moiety have shown COX-inhibitory activity, while those with a carboxamide group have displayed TRPV1 antagonism.[3] This suggests that introducing acidic or amide functionalities to the 6-bromo-2-oxo-quinoline scaffold could lead to potent anti-inflammatory agents.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed protocols for the synthesis of a representative 6-bromo-2-oxo-quinoline derivative and for key biological assays are provided below.
Synthesis of 6-Bromo-1H-quinolin-2-one
A common route to 2-oxo-quinolines is the cyclization of corresponding substituted anilines. The following is a generalized protocol:
Step 1: Acylation of 4-Bromoaniline
-
To a solution of 4-bromoaniline in a suitable solvent (e.g., dichloromethane), add an acylating agent such as diethyl malonate in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.
Step 2: Cyclization to 6-Bromo-4-hydroxy-1H-quinolin-2-one
-
Heat the acylated intermediate in a high-boiling point solvent such as diphenyl ether.
-
The cyclization reaction occurs at elevated temperatures (typically >200°C).
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 6-bromo-4-hydroxy-1H-quinolin-2-one.
Step 3: Dehydroxylation to 6-Bromo-1H-quinolin-2-one
-
The 4-hydroxy group can be removed through various reduction methods to yield the final 6-bromo-1H-quinolin-2-one.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromo-2-oxo-quinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[7]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a standard in vivo model for evaluating acute inflammation.[13]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group should receive the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key substitution sites on the 6-bromo-2-oxo-quinoline scaffold for enhancing anticancer activity.
Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.
Conclusion and Future Directions
The 6-bromo-2-oxo-quinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. While direct and comprehensive SAR studies on this specific core are still emerging, by drawing logical inferences from related quinoline and quinolinone derivatives, a rational approach to drug design can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the C3, C4, and N1 positions. The experimental protocols provided in this guide offer a robust framework for synthesizing and evaluating new analogs, paving the way for the discovery of next-generation therapeutics. Future research should focus on generating a dedicated library of 6-bromo-2-oxo-quinoline derivatives to establish a more definitive and detailed SAR, which will undoubtedly accelerate the journey from chemical scaffold to clinical candidate.
References
- Bhat, M. A., et al. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 17(15), 1436-1453.
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link][12]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Ghasemi, S., et al. (2021). MTT assay: A versatile and reliable tool for in vitro cytotoxicity assessment. International Journal of Toxicology, 40(4), 303-317.[3][10][12]
-
Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 13(12), 2239-2266.[4][6]
-
Khan, I., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current topics in medicinal chemistry, 15(17), 1723–1743.[7]
-
Lia, X., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 570–575.[13]
-
O'Donnell, F. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Retrieved from [Link][9]
-
Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Chemistry and Applied Chemical Sciences, 3(2), 1-6.[8]
-
Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Current Research, 1(1), 21-24.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Sutariya, B., et al. (2016). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 6(90), 86941-86979.[2]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link][4]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link][8]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.[14]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-15.[15]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017) (pp. 2159-2162). Atlantis Press.[16]
-
Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU Journal of Pharmaceutical Sciences, 27(2), 263-275.[17][18]
-
Chen, Y. L., et al. (2016). Synthesis and anticancer activity of novel 2-quinolone derivatives. Molecules, 21(11), 1543.[5]
-
Orozco-López, J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(12), 5621-5636.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. download.atlantis-press.com [download.atlantis-press.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Crystallography of Substituted Quinolinones
This guide provides a comparative analysis of the crystal structures of substituted quinolinone compounds, offering insights into the profound impact of molecular substitution on solid-state architecture. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data with field-proven insights to illuminate the structure-property relationships that govern this vital class of heterocyclic compounds.
Introduction: The Quinolinone Scaffold and the Significance of Solid-State Structure
The Quinolinone Core: A Privileged Structure in Medicinal Chemistry
The quinolinone motif, a bicyclic aromatic scaffold, is a cornerstone in medicinal chemistry and materials science.[1][2] These compounds are not only found in numerous natural products but also form the structural basis for a wide array of synthetic molecules with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs that have received FDA approval. The versatility of the quinolinone ring system allows for extensive functionalization at various positions, enabling the fine-tuning of its electronic, steric, and hydrogen-bonding properties.
Why Crystal Structure Matters: Linking Solid-State Conformation to Functionality
The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is not merely an academic curiosity. It dictates a compound's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for rational drug design, as the conformation of a molecule in the solid state often provides a low-energy model for its binding pose within a biological target. Furthermore, the study of intermolecular interactions within the crystal provides a direct view of the noncovalent forces that govern molecular recognition processes.[3][4]
The Impact of Substitution on Crystal Packing: A Comparative Analysis
The substitution pattern on the quinolinone ring system is the primary determinant of the resulting crystal packing. By strategically introducing different functional groups, chemists can manipulate the intermolecular interactions that guide the self-assembly of molecules into a crystalline solid. This section compares how different types of substituents influence these interactions and, consequently, the overall supramolecular architecture.
Foundational Interactions: The Role of Hydrogen Bonds and π-π Stacking
In many quinolinone derivatives, the crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions. The inherent N-H and C=O groups of the quinolinone core are potent hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of well-defined one- or two-dimensional networks. For instance, the analysis of bis(quinolinecarboxamide)alkane derivatives reveals that the formation of β-sheets or other network structures via N–H⋯O intermolecular hydrogen bonds is a key packing determinant.[5]
The planar aromatic nature of the quinolinone scaffold also promotes π-π stacking, where the electron-rich aromatic rings of adjacent molecules align face-to-face or offset from one another. These interactions, along with weaker C-H···π contacts, contribute significantly to the cohesive energy of the crystal.[4] The interplay between strong hydrogen bonds and weaker, less directional π-stacking and van der Waals forces creates a complex energetic landscape that dictates the final crystal form.
Caption: Generalized quinolinone scaffold showing common positions for substitution.
The Influence of Halogen Substitution: From Weak Interactions to Halogen Bonds
The introduction of halogen atoms (F, Cl, Br) onto the quinolinone scaffold introduces a range of weak to moderate intermolecular interactions that can significantly alter crystal packing.[4] Halogen substitution can lead to the formation of C–H⋯X and N–H⋯X (where X is a halogen) hydrogen bonds. More interestingly, it can result in halogen bonds (X⋯X or X⋯Y, where Y is a heteroatom like O or N), which are highly directional interactions that can be exploited in crystal engineering.[4]
A systematic crystallographic study of chloro- and fluoro-substituted quinolones demonstrated that these substitutions give rise to a variety of interactions, including homo- and hetero-halogen bonding (F⋯F, F⋯Cl), halogen-heteroatom contacts (Cl⋯O), and C–F⋯π interactions.[4] These specific interactions lead to diverse supramolecular packing patterns that differ significantly from their non-halogenated counterparts.
Steric Effects: How Bulky Substituents Dictate Molecular Assembly
Beyond specific electronic interactions, the sheer size and shape (steric bulk) of substituents play a pivotal role in defining the crystal structure. Large, sterically demanding groups can prevent the close approach required for certain interactions, such as π-π stacking, and instead favor less dense packing arrangements or herringbone motifs.
For example, the crystal structure of (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP) is heavily influenced by its bulky substituents.[1] Analysis of its crystal packing via Hirshfeld surfaces reveals a complex network of interactions where no single interaction type dominates, but rather a combination of numerous weaker contacts, including C-H···O and C-H···π, collectively stabilize the structure.
Caption: Logical relationship between substituent type and resulting crystal packing.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted quinolinone and related quinoline compounds, illustrating the structural diversity that arises from different substitution patterns.
| Compound Name/Class | Substituents | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 5-Nitroquinolin-8-yl-3-bromobenzoate | 5-NO₂, 8-O-benzoyl(3-Br) | Monoclinic | P2₁/n | No classical H-bonds; O···H contacts dominate | [6] |
| 5-Nitroquinolin-8-yl-3-chlorobenzoate | 5-NO₂, 8-O-benzoyl(3-Cl) | Monoclinic | P2₁/n | C-H···O intermolecular interactions | [6] |
| QBCP Derivative | 1-SO₂Ph, 2-(4-ClPh), 3-CHPh(4-Br) | Monoclinic | P2₁/n | C-H···O, C-H···π, π-π stacking | [1] |
| N-ethyl-substituted halo-quinolone | N-ethyl, Cl, F | Triclinic | P1̄ | F⋯F, Cl⋯O halogen bonds, π-π stacking | [4] |
| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) | 1-CH₃, 4,4'-thio bridge | Monoclinic | Not specified | π-π stacking interactions | [7] |
| bis(2-quinolinecarboxamide)ethane | N,N'-ethane linker | Varies | Varies | Intramolecular N-H···N hydrogen bonds disrupt intermolecular networks | [5] |
| bis(6-quinolinecarboxamide)ethane | N,N'-ethane linker | Varies | Varies | Intermolecular N-H···O hydrogen bonds forming networks | [5] |
Experimental Workflow: From Synthesis to Structure Elucidation
Rationale: The Importance of a Validating Protocol
The determination of a crystal structure is a definitive analytical method that provides unambiguous proof of a molecule's constitution, conformation, and packing. A robust and self-validating protocol is essential to ensure the accuracy and reproducibility of these results. The causality behind the experimental choices described below is to proceed from a chemically pure, bulk sample to a single, perfect crystal, and then to use the diffraction of X-rays from this crystal to computationally reconstruct the electron density map of the molecule and its arrangement in the unit cell.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction Analysis
This section provides a generalized, yet detailed, methodology for the determination of the crystal structure of a novel substituted quinolinone compound.
-
Synthesis: Synthesize the target quinolinone derivative using an appropriate synthetic route. Numerous established methods exist for the construction of the quinoline ring and its subsequent functionalization.[8]
-
Purification: The purity of the compound is the most critical factor for successful crystallization. Purify the crude product thoroughly, typically via flash column chromatography, until TLC and ¹H NMR analysis show a single, pure compound.
-
Final Recrystallization: Perform a final bulk recrystallization to remove any amorphous content and minor impurities. This step provides highly crystalline material ideal for the next stage.
The goal is to create a supersaturated solution from which molecules can slowly deposit onto a limited number of nucleation sites.[9]
-
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may precipitate as a powder.[9]
-
Crystal Growth Technique:
-
Slow Evaporation (Most Common): Dissolve the purified compound in a suitable solvent in a clean vial to create a nearly saturated solution. Filter the solution to remove any dust particles. Cover the vial with a cap that has small perforations (e.g., pierced parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.[9]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool to room temperature very slowly over a period of hours or days.
-
-
Crystal Selection: Once crystals have formed, identify a suitable single crystal under a microscope. A good crystal will be transparent, have well-defined faces, and be free of cracks or defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[10] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically ~100 K) to prevent radiation damage and reduce thermal motion.
-
Data Collection: Place the goniometer head on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, will rotate the crystal through a series of angles.[10][11] At each orientation, the instrument records the positions and intensities of the diffracted X-ray beams. This process can take several hours.
-
Data Processing: The collected raw data (diffraction spots) are integrated and corrected for experimental factors to produce a reflection file. The unit cell dimensions and space group are determined from this data.
-
Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[11] This is often achieved through direct methods, which use statistical relationships between the reflection intensities to determine the phases.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares process (e.g., with SHELXL).[11] In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is repeated until the model converges, indicated by a low R-factor.
-
Validation and Output: The final structure is validated to ensure its chemical and crystallographic soundness. The results are typically reported in a Crystallographic Information File (CIF), which contains all the information about the cell parameters, atomic coordinates, and bond lengths/angles.
Conclusion and Future Outlook
The crystal structure of a substituted quinolinone is a direct reflection of the intricate balance of intermolecular forces, which are dictated by the nature of its substituents. This guide has demonstrated that strategic functionalization—whether by adding hydrogen-bonding moieties, halogens, or sterically demanding groups—provides a powerful tool for controlling the supramolecular assembly of these compounds.[4][5] A thorough understanding of these structure-packing relationships, gained through systematic crystallographic analysis, is indispensable for the rational design of new quinolinone-based drugs and materials with tailored solid-state properties.
Future work in this area will likely involve the increasing use of computational methods, such as Hirshfeld surface analysis and energy framework calculations, to not only rationalize observed crystal structures but also to predict the packing of hypothetical compounds before their synthesis.[1] This synergy between experimental crystallography and in silico prediction will undoubtedly accelerate the discovery and development of next-generation quinolinone derivatives.
References
-
MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]
-
MDPI. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. [Link]
-
European Journal of Chemistry. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. [Link]
-
National Center for Biotechnology Information. Exploring weak noncovalent interactions in a few halo-substituted quinolones. [Link]
-
National Center for Biotechnology Information. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. [Link]
-
PubMed. Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. [Link]
-
Cambridge University Press. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. [Link]
-
ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]
-
National Center for Biotechnology Information. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
-
MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]
-
Royal Society of Chemistry. Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. [Link]
-
National Center for Biotechnology Information. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. [Link]
-
SERC Carleton. Single-crystal X-ray Diffraction. [Link]
-
MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]
-
Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
ResearchGate. (PDF) Synthesis and X-ray structure of the first thioether of quinolin-2-one naming as 4,4'-thio-bis(1-methylquinoline-2(1H). [Link]
-
Wiley Online Library. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
ResearchGate. (PDF) Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]
-
ResearchGate. (PDF) Intermolecular interactions in crystals: fundamentals of crystal engineering. [Link]
-
ResearchGate. The crystallographic corresponding molecular interaction energies. [Link]
-
ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]
-
American Chemical Society. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]
-
MDPI. Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Sources
- 1. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives [mdpi.com]
- 4. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. How To [chem.rochester.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
As researchers and drug development professionals, our work with novel compounds like 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is foundational to scientific progress. However, our responsibility extends beyond discovery to ensuring the safe handling and environmentally sound disposal of these materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to create a self-validating system of safety, protecting both laboratory personnel and the environment.
Hazard Assessment and Waste Classification
This compound is a halogenated heterocyclic organic compound. This chemical classification is the cornerstone of its disposal plan. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a brominated aromatic system and a nitrile group—necessitate that it be handled as a hazardous substance. Based on data from structurally related compounds, we can anticipate the following hazard profile.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Quinoline and bromo-nitrile compounds are classified with acute toxicity warnings (Oral, Dermal, Inhalation Category 3). |
| Irritation | Causes skin, eye, and respiratory irritation. | Brominated aromatic and quinoline compounds are known irritants.[1][2][3][4] Direct contact can lead to inflammation and discomfort. |
| Chronic Effects | Potential for organ damage. | The toxicological properties have not been thoroughly investigated, but related structures suggest caution is warranted.[5] |
| Environmental | Hazardous to the aquatic environment. | Halogenated organic compounds can be persistent and toxic to aquatic life. Release to the environment must be avoided.[5][6] |
| Combustion | Produces toxic fumes in a fire. | Thermal decomposition will likely produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[3] |
Given these hazards, this compound and any materials contaminated with it must be classified and disposed of as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste . This classification is critical and dictates every subsequent step in the disposal process.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal procedures.[1]
Table 2: Required PPE for Handling and Disposal
| Task | Hand Protection | Eye Protection | Body & Respiratory Protection |
| Weighing Solid | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Laboratory Coat, N95 Particulate Respirator (if not in a fume hood) |
| Handling Solutions | Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Laboratory Coat, Chemical-Resistant Apron |
| Waste Consolidation | Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Laboratory Coat, Chemical-Resistant Apron |
All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][7]
The Core Disposal Protocol: A Step-by-Step Workflow
The following protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and aligns with global best practices for chemical waste management.[8][9]
Step 1: Waste Segregation (The Most Critical Step)
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process. The causality is simple: mixing incompatible waste streams can generate heat, toxic gases, or even explosions, and complicates treatment at the disposal facility.
-
Designate a specific, labeled container for "Halogenated Organic Waste." [10][11][12]
-
DO NOT mix this waste with:
Step 2: Containerization and Labeling
The waste container is the primary barrier protecting you and the environment.
-
Select an Appropriate Container: Use a chemically compatible container, typically high-density polyethylene (HDPE), that is in good condition and has a secure, screw-top lid.[11][13]
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other halogenated solvents or solutes in the container. Do not use abbreviations or chemical formulas.[10] The label must be accurate to ensure safe handling by waste management personnel.
Step 3: Waste Accumulation
Solid and liquid wastes must be handled separately but follow the same principles.
-
Solid Waste: Collect contaminated disposables such as gloves, weigh boats, and absorbent pads in a lined, designated solid waste container. This container must also be labeled as "Halogenated Organic Waste."[1]
-
Liquid Waste: Carefully pour liquid waste containing the compound into the designated liquid waste container. Use a funnel to prevent spills.
-
Storage: Keep the waste container tightly sealed when not in use.[10][13] Store it in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated location and within secondary containment (e.g., a spill tray) to contain any potential leaks.[12][13]
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain.[14][15] This is a direct violation of environmental regulations and poses a significant threat to waterways.
-
Contact EHS: When the waste container is 90% full or has been stored for a maximum of three months, contact your institution's EHS office to request a waste pickup.[12]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately.
-
Professional Disposal: The EHS office will manage the transfer to a licensed hazardous waste disposal facility, where the material will be incinerated at high temperatures or otherwise treated in a compliant manner.[2][7]
Decontamination and Spill Management
Accidents can happen, but preparation mitigates their impact.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with a small amount of an appropriate solvent (e.g., acetone), with the rinsate collected as halogenated waste. The glassware can then be washed normally.[1]
-
Small Spill Response:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with absorbent pads or other inert material.[13]
-
Place all contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it in the solid halogenated waste stream.[10][13]
-
-
Large Spill Response: For any spill that is beyond your capacity to handle safely, evacuate the area immediately, close the doors, and contact your institution's emergency response number and EHS office.[10]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the critical decision-making process for laboratory waste containing this compound.
Caption: Disposal decision workflow for laboratory waste.
By adhering to this structured disposal protocol, you uphold the highest standards of laboratory safety and environmental stewardship. This ensures that our pursuit of scientific advancement does not come at the cost of the health of our colleagues or our planet.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- SAFETY DATA SHEET - Bromoacetonitrile. Sigma-Aldrich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- CHEMICAL WASTE GUIDELINE - Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- Aldrich 274372 - SAFETY DATA SHEET. Sigma-Aldrich.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- SAFETY DATA SHEET - 2-Bromo-3'-hydroxyacetophenone. Fisher Scientific.
- QUINOLINE For Synthesis. Alpha Chemika.
- SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile. Thermo Fisher Scientific.
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- Organic solvent waste. Kemicentrum, Lund University.
- MATERIAL SAFETY DATA SHEET - QUINOLINE YELLOW. Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET - 3-Bromo-5-hydroxypyridine. Fisher Scientific.
- Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol. Spectrum Laboratory Products Inc.
- This compound. ChemicalBook.
- 6-Bromoquinoline - SAFETY DATA SHEET. Fisher Scientific.
- 6-Bromo-2-hydroxyquinoline-3-carbonitrile. ChemScene.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - Summary. American Society of Health-System Pharmacists (ASHP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. epa.gov [epa.gov]
- 15. ashp.org [ashp.org]
A Comprehensive Guide to the Safe Handling of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Contact with skin and eyes is likely to cause irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4]
Given these potential hazards, a cautious approach is warranted, treating the compound as hazardous until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 Dust Mask | To prevent skin contact with the solid compound and inhalation of fine particulates. Double-gloving provides an extra layer of protection against potential contamination.[5][6] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Lab Coat- Chemical Splash Goggles or Face Shield | To protect against splashes of solutions containing the compound, which could cause skin and eye irritation.[7][8] |
| Reaction Setup and Workup | - Disposable Nitrile Gloves- Lab Coat- Chemical Splash Goggles and Face Shield- Work within a certified Chemical Fume Hood | A fume hood is essential to control the release of any vapors or aerosols. A face shield provides an additional layer of protection during procedures with a higher risk of splashing.[9] |
| Cleaning and Decontamination | - Disposable Nitrile Gloves- Lab Coat- Chemical Splash Goggles | To protect against residual contamination during the cleaning of glassware and work surfaces. |
Important Considerations for PPE Usage:
-
Glove Selection: Nitrile gloves offer good resistance to a broad range of chemicals.[7] Always inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
-
Lab Coat: A buttoned lab coat made of a suitable material should be worn to protect street clothes and skin.[7]
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize the risk of exposure at each stage of handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
If weighing the solid, use a balance inside a ventilated enclosure or a chemical fume hood to minimize the inhalation of dust particles.[9] Use plastic-backed absorbent pads on the work surface to contain any spills.[6]
-
-
Handling:
-
All manipulations involving the opening of the primary container and the preparation of solutions must be conducted in a certified chemical fume hood.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of dust or vapors.[2][9]
-
-
Cleanup and Decontamination:
-
Clean any spills immediately with appropriate absorbent materials.[6]
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A detergent solution followed by a water rinse is generally effective.[6]
-
Place all contaminated disposable items, including gloves and absorbent pads, into a designated hazardous waste container.[6]
-
Emergency Procedures: Being Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is essential to protect the environment.
-
Waste Segregation: Do not dispose of this chemical in the regular trash or down the drain.[10] All waste, including the pure compound, solutions, and contaminated materials, must be collected in a designated and clearly labeled hazardous waste container.[10]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[10]
-
Disposal Arrangements: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[10]
By adhering to these guidelines, you can ensure a safe laboratory environment while advancing your critical research.
References
-
Material Safety Data Sheet. (2008, March 28). Amazon S3. [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
-
Chemical Process SOP Example. University of Wyoming. [Link]
-
Bromoacetonitrile | C2H2BrN | CID 11534. PubChem - NIH. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. uwyo.edu [uwyo.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
